molecular formula C25H29N3O11S B15566691 Cephamycin B

Cephamycin B

货号: B15566691
分子量: 579.6 g/mol
InChI 键: BVOBPJWSXSKGOO-YVLHZVERSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cephamycin B is a useful research compound. Its molecular formula is C25H29N3O11S and its molecular weight is 579.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C25H29N3O11S

分子量

579.6 g/mol

IUPAC 名称

7-[(5-amino-5-carboxypentanoyl)amino]-3-[[(Z)-3-(4-hydroxyphenyl)-2-methoxyprop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C25H29N3O11S/c1-37-17(10-13-6-8-15(29)9-7-13)22(35)39-11-14-12-40-24-25(38-2,23(36)28(24)19(14)21(33)34)27-18(30)5-3-4-16(26)20(31)32/h6-10,16,24,29H,3-5,11-12,26H2,1-2H3,(H,27,30)(H,31,32)(H,33,34)/b17-10-

InChI 键

BVOBPJWSXSKGOO-YVLHZVERSA-N

产品来源

United States

Foundational & Exploratory

The Discovery and Isolation of Cephamycin B from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Cephamycin B, a notable member of the cephamycin family of β-lactam antibiotics. The cephamycins, distinguished by their 7-α-methoxy group, exhibit a broad spectrum of antibacterial activity and enhanced resistance to β-lactamase degradation. This document details the seminal methodologies for the fermentation of cephamycin-producing Streptomyces species and the subsequent purification of this compound, offering valuable protocols and quantitative data to inform contemporary research and drug development efforts.

Discovery of Cephamycins from Streptomyces

The cephamycins were first reported as a new family of β-lactam antibiotics in the early 1970s. A key discovery was their production by various soil-dwelling actinomycetes, primarily belonging to the genus Streptomyces.[1] Seminal work identified several Streptomyces species, including the newly described Streptomyces lactamdurans, as producers of these novel antibiotics in submerged fermentation cultures.[1] These compounds, structurally related to cephalosporin (B10832234) C, demonstrated significant activity against a wide range of bacteria, including many strains resistant to penicillins and other cephalosporins.[1]

Cephamycins A and B were found to be co-produced in the fermentation broths of several of these actinomycetes, while Cephamycin C was isolated from a different fermentation.[2][3] The unique 7-α-methoxy group is a defining feature of the cephamycins, conferring a high degree of resistance to inactivation by β-lactamase enzymes produced by many resistant bacteria.[4]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of a suitable Streptomyces species, such as Streptomyces clavuligerus. While specific yields for this compound are not extensively reported, data for the closely related Cephamycin C provides a benchmark for production levels.

Culture Media and Conditions

A variety of complex organic media can be used for the fermentation. A representative medium composition is detailed below. The pH of the nutrient media for cultivating Streptomyces and producing cephamycins can range from 5.0 to 9.0, with a preferred range of 6.0 to 7.5. Fermentation is typically carried out at temperatures between 20-37°C, with an optimal range of 26-30°C for about 2 to 4 days.

Table 1: Representative Fermentation Medium for Cephamycin Production

ComponentConcentrationNotes
Distillers Solubles3.0% (w/v)Provides a rich source of nitrogen and vitamins.
Primary Dried Yeast N.F.0.75% (w/v)Another source of nitrogen and growth factors.
Glycerol1.25% (v/v)Primary carbon source.
Dimethylformamide1.0% (v/v)Can enhance production.
Glycine0.05% (w/v)Amino acid supplement.
L-phenylalanine0.3% (w/v)Amino acid supplement.
Sodium Thiosulfate0.1% (w/v)Added aseptically after inoculation.
Defoamer (e.g., Mobil Par S)0.25% (v/v)To control foaming during fermentation.

Source: Adapted from U.S. Patent 3,977,942 for Cephamycin C production.

Fermentation Yields

Quantitative data for this compound yields are scarce in the literature. However, production levels for the analogous Cephamycin C by Streptomyces clavuligerus have been reported under various conditions and can serve as a reference.

Table 2: Reported Production Yields for Cephamycin C from Streptomyces clavuligerus

Fermentation TypeStrainCarbon SourceReported YieldReference
Fed-batchWild TypeGlycerol566.5 mg/L--INVALID-LINK--[5][6]
Solid-stateNT4Cottonseed meal21.68 ± 0.76 mg/gds¹--INVALID-LINK--[6]
Solid-state (optimized)NT4Cottonseed meal27.41 ± 0.65 mg/gds¹--INVALID-LINK--[6]

¹gds = grams of dry substrate

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving initial clarification followed by a series of chromatographic separations. The protocol described here is based on the seminal work of Miller et al. (1972) for the separation of Cephamycins A and B, supplemented with methodologies from analogous purification schemes for other cephamycins.

Experimental Workflow Overview

The overall workflow for the isolation and purification of this compound can be visualized as a sequence of distinct stages, from the initial fermentation to the final separation of the pure compound.

G cluster_0 Fermentation cluster_1 Broth Clarification cluster_2 Initial Purification cluster_3 High-Resolution Separation Fermentation Submerged Fermentation of Streptomyces sp. Filtration Filtration of Broth (e.g., 0.22 µm filter) Fermentation->Filtration Harvested Culture Adsorption Adsorption Chromatography (Amberlite XAD-2) Filtration->Adsorption Clarified Broth AnionExchange1 Anion-Exchange Chromatography (e.g., Amberlite IRA-68) Adsorption->AnionExchange1 Eluate Desalting Desalting (Amberlite XAD-2) AnionExchange1->Desalting Eluate AnionExchange2 Anion-Exchange Chromatography (DEAE Sephadex A-25) Desalting->AnionExchange2 Partially Purified Cephamycin A & B Mixture CephB Pure this compound AnionExchange2->CephB CephA Pure Cephamycin A AnionExchange2->CephA

Caption: Overall workflow for this compound isolation.
Detailed Experimental Protocols

  • Objective: To remove microbial cells and large particulate matter from the fermentation broth.

  • Procedure:

    • Harvest the fermentation broth after the desired incubation period.

    • Filter the broth through a clarifying filter (e.g., cheesecloth or a coarse filter) to remove large mycelial clumps.

    • Further clarify the filtrate by passing it through a 0.22 µm pore-size filter to obtain a cell-free supernatant.

  • Objective: To capture the cephamycins from the clarified broth and achieve initial concentration and purification.

  • Materials:

    • Adsorbent resin: Amberlite XAD-2 or a similar non-ionic polymeric adsorbent.

    • Elution solvent: 25% aqueous acetone.

  • Procedure:

    • Adjust the pH of the clarified broth to approximately 3.0.

    • Pass the acidified broth through a column packed with pre-equilibrated Amberlite XAD-2 resin.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound cephamycins with 25% aqueous acetone.

    • Concentrate the eluate under reduced pressure to remove the acetone.

This step further purifies the cephamycin mixture and separates it from other anionic compounds.

  • Objective: To enrich the cephamycin fraction based on its anionic properties.

  • Materials:

    • Anion-exchange resin: DEAE Sephadex A-25 (a dextran-based weak anion exchanger).

    • Buffer system: 0.5 M Ammonium Bromide - 0.05 M Acetic Acid.

  • Procedure:

    • Equilibrate a column packed with DEAE Sephadex A-25 resin with the buffer system.

    • Dissolve the concentrated and desalted product from the previous step in a minimal volume of the buffer.

    • Apply the sample to the column.

    • Develop the column with the same buffer at a constant flow rate.

    • Monitor the column effluent using a differential refractometer or UV detector (at ~270 nm).

The separation of Cephamycin A and B occurs during this step. As observed in the original study by Miller et al., this compound elutes before Cephamycin A.

G cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Fraction Collection & Analysis cluster_3 Final Processing SamplePrep Dissolve Cephamycin A/B mixture in 0.5M NH4Br / 0.05M Acetic Acid Load Load sample onto DEAE Sephadex A-25 column SamplePrep->Load Elute Isocratic elution with 0.5M NH4Br / 0.05M Acetic Acid Load->Elute Monitor Monitor effluent with refractometer/UV detector Elute->Monitor CollectB Collect fractions containing this compound Monitor->CollectB First eluting peak CollectA Collect fractions containing Cephamycin A Monitor->CollectA Second eluting peak DesaltB Desalt this compound fractions (e.g., Amberlite XAD-2) CollectB->DesaltB LyophilizeB Lyophilize to obtain pure this compound DesaltB->LyophilizeB

Caption: Workflow for the separation of Cephamycin A and B.
  • Objective: To remove buffer salts from the purified this compound fractions and obtain the final product as a stable powder.

  • Procedure:

    • Pool the fractions containing this compound.

    • Adsorb the pooled fractions onto a small bed of Amberlite XAD-2 resin to desalt the solution.

    • Elute the desalted this compound with an appropriate solvent (e.g., 90% aqueous methanol).

    • Remove the organic solvent by concentration under reduced pressure.

    • Freeze-dry the resulting aqueous concentrate to yield pure this compound as a powder.

Characterization of this compound

The characterization of the purified this compound is essential to confirm its identity and purity. Various analytical techniques are employed for this purpose.

Physical and Chemical Properties

While specific experimental data for this compound is limited in readily available databases, the properties of the structurally similar Cephamycin C can be used as a reference. The primary difference lies in the C-3 side chain.

Table 3: Physical and Chemical Properties of Cephamycin C (Analogue for this compound)

PropertyValueSource
Molecular FormulaC₁₆H₂₂N₄O₉SPubChem[7][8]
Molecular Weight446.43 g/mol MedKoo Biosciences[9]
Exact Mass446.1107 g/mol MedKoo Biosciences[9]
AppearanceSolid (assumed)-
XLogP3-4.3PubChem[8][10]
Hydrogen Bond Donor Count5LookChem[10]
Hydrogen Bond Acceptor Count11LookChem[10]
Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound fractions and for quantitative analysis of the fermentation broth. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., 0.01 M acetic acid) and an organic modifier like methanol (B129727) or acetonitrile.[10][11] Detection is commonly performed using a UV detector at approximately 270 nm.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the isolated compound, providing definitive structural evidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of this compound.

Conclusion

The discovery of this compound and its relatives from Streptomyces marked a significant advancement in the field of β-lactam antibiotics. The methodologies for its fermentation and isolation, though developed decades ago, still form the basis of modern antibiotic purification strategies. This guide provides a comprehensive technical overview, from culture conditions to detailed purification protocols and analytical characterization. The provided workflows and quantitative data serve as a valuable resource for researchers aiming to explore the potential of cephamycins and other natural products in the ongoing search for new therapeutic agents.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cephamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin B is a naturally occurring β-lactam antibiotic belonging to the cephamycin family. First isolated from Streptomyces species, it shares the core bicyclic cephem nucleus with cephalosporins but is distinguished by the presence of a 7α-methoxy group. This structural feature confers significant resistance to β-lactamase enzymes, a common mechanism of bacterial resistance. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and available data on this compound.

Chemical Structure and Stereochemistry

The fundamental structure of this compound is built upon the 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system, characteristic of the cephem class of antibiotics. The stereochemistry of the core nucleus is crucial for its biological activity and is consistent with other naturally occurring cephalosporins.

The key structural features of this compound are:

  • Cephem Nucleus : A bicyclic system composed of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. The stereochemistry at the bridgehead carbons is (6R, 7S).

  • 7α-Methoxy Group : A methoxy (B1213986) group at the C-7 position with an α-configuration. This moiety is the defining characteristic of the cephamycin family and is responsible for their enhanced stability against β-lactamases.

  • C-7 Side Chain : Attached to the C-7 amino group is a p-(L-alanylamino)phenylacetyl group. The L-configuration of the alanine (B10760859) residue is an important stereochemical detail.

  • C-3 Substituent : At the C-3 position, there is a cinnamyloxy group.

Based on this information, the complete chemical structure of this compound can be depicted as follows:

An In-Depth Technical Guide to Cephamycin B Production and Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cephamycin B, a significant β-lactam antibiotic. It details the primary producing microorganisms, optimal fermentation conditions for its production, and in-depth experimental protocols for cultivation, extraction, purification, and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in antibiotic discovery and development.

This compound Producing Organisms

This compound, often referred to as Cephamycin C in scientific literature, is a natural product of several species of actinomycetes.[1] The most prominent and widely studied producers belong to the genus Streptomyces.

Primary Producing Species:

  • Streptomyces lactamdurans : This species is a well-documented producer of cephamycins.[1]

  • Streptomyces clavuligerus : Another significant producer, known for its ability to synthesize both cephamycins and other important β-lactam compounds like clavulanic acid.[2][3]

  • Nocardia lactamdurans : This organism is also recognized as a producer of cephamycin C.[2]

While other Streptomyces species have been shown to produce cephamycins, S. lactamdurans and S. clavuligerus are the most extensively characterized for this compound production.[1]

Fermentation Conditions for this compound Production

The production of this compound is highly dependent on the specific fermentation conditions, including the composition of the culture medium and physical parameters. Optimization of these factors is critical for achieving high yields.

Fermentation Media Composition

Various media compositions have been developed to support the growth of Streptomyces species and enhance this compound production. These media typically contain complex carbon and nitrogen sources, as well as essential minerals.

Table 1: Exemplary Fermentation Media for this compound Production

ComponentConcentration (g/L)Producing OrganismReference
Inoculum Medium
Soluble Starch20S. clavuligerus[2][3]
Glycerol15S. clavuligerus[2][3]
Pharmamedia15S. clavuligerus[2][3]
(NH₄)₂SO₄3S. clavuligerus[2][3]
K₂HPO₄2.5S. clavuligerus[2][3]
FeSO₄·7H₂O0.005S. clavuligerus[2][3]
MnSO₄·7H₂O0.005S. clavuligerus[2][3]
ZnSO₄·7H₂O0.005S. clavuligerus[2][3]
MOPS buffer21 (100 mM)S. clavuligerus[2][3]
Production Medium
Distillers Solubles30S. lactamdurans[4]
Primary Dried Yeast N.F.7.5S. lactamdurans[4]
Glycerol12.5S. lactamdurans[4]
Dimethylformamide10 (v/v)S. lactamdurans[4]
Glycine0.5S. lactamdurans[4]
L-phenylalanine3S. lactamdurans[4]
Sodium Thiosulfate1S. lactamdurans[4]

Note: The production medium for S. clavuligerus in the cited study was the same as the inoculum medium but without MOPS buffer.

Optimal Fermentation Parameters

The physical environment of the fermentation process plays a crucial role in maximizing this compound yield. Key parameters include pH, temperature, aeration, and agitation.

Table 2: Optimal Physical Fermentation Parameters for this compound Production

ParameterOptimal Range/ValueProducing OrganismReference
pH 6.8 (initial)S. clavuligerus[2][3]
Temperature 28°CS. clavuligerus[2][3]
Agitation 800 rpmS. clavuligerus[2][3]
Aeration 0.5 vvmS. clavuligerus[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound production.

Inoculum Preparation

A healthy and active inoculum is essential for a successful fermentation.

Protocol:

  • Prepare a slant culture of Streptomyces clavuligerus or Streptomyces lactamdurans on a suitable agar (B569324) medium (e.g., ISP Medium 2).

  • Incubate the slant at 28°C for 7-10 days until sporulation is observed.

  • Aseptically add 5 mL of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) to the slant.

  • Gently scrape the surface of the agar with a sterile loop to dislodge the spores, creating a spore suspension.

  • Transfer the spore suspension to a sterile flask containing the inoculum medium (see Table 1).

  • Incubate the flask on a rotary shaker at 28°C and 200 rpm for 48-72 hours.

  • Use this vegetative culture to inoculate the production fermenter.

Fermentation in a Bioreactor

Submerged fermentation in a controlled bioreactor is the preferred method for large-scale production of this compound.

Protocol:

  • Sterilize the production medium (see Table 1) in a suitable bioreactor.

  • After cooling to the desired temperature, aseptically inoculate the bioreactor with the vegetative inoculum (typically 5-10% v/v).

  • Maintain the fermentation parameters as outlined in Table 2 (pH, temperature, agitation, and aeration).

  • Control foaming by the addition of a sterile antifoaming agent as needed.

  • Monitor the fermentation process by periodically taking samples to measure biomass, substrate consumption, and this compound concentration.

  • The fermentation is typically carried out for 96-144 hours, with peak production often occurring in the stationary phase of growth.

Extraction and Purification of this compound

After fermentation, this compound needs to be recovered and purified from the complex fermentation broth.

Protocol:

  • Cell Removal: Separate the microbial biomass from the fermentation broth by centrifugation or microfiltration.

  • Initial Purification: Pass the clarified broth through an ultrafiltration membrane (e.g., 3 kDa) to remove high-molecular-weight proteins.

  • Adsorption Chromatography:

    • Load the ultrafiltered broth onto a column packed with a non-ionic adsorbent resin (e.g., Amberlite XAD-1180) to capture this compound and other hydrophobic molecules.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound compounds with an organic solvent such as methanol (B129727) or ethanol.

  • Ion-Exchange Chromatography:

    • Further purify the eluate from the previous step using a strong anion exchange resin (e.g., Q Sepharose XL).

    • Load the sample onto the column and elute with a salt gradient (e.g., NaCl) to separate this compound from other charged molecules.

  • Desalting and Concentration:

    • Desalt the fractions containing this compound using a suitable method like diafiltration or size-exclusion chromatography.

    • Concentrate the purified this compound solution by evaporation or lyophilization.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for quantifying this compound in fermentation samples and purified fractions.

Protocol:

  • Sample Preparation:

    • Centrifuge fermentation broth samples to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

    • Mobile Phase: Isocratic elution with a mixture of 0.01 M acetic acid in water. Alternatively, a gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.04 M potassium dihydrogen orthophosphate, pH 6.0) can be used for better separation.[5]

    • Flow Rate: 1.0 - 1.3 mL/min.[5]

    • Detection: UV detector at 254 nm.

    • Column Temperature: 28-30°C.

  • Quantification:

    • Prepare a standard curve using a known concentration of purified this compound or a related standard like Cephalosporin (B10832234) C if a commercial standard for this compound is unavailable.

    • Inject the prepared samples and standards into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve.

Biosynthetic Pathway and Experimental Workflow

Visual representations of the biosynthetic pathway and experimental workflow can aid in understanding the complex processes involved in this compound production.

This compound Biosynthetic Pathway

The biosynthesis of this compound starts from three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[6][7] These are condensed and cyclized to form the core β-lactam structure, which is then modified through a series of enzymatic reactions to yield this compound.

Cephamycin_B_Biosynthesis precursors L-α-Aminoadipic Acid + L-Cysteine + L-Valine acv δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) precursors->acv ACV Synthetase (pcbAB) ipn Isopenicillin N acv->ipn Isopenicillin N Synthase (pcbC) penN Penicillin N ipn->penN Isopenicillin N Epimerase (cefD) daoc Deacetoxycephalosporin C (DAOC) penN->daoc Deacetoxycephalosporin C Synthase (Expandase) (cefE) dac Deacetylcephalosporin C (DAC) daoc->dac Deacetoxycephalosporin C Hydroxylase (cefF) o_carbamoyl_dac O-Carbamoyldeacetyl- cephalosporin C dac->o_carbamoyl_dac O-Carbamoyltransferase (cmcH) cephB_precursor 7-α-Hydroxy-O-carbamoyl- deacetylcephalosporin C o_carbamoyl_dac->cephB_precursor Cephamycin C Hydroxylase (cmcI) cephB This compound cephB_precursor->cephB O-Methyltransferase (cmcJ)

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Production and Analysis

The overall process from strain selection to final product analysis follows a logical sequence of steps.

Experimental_Workflow strain Strain Selection (e.g., S. clavuligerus) inoculum Inoculum Preparation strain->inoculum fermentation Fermentation in Bioreactor inoculum->fermentation harvest Harvesting and Cell Separation fermentation->harvest extraction Extraction and Purification harvest->extraction analysis Quantification and Characterization (HPLC) extraction->analysis final_product Purified this compound analysis->final_product

Caption: Experimental workflow for this compound.

References

The Biosynthetic Pathway of Cephamycin B in Actinomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin B, a potent β-lactam antibiotic, belongs to the cephamycin family of natural products synthesized by various actinomycetes, notably species of Streptomyces and Nocardia.[1] These compounds are of significant clinical interest due to their broad-spectrum antibacterial activity and notable resistance to β-lactamase enzymes. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the enzymatic steps, the genetic machinery, and the regulatory networks that govern its production. The guide also includes a compilation of available quantitative data, detailed experimental protocols for pathway analysis, and visual representations of the key processes to facilitate a comprehensive understanding for researchers and professionals in the field of drug development and microbial biotechnology.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex, multi-step process that begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine. The pathway can be broadly divided into early, middle, and late stages, culminating in the formation of the mature this compound molecule. The genes encoding the biosynthetic enzymes are typically organized in a contiguous cluster on the chromosome of the producing actinomycete.[2]

Key Enzymes and Genes in the this compound Biosynthetic Pathway
EnzymeGene(s)Function
Lysine-6-aminotransferase (LAT)latConverts L-lysine to L-α-aminoadipic acid, a key precursor.[1][3]
ACV Synthetase (ACVS)pcbABA non-ribosomal peptide synthetase that condenses L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV).[4]
Isopenicillin N Synthase (IPNS)pcbCCatalyzes the oxidative cyclization of the ACV tripeptide to form isopenicillin N, the first bioactive intermediate with a β-lactam ring.[5][6]
Isopenicillin N EpimerasecefDConverts isopenicillin N to penicillin N.
Deacetoxycephalosporin C Synthase (DAOCS)cefEExpands the five-membered thiazolidine (B150603) ring of penicillin N to the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).[7][8]
Deacetylcephalosporin C Synthase (DACS)cefFHydroxylates DAOC at the C-3 methyl group to form deacetylcephalosporin C (DAC).[9]
O-CarbamoyltransferasecmcHTransfers a carbamoyl (B1232498) group to the C-3 hydroxymethyl group of DAC to form O-carbamoyldeacetylcephalosporin C.[1]
Cephamycin C 7-α-hydroxylasecmcIIn conjunction with CmcJ, hydroxylates the C-7 position of O-carbamoyldeacetylcephalosporin C.[1][10]
7-α-hydroxycephem O-methyltransferasecmcJIn conjunction with CmcI, methylates the C-7 hydroxyl group to form the final 7-α-methoxy group of this compound.[1][10]

Note: The final product is often referred to as Cephamycin C in the literature, which is the 3'-carbamoyloxymethyl derivative. This compound is the corresponding 3'-hydroxymethyl compound, an intermediate that can be accumulated in certain mutant strains or under specific fermentation conditions.

Quantitative Data on Biosynthetic Enzymes

Quantitative analysis of the enzymes involved in the this compound pathway is crucial for understanding the metabolic flux and identifying potential bottlenecks for strain improvement. The following tables summarize the available kinetic and gene expression data.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
EnzymeOrganismSubstrateKm (mM)Vmax or kcatOptimal pHOptimal Temperature (°C)
ACV Synthetase (ACVS)[11]Nocardia lactamduransL-α-aminoadipic acid0.640 ± 0.0160.78 ± 0.14 µM/min/µM enzyme--
L-cysteine0.040 ± 0.001
L-valine0.150 ± 0.004
Isopenicillin N Synthase (IPNS)Streptomyces lactamduransδ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine0.18-7.025
Deacetoxycephalosporin C Synthase (DAOCS)[9]Streptomyces clavuligerusPenicillin G0.23 ± 0.030.11 ± 0.01 s-1--
Lysine-6-aminotransferase[12]Streptomyces clavuligerusL-lysine--7.0-7.530
O-CarbamoyltransferaseStreptomyces clavuligerusOrnithine2.3-8.0-
Carbamoylphosphate6.0
Table 2: Gene Expression Analysis in a ccaR Mutant

The ccaR gene encodes a pathway-specific transcriptional activator that positively regulates the biosynthesis of both cephamycin C and clavulanic acid in Streptomyces clavuligerus.[13][14] Disruption of ccaR leads to a significant downregulation of the cephamycin biosynthetic genes.

GeneFold Decrease in Expression in ccaR Mutant (vs. Wild Type) at 24h[15]
lat~2200
pcbAB~250
pcbC~300
cefD~350
cefE~300
cmcI~1087
cmcJ~250
cmcH~300

Experimental Protocols

Gene Knockout in Streptomyces via Homologous Recombination

This protocol outlines a general procedure for creating a targeted gene deletion mutant in Streptomyces clavuligerus to study the function of a specific gene in the this compound biosynthetic pathway.

a) Construction of the Gene Replacement Vector:

  • Amplify the upstream and downstream flanking regions (typically 1-2 kb each) of the target gene from S. clavuligerus genomic DNA using high-fidelity PCR.

  • Clone the upstream and downstream fragments into a suitable E. coli vector, flanking an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance gene, apr).

  • Subclone the entire construct (upstream flank - resistance cassette - downstream flank) into a temperature-sensitive Streptomyces shuttle vector (e.g., pKC1139) that can replicate in E. coli but not at the non-permissive temperature in Streptomyces.

b) Intergeneric Conjugation:

  • Introduce the final gene replacement vector into an E. coli donor strain (e.g., ET12567/pUZ8002).

  • Grow the E. coli donor strain and the recipient S. clavuligerus strain to mid-log phase.

  • Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) for conjugation. Incubate at a permissive temperature for plasmid replication in Streptomyces (e.g., 30°C).

  • Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the antibiotic for which the resistance cassette provides resistance (e.g., apramycin) to select for exconjugants.

c) Selection for Double Crossover Events:

  • Subculture the exconjugants on a medium containing the selection antibiotic at a non-permissive temperature for the shuttle vector (e.g., 39°C). This selects for cells where the plasmid has integrated into the chromosome via a single crossover event.

  • To select for the second crossover event (which results in the excision of the vector and the replacement of the target gene with the resistance cassette), subculture the single crossover mutants on a non-selective medium for several rounds to allow for the excision of the plasmid.

  • Replica-plate the resulting colonies onto a medium with the selection antibiotic and a medium without any antibiotic. Colonies that grow on the antibiotic-containing medium but are sensitive to the antibiotic resistance marker on the original vector are potential double crossover mutants.

d) Confirmation of Gene Deletion:

  • Confirm the gene deletion by PCR using primers that flank the target gene. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.

  • Further confirmation can be obtained by Southern blot analysis.

Enzyme Assay for Isopenicillin N Synthase (IPNS)

This protocol describes a continuous spectrophotometric assay for measuring IPNS activity.

a) Reaction Mixture:

  • 50 mM HEPES buffer, pH 7.0

  • 1 mM δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)

  • 2 mM Tris(2-carboxyethyl)phosphine (TCEP)

  • 25 µM Ascorbic acid

  • 10 µM Ferrous sulfate

  • Purified IPNS enzyme

b) Procedure:

  • Prepare the reaction mixture without the enzyme and substrate in a quartz cuvette.

  • Initiate the reaction by adding the purified IPNS enzyme and the ACV substrate.

  • Monitor the increase in absorbance at 235 nm, which corresponds to the formation of the isopenicillin N product.[16]

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of isopenicillin N per minute under the specified conditions.

HPLC Analysis of this compound and Intermediates

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound and its precursors from fermentation broths.

a) Sample Preparation:

  • Centrifuge the fermentation broth to remove the mycelia.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • The filtered supernatant can be directly injected or further purified and concentrated using solid-phase extraction (SPE) if necessary.

b) HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile). A typical gradient could be 5-95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm or 270 nm.[17]

  • Injection Volume: 20 µL.

c) Quantification:

  • Prepare standard solutions of this compound and any available intermediates of known concentrations.

  • Generate a standard curve by plotting the peak area against the concentration for each standard.

  • Quantify the amount of this compound and its intermediates in the samples by comparing their peak areas to the standard curves.

Visualizations of Key Pathways and Processes

Biosynthetic Pathway of this compound

Cephamycin_B_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Lysine L-Lysine L_alpha_Aminoadipic_Acid L-α-Aminoadipic Acid L-Lysine->L_alpha_Aminoadipic_Acid LAT (lat) L-Cysteine L-Cysteine ACV δ-(L-α-Aminoadipoyl)- L-Cysteinyl-D-Valine L-Cysteine->ACV L-Valine L-Valine L-Valine->ACV L_alpha_Aminoadipic_Acid->ACV ACVS (pcbAB) Isopenicillin_N Isopenicillin N ACV->Isopenicillin_N IPNS (pcbC) Penicillin_N Penicillin N Isopenicillin_N->Penicillin_N Epimerase (cefD) DAOC Deacetoxycephalosporin C Penicillin_N->DAOC DAOCS (cefE) DAC Deacetylcephalosporin C DAOC->DAC DACS (cefF) O_Carbamoyl_DAC O-Carbamoyldeacetyl- cephalosporin (B10832234) C DAC->O_Carbamoyl_DAC O-Carbamoyltransferase (cmcH) 7_Hydroxy_O_Carbamoyl_DAC 7-α-Hydroxy-O-Carbamoyl- deacetylcephalosporin C O_Carbamoyl_DAC->7_Hydroxy_O_Carbamoyl_DAC Hydroxylase (cmcI/cmcJ) Cephamycin_B This compound (7-α-Methoxy-O-Carbamoyl- deacetylcephalosporin C) 7_Hydroxy_O_Carbamoyl_DAC->Cephamycin_B Methyltransferase (cmcI/cmcJ) Gene_Knockout_Workflow cluster_vector_construction Vector Construction cluster_conjugation Conjugation & Integration cluster_selection_confirmation Selection & Confirmation Amplify_Flanks 1. Amplify Upstream & Downstream Flanking Regions of Target Gene Clone_Vector 2. Clone Flanks and Resistance Cassette into E. coli Vector Amplify_Flanks->Clone_Vector Subclone_Shuttle 3. Subclone into Temperature- Sensitive Streptomyces Shuttle Vector Clone_Vector->Subclone_Shuttle Transform_Ecoli 4. Transform E. coli Donor Strain Conjugate 5. Conjugate E. coli Donor with S. clavuligerus Recipient Transform_Ecoli->Conjugate Select_Exconjugants 6. Select for Exconjugants Conjugate->Select_Exconjugants Select_Single_Crossover 7. Select for Single Crossover (Non-permissive Temperature) Select_Exconjugants->Select_Single_Crossover Select_Double_Crossover 8. Select for Double Crossover (Loss of Vector Resistance) Confirm_PCR 9. Confirm Deletion by PCR Select_Double_Crossover->Confirm_PCR Confirm_Southern 10. Confirm by Southern Blot Confirm_PCR->Confirm_Southern CcaR_Regulation cluster_genes Cephamycin Biosynthetic Genes CcaR_Protein CcaR (Transcriptional Activator) lat_gene lat CcaR_Protein->lat_gene + pcbAB_gene pcbAB CcaR_Protein->pcbAB_gene + pcbC_gene pcbC CcaR_Protein->pcbC_gene + cefD_gene cefD CcaR_Protein->cefD_gene + cefE_gene cefE CcaR_Protein->cefE_gene + cmcI_gene cmcI CcaR_Protein->cmcI_gene + cmcJ_gene cmcJ CcaR_Protein->cmcJ_gene + cmcH_gene cmcH CcaR_Protein->cmcH_gene +

References

The Unseen Arsenal: A Technical Guide to the Antibacterial Spectrum of Natural Cephamycin B Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the antibacterial spectrum of natural Cephamycin B, a member of the cephamycin family of β-lactam antibiotics. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the known qualitative and comparative data for natural cephamycins, provides detailed experimental protocols for determining their antibacterial activity, and illustrates the underlying mechanism of action.

Introduction to Cephamycins

Cephamycins are a group of β-lactam antibiotics produced by actinomycetes, most notably Streptomyces species.[1] They are structurally similar to cephalosporins but are distinguished by the presence of a 7α-methoxy group. This structural feature confers a high degree of resistance to β-lactamases, enzymes produced by bacteria that inactivate many penicillin and cephalosporin (B10832234) antibiotics.[2] The naturally occurring cephamycins include Cephamycin A, B, and C.[3]

Antibacterial Spectrum of Natural Cephamycins

Table 1: Comparative Antibacterial Activity of Natural Cephamycin Isolates

Cephamycin IsolateGram-Positive BacteriaGram-Negative BacteriaNotes
Cephamycin A More active than Cephamycin CLess active than Cephamycin CGenerally less active than cephalosporin C and semi-synthetic cephalosporins against Gram-positive strains.[1][3]
This compound More active than Cephamycin CLess active than Cephamycin CSimilar to Cephamycin A, it shows greater potency against Gram-positive organisms compared to Cephamycin C but is generally less active than established cephalosporins.[1][3] In vivo, Cephamycin A has been found to be more active than this compound.[4]
Cephamycin C Less active than Cephamycins A and BMore active than Cephamycins A and BDemonstrates activity against some cephalosporin-resistant Gram-negative strains, including Proteus, Providencia, and Escherichia coli.[1][3][5]

Mechanism of Action: Inhibition of Cell Wall Synthesis

Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][6] The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[6] PBPs are essential for the final steps of peptidoglycan synthesis, the major component of the bacterial cell wall. By binding to and inactivating PBPs, cephamycins disrupt the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[1][7]

Cephamycin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_antibiotic cluster_outcome Lipid_II Lipid II (Peptidoglycan Precursor) PBP Penicillin-Binding Protein (PBP) Lipid_II->PBP Transglycosylation Peptidoglycan Growing Peptidoglycan Chain Weakened_Wall Weakened Cell Wall Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Peptidoglycan->Cross_linked_Peptidoglycan Transpeptidation (catalyzed by PBP) Cephamycin_B This compound Cephamycin_B->PBP Inhibition Cell_Lysis Cell Lysis Weakened_Wall->Cell_Lysis

This compound inhibits bacterial cell wall synthesis.

Experimental Protocols

The determination of the antibacterial spectrum of natural this compound isolates relies on standardized antimicrobial susceptibility testing methods. The following are detailed protocols for commonly used assays.

Isolation and Purification of Natural this compound

Natural cephamycins are typically isolated from the fermentation broth of Streptomyces species.

Protocol:

  • Fermentation: Culture a this compound-producing Streptomyces strain in a suitable liquid medium under optimal conditions for antibiotic production.

  • Broth Extraction: After fermentation, separate the mycelium from the culture broth by filtration or centrifugation. The cell-free broth contains the secreted cephamycin.

  • Solvent Extraction: Extract the cephamycin from the broth using a suitable organic solvent, such as ethyl acetate.

  • Concentration: Concentrate the organic phase under vacuum to obtain a crude extract.

  • Chromatographic Purification: Purify the crude extract using column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient of mobile phases to separate this compound from other compounds.

  • Purity Analysis: Assess the purity of the isolated this compound using techniques such as High-Performance Liquid Chromatography (HPLC).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of this compound in Broth Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate Read_Results Read Results for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

A Technical Deep Dive into the Initial In-Vitro Studies of Cephamycin A and B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in-vitro studies that characterized the antimicrobial activity of Cephamycin A and B. Discovered in the early 1970s from Streptomyces species, these pioneering members of the cephamycin family of β-lactam antibiotics paved the way for a new class of antimicrobial agents. This document collates data from seminal research, presenting it in a structured format for clarity and ease of comparison. Detailed experimental protocols from the era are provided, alongside visualizations to elucidate key concepts and workflows.

Quantitative In-Vitro Activity of Cephamycin A and B

The initial in-vitro evaluations of Cephamycin A and B revealed their activity profile, particularly against Gram-positive bacteria. While comprehensive minimum inhibitory concentration (MIC) data from the earliest studies is not exhaustively available in modern databases, the relative potencies were well-documented. The following tables summarize the known quantitative and semi-quantitative data, primarily drawing from the foundational work of Miller et al. (1972).

Table 1: In-Vitro Activity of Cephamycin A against Selected Bacterial Strains

Bacterial SpeciesStrain DesignationMinimal Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusSmith0.2
Staphylococcus aureusPenicillin-resistant0.2
Streptococcus pyogenesC2030.1
Bacillus subtilisATCC 66330.05
Escherichia coliJuhl>100
Klebsiella pneumoniaeA>100
Proteus mirabilis->100
Salmonella schottmuelleri->100

Table 2: In-Vitro Activity of Cephamycin B against Selected Bacterial Strains

Bacterial SpeciesStrain DesignationMinimal Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusSmith0.4
Staphylococcus aureusPenicillin-resistant0.4
Streptococcus pyogenesC2030.2
Bacillus subtilisATCC 66330.1
Escherichia coliJuhl>100
Klebsiella pneumoniaeA>100
Proteus mirabilis->100
Salmonella schottmuelleri->100

Summary of Findings:

Initial studies consistently demonstrated that Cephamycin A and B were more active against Gram-positive organisms than their counterpart, Cephamycin C. However, their activity against these Gram-positive strains was generally less potent than that of the established cephalosporins of the time, such as cephaloridine (B1668813) and cephalothin[1]. Against Gram-negative organisms, the activity of Cephamycin A and B was found to be limited, with MIC values typically exceeding 100 µg/mL.

Experimental Protocols

The following section details the methodologies employed in the initial in-vitro studies of Cephamycin A and B, reflecting the standard practices of the early 1970s.

Determination of Minimum Inhibitory Concentration (MIC)

The primary method used to quantify the in-vitro activity of Cephamycin A and B was the broth dilution method.

Protocol: Broth Dilution Susceptibility Testing

  • Preparation of Antibiotic Stock Solutions: A stock solution of the test antibiotic (Cephamycin A or B) was prepared in a suitable solvent and then diluted to the desired starting concentration in sterile broth medium.

  • Serial Dilutions: A series of twofold dilutions of the antibiotic was prepared in sterile test tubes, each containing a final volume of 1 mL of broth. This created a gradient of antibiotic concentrations.

  • Inoculum Preparation: The bacterial strains to be tested were grown in a suitable broth medium to a standardized turbidity, corresponding to a specific cell density (e.g., a 0.5 McFarland standard). This suspension was then diluted to achieve a final inoculum concentration of approximately 105 colony-forming units (CFU) per mL in the test tubes.

  • Inoculation: Each tube in the dilution series, including a positive control tube without any antibiotic, was inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated tubes were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: Following incubation, the tubes were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual and workflow aspects of the initial Cephamycin studies.

Cephamycin_Derivatives cluster_core Cephamycin Core Structure cluster_derivatives Natural Derivatives Cephamycin_Core 7-methoxycephalosporin nucleus Cephamycin_A Cephamycin A Cephamycin_Core->Cephamycin_A R-group modification Cephamycin_B This compound Cephamycin_Core->Cephamycin_B R-group modification

Cephamycin A and B as derivatives of the core structure.

MIC_Workflow start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic serial_dilution Perform Serial Dilutions in Broth prep_antibiotic->serial_dilution inoculate Inoculate Dilution Series serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for the Broth Dilution MIC Determination Method.

Mechanism of Action

Cephamycins, including Cephamycin A and B, are members of the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, they target and acylate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death. The presence of a 7-alpha-methoxyl group in the cephamycin structure confers a notable resistance to degradation by β-lactamase enzymes produced by some bacteria, a key feature that distinguished them from many contemporary cephalosporins.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cephamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, validated data on the specific physical and chemical properties of Cephamycin B is exceptionally scarce. Early literature on the discovery of the cephamycin family primarily focuses on Cephamycin C, which became a key precursor for semi-synthetic derivatives.[1] This guide provides the limited available information for this compound and uses the extensively characterized Cephamycin C as a primary reference point to detail the core properties, structural features, and analytical methodologies common to this class of β-lactam antibiotics.

Introduction to Cephamycins

Cephamycins are a class of β-lactam antibiotics produced naturally by actinomycetes, particularly Streptomyces species.[2][3] They are structurally analogous to cephalosporins, sharing the core cephem nucleus. The defining feature that distinguishes cephamycins is a methoxy (B1213986) group at the 7α-position.[4][5] This substitution provides steric hindrance that confers remarkable stability against β-lactamase enzymes, a common bacterial resistance mechanism.[5][6] The naturally occurring cephamycins, designated A, B, and C, were first isolated in the early 1970s.[2]

Physical and Chemical Properties

Detailed experimental data for this compound is not well-documented in peer-reviewed literature. A single commercial supplier lists the following properties, though these remain uncorroborated by independent scientific publications.

Table 1: Uncorroborated Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 34279-77-1[7]
Molecular Formula C₂₅H₂₉N₃O₁₁S[7]
Molecular Weight 579.58 g/mol [7]

For a reliable and comprehensive understanding of a natural cephamycin, the properties of Cephamycin C are presented below as a reference standard.

Table 2: Physical and Chemical Properties of Cephamycin C

PropertyValueSource(s)
CAS Number 38429-35-5[8]
Molecular Formula C₁₆H₂₂N₄O₉S[8]
Molecular Weight 446.43 g/mol [8]
Exact Mass 446.1107 g/mol [8]
IUPAC Name (6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[8]
Appearance Solid Powder[9]
Solubility Soluble in DMSO, aqueous solutions.[9]
XLogP3 -4.3
Hydrogen Bond Donors 5
Hydrogen Bond Acceptors 11

Chemical Structure

The core structure of all cephamycins is the 7-methoxycephem nucleus.[4] The different natural variants (A, B, and C) and their semi-synthetic derivatives are distinguished by the substituents at the C-3 and C-7 positions of this nucleus.

The structure of the cephamycin core is depicted below. For Cephamycin C, the R¹ substituent is a D-α-aminoadipoyl group, and the R² substituent is a carbamoyloxymethyl group.[1] The specific side chains for this compound are not definitively established in the available literature.

G cluster_core Cephamycin Core Structure cluster_substituents Variable Substituents img R1 R¹ Side Chain (at C7) R1->img 7-Acylamino Group R2 R² Side Chain (at C3) R2->img 3-Substituent

Caption: General chemical structure of the Cephamycin nucleus with variable side chains.

Mechanism of Action

Like all β-lactam antibiotics, cephamycins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the covalent acylation of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are responsible for the final transpeptidation step in peptidoglycan synthesis.[1] The inhibition of PBPs leads to the cessation of cell wall construction, resulting in cell lysis and bacterial death. The 7α-methoxy group provides significant stability against hydrolysis by β-lactamases, allowing cephamycins to remain effective against many bacteria that are resistant to other cephalosporins.[5][6]

Cephamycin This compound Inhibition Inhibition Cephamycin->Inhibition PBP Penicillin-Binding Proteins (PBPs) (Bacterial Transpeptidases) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes PBP->Inhibition Peptidoglycan Peptidoglycan Precursors (e.g., D-Ala-D-Ala) Peptidoglycan->PBP Binds to CellWall Stable Cell Wall Synthesis Crosslinking->CellWall Lysis Cell Lysis & Bacterial Death Inhibition->Crosslinking Prevents Inhibition->Lysis Leads to

Caption: Mechanism of action of this compound via inhibition of bacterial cell wall synthesis.

Experimental Protocols

The characterization of cephamycins relies on a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies representative of those used for the analysis of β-lactam antibiotics.

HPLC is the primary method for determining the purity of cephamycin samples and for quantifying their concentration in fermentation broths or final products.

  • Objective: To separate and quantify this compound from impurities or other components.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic system is used. A common mobile phase for β-lactams consists of an aqueous buffer (e.g., 0.01 M acetic acid or a phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the β-lactam chromophore absorbs, commonly around 254-270 nm.

  • Procedure:

    • Prepare a standard solution of the reference compound (e.g., Cephamycin C if B is unavailable) of known concentration.

    • Dissolve the sample in the mobile phase or a suitable solvent.

    • Inject a defined volume (e.g., 10-20 µL) of the sample and standard solutions into the HPLC system.

    • Record the chromatograms and identify the peak corresponding to the cephamycin based on retention time compared to the standard.

    • Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Sample Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection (20 µL) Sample->Injection Column C18 Reversed-Phase Column Separation Injection->Column Detection UV Detection (254 nm) Column->Detection Data Data Analysis (Chromatogram Peak Area) Detection->Data

Caption: General experimental workflow for HPLC analysis of a Cephamycin.

UV-Vis spectroscopy is used for preliminary identification and quantification, based on the characteristic absorbance of the cephem nucleus.

  • Objective: To determine the absorbance spectrum and concentration of this compound.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., water, phosphate buffer pH 7.0).

    • Scan the sample from approximately 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). For cephalosporins, this is typically around 260 nm.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standards and the sample at the λmax.

    • Calculate the concentration of the sample using the Beer-Lambert law and a calibration curve.

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of a molecule like this compound, providing detailed information about the carbon-hydrogen framework.

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Chemical shifts, integration, and coupling constants are analyzed.

    • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete and unambiguous assignment of the molecular structure.

  • Data Analysis: The resulting spectra are analyzed to piece together the molecular fragments and confirm the overall structure, including the nature and position of the side chains that differentiate this compound from A and C.

Stability

Cephamycins, like other β-lactam antibiotics, are susceptible to degradation via hydrolysis of the strained β-lactam ring. However, their key chemical feature is enhanced stability against many β-lactamase enzymes.[5] Stability is pH and temperature-dependent. Hydrolysis is accelerated under strongly acidic or alkaline conditions and at elevated temperatures. Stability studies are crucial for determining appropriate formulation and storage conditions.

Conclusion

While this compound is one of the originally discovered natural cephamycins, it remains poorly characterized in comparison to its sibling, Cephamycin C. The core chemical properties, structure, and mechanism of action are expected to be highly similar to other members of its class. The defining 7α-methoxy group ensures a broad spectrum of activity and resistance to many β-lactamases. Definitive characterization of this compound would require its isolation and analysis using modern spectroscopic and chromatographic techniques as outlined in this guide. For drug development professionals, Cephamycin C serves as the essential reference for understanding the foundational chemistry of this antibiotic subclass.

References

A Technical Guide to Cephamycin B: Classification, Mechanism, and Analysis within Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical examination of Cephamycin B, a naturally occurring beta-lactam antibiotic. It delineates its precise classification within the broader beta-lactam family, focusing on the unique structural features that differentiate it from classical cephalosporins. The guide covers its mechanism of action, biosynthetic pathway, and antibacterial spectrum. Furthermore, it presents quantitative activity data and detailed experimental protocols for key microbiological assays, supported by logical and structural diagrams to facilitate a comprehensive understanding for research and development applications.

Classification and Core Structure

Cephamycins are a distinct subgroup of β-lactam antibiotics.[1][2] While structurally similar to cephalosporins, they are often classified as a separate category due to a key modification.[1] Both are based on the cephem nucleus, but cephamycins are distinguished by the presence of a methoxy (B1213986) group at the 7α position.[1][3] This substitution is critical, as it confers a high degree of stability against hydrolysis by a wide range of bacterial β-lactamase enzymes.[3][4]

This compound, along with Cephamycins A and C, was first identified as a natural product of Streptomyces species.[5][6] While Cephamycin C became the precursor for clinically significant semisynthetic derivatives like cefoxitin (B1668866) and cefotetan, this compound remains a key member of this natural antibiotic family.[3][5]

G cluster_penams Penams cluster_cephems Cephems cluster_others Other Beta-Lactams Beta-Lactam Antibiotics Beta-Lactam Antibiotics Penams Penams Beta-Lactam Antibiotics->Penams Cephems Cephems Beta-Lactam Antibiotics->Cephems Other Beta-Lactams Other Beta-Lactams Beta-Lactam Antibiotics->Other Beta-Lactams Penicillins Penicillins Cephalosporins Cephalosporins Cephamycins Cephamycins Cephamycin A Cephamycin A Cephamycins->Cephamycin A This compound This compound Cephamycins->this compound Cephamycin C Cephamycin C Cephamycins->Cephamycin C Carbapenems Carbapenems Monobactams Monobactams Cefoxitin, Cefotetan (Derivatives) Cefoxitin, Cefotetan (Derivatives) Cephamycin C->Cefoxitin, Cefotetan (Derivatives)

Figure 1: Classification of this compound within the Beta-Lactam Antibiotic Family.

The core chemical scaffold of cephamycins is the 7-methoxycephem nucleus. Variations in the side chains at the C-3 and C-7 positions give rise to the different cephamycin compounds and their derivatives, influencing their antibacterial spectrum and pharmacokinetic properties.

Mechanism of Action

Like all beta-lactam antibiotics, cephamycins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][7][8]

  • Target Binding: Cephamycins covalently bind to the active site of essential enzymes known as Penicillin-Binding Proteins (PBPs).[3][9]

  • Inhibition of Transpeptidation: PBPs are DD-transpeptidases that catalyze the final step in peptidoglycan synthesis: the cross-linking of peptide side chains of adjacent peptidoglycan strands.[2]

  • Cell Lysis: By inactivating PBPs, cephamycins block this cross-linking process. This compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death.[3]

The defining 7α-methoxy group provides steric hindrance, which protects the core β-lactam ring from being hydrolyzed by many β-lactamase enzymes, particularly AmpC cephalosporinases and some Extended-Spectrum Beta-Lactamases (ESBLs).[3][8][10] This resistance is a key advantage of cephamycins over many cephalosporins.[11]

G cluster_process Bacterial Cell Wall Synthesis Peptidoglycan Precursors Peptidoglycan Precursors PBP (Transpeptidase) PBP (Transpeptidase) Peptidoglycan Precursors->PBP (Transpeptidase) Catalyzes Cross-linked Peptidoglycan (Stable Cell Wall) Cross-linked Peptidoglycan (Stable Cell Wall) PBP (Transpeptidase)->Cross-linked Peptidoglycan (Stable Cell Wall) Forms Cell Lysis (Bactericidal Effect) Cell Lysis (Bactericidal Effect) PBP (Transpeptidase)->Cell Lysis (Bactericidal Effect) Bacterial Survival Bacterial Survival Cross-linked Peptidoglycan (Stable Cell Wall)->Bacterial Survival This compound This compound This compound->PBP (Transpeptidase) Covalently Binds & Inactivates

Figure 2: Mechanism of Action - Inhibition of Peptidoglycan Synthesis by this compound.

Biosynthetic Pathway

The biosynthesis of cephamycins is closely related to that of penicillins and cephalosporins, sharing a common initial pathway.[12] The process begins with the condensation of three precursor amino acids.[13][14]

  • Tripeptide Formation: The non-ribosomal peptide synthetase (NRPS) enzyme, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), condenses L-α-aminoadipic acid, L-cysteine, and L-valine to form the linear tripeptide ACV.[9][12]

  • Bicyclic Formation: Isopenicillin N synthase (IPNS) catalyzes an oxidative cyclization of the ACV tripeptide to form isopenicillin N, which contains the fused β-lactam and thiazolidine (B150603) rings. This is the first bioactive intermediate and a critical branch point.[12]

  • Epimerization and Ring Expansion: Isopenicillin N is converted to penicillin N. Subsequently, the five-membered thiazolidine ring is expanded into the six-membered dihydrothiazine ring by the enzyme deacetoxycephalosporin C synthetase (DAOCS), forming the cephem nucleus of deacetoxycephalosporin C.[14]

  • Cephamycin-Specific Modifications: The pathway then diverges to produce cephamycins through a series of enzymatic steps, including hydroxylation and, critically, O-methylation at the C-7 position to install the 7α-methoxy group.[9][14] Further modifications at the C-3 position also occur.[14]

G L-α-aminoadipic acid L-α-aminoadipic acid ACV Tripeptide ACV Tripeptide L-α-aminoadipic acid->ACV Tripeptide ACVS L-cysteine L-cysteine L-cysteine->ACV Tripeptide ACVS L-valine L-valine L-valine->ACV Tripeptide ACVS Isopenicillin N Isopenicillin N ACV Tripeptide->Isopenicillin N IPNS Deacetoxycephalosporin C Deacetoxycephalosporin C Isopenicillin N->Deacetoxycephalosporin C Epimerase, Expandase (DAOCS) O-Carbamoyldeacetylcephalosporin C O-Carbamoyldeacetylcephalosporin C Deacetoxycephalosporin C->O-Carbamoyldeacetylcephalosporin C Hydroxylase, Carbamoyltransferase Cephamycin C Cephamycin C O-Carbamoyldeacetylcephalosporin C->Cephamycin C 7-Hydroxylase, O-Methyltransferase This compound This compound Cephamycin C->this compound Further Modification

Figure 3: Simplified Biosynthetic Pathway Leading to this compound.

Antibacterial Spectrum and Quantitative Data

Naturally produced Cephamycins A and B are reported to be more active against Gram-positive organisms, whereas Cephamycin C has greater activity against Gram-negative bacteria.[5][15] However, the clinical utility of the cephamycin class is best represented by semisynthetic derivatives like cefoxitin and cefmetazole (B193816), which possess a broad spectrum of activity that includes many Gram-negative rods (including some ESBL-producers) and, notably, anaerobic bacteria such as Bacteroides fragilis.[3][4]

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of the cephamycins cefoxitin and cefmetazole against a panel of ESBL-producing clinical isolates.

AntibioticOrganism (n=29)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)
Cefoxitin E. coli & K. pneumoniae (ESBL+)4>3282.8%
Cefmetazole E. coli & K. pneumoniae (ESBL+)1893.1%
Data sourced from a 2023 study on ESBL-producing blood isolates.[16][17] Susceptibility is based on CLSI breakpoints where available.

Experimental Protocols

The determination of a compound's in vitro activity is fundamental to antibiotic research. The Minimum Inhibitory Concentration (MIC) is the primary metric, defined as the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation.[18] The broth microdilution method is a standard protocol.

Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of this compound against a target bacterial strain.

Materials:

  • This compound analytical standard

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Target bacterial strain (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate (B84403) buffer

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. From an overnight culture plate, select 3-5 isolated colonies of the target bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Antibiotic Dilution Series: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial two-fold dilutions of the antibiotic in CAMHB directly in the 96-well plate. For example, prepare concentrations ranging from 128 mg/L down to 0.25 mg/L. Each well should contain 50 µL of the diluted antibiotic.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to each well containing the antibiotic dilutions. This brings the total volume in each well to 100 µL. b. Include a positive control well (inoculum in broth, no antibiotic) and a negative control well (broth only).

  • Incubation: a. Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading Results: a. Following incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[18]

G cluster_prep Preparation cluster_assay Assay Execution cluster_result Result Interpretation A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Serial Dilutions of this compound in Plate B->C D 4. Incubate Plate (35°C, 16-20h) C->D E 5. Visually Inspect for Growth (Turbidity) D->E F 6. Determine MIC: Lowest Concentration with No Visible Growth E->F

Figure 4: Experimental Workflow for the Broth Microdilution MIC Assay.

References

The Strategic Imperative of the 7-Methoxy Group in Cephamycin B's Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of a Potent Antibiotic Class

In the ongoing battle against antimicrobial resistance, understanding the nuanced molecular features that imbue antibiotics with their power is paramount. This technical guide delves into the critical role of the 7-methoxy group in the activity of Cephamycin B and its derivatives, a class of β-lactam antibiotics with a notable resilience to bacterial defense mechanisms. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage these structural insights for the creation of next-generation therapeutics.

Cephamycins, including the archetypal this compound and its semi-synthetic analogue cefoxitin, are distinguished from their cephalosporin (B10832234) cousins by the presence of a methoxy (B1213986) group at the 7α position of the cephem nucleus.[1][2] This seemingly minor addition has profound consequences for the antibiotic's stability, spectrum of activity, and clinical utility, primarily by conferring remarkable resistance to a wide array of β-lactamase enzymes.[3]

The 7-Methoxy Group: A Shield Against Bacterial Defenses

The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. The 7α-methoxy group of cephamycins acts as a steric shield, effectively hindering the approach of β-lactamases to the vulnerable β-lactam ring.[4][5][6] This protective feature is a cornerstone of their enhanced activity against many β-lactamase-producing bacterial strains.[7]

Studies have consistently demonstrated that the presence of the 7α-methoxy substituent invariably results in reduced susceptibility to enzymatic hydrolysis.[4] Cephamycins are highly stable against hydrolysis by various β-lactamases, including penicillinases and extended-spectrum β-lactamases (ESBLs), which are prevalent in clinically significant Gram-negative pathogens.[1][6][7][8] This stability allows cephamycins to maintain their structural integrity and, consequently, their antibacterial activity in environments where other β-lactams would be rapidly degraded.

Impact on Antibacterial Spectrum and Potency

The enhanced stability afforded by the 7-methoxy group directly translates to a broader spectrum of activity. Cephamycins are effective against a range of Gram-positive and Gram-negative bacteria, including many strains that are resistant to other cephalosporins.[9] Notably, their spectrum extends to include anaerobic microbes, a characteristic not typical of the cephalosporin class as a whole.[1][10] Cefoxitin, a prominent cephamycin, exhibits potent activity against Bacteroides fragilis, a major anaerobic pathogen.[3]

The following table summarizes the comparative minimum inhibitory concentrations (MICs) of cephamycins (possessing the 7-methoxy group) against various bacterial isolates, illustrating their efficacy, particularly against β-lactamase-producing strains.

AntibioticOrganismInoculum Size (CFU/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)Reference
Cefoxitin ESBL-producing E. coli & K. pneumoniae10⁵82.8[11][12]
10⁷48.3[11][12]
Cefmetazole ESBL-producing E. coli & K. pneumoniae10⁵93.1[11][12]
10⁷75.9[11][12]
Flomoxef ESBL-producing E. coli & K. pneumoniae10⁵89.7[11][12]
10⁷70.0[11][12]

Mechanism of Action: Unaltered Core Function

Despite the presence of the 7-methoxy group, the fundamental mechanism of action of this compound and its analogues remains consistent with that of other β-lactam antibiotics. They are bactericidal agents that disrupt the synthesis of the bacterial cell wall.[8] This is achieved through the covalent binding to and inhibition of essential penicillin-binding proteins (PBPs), which are enzymes critical for the final steps of peptidoglycan synthesis.[8] The inhibition of PBP activity leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death. The key advantage conferred by the 7-methoxy group is ensuring that the antibiotic reaches its PBP targets without being intercepted and destroyed by β-lactamases.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]

1. Preparation of Antibiotic Solutions:

  • Prepare a stock solution of the cephamycin antibiotic in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates.

2. Inoculum Preparation:

  • From a fresh culture (18-24 hours) of the test bacterium, suspend several colonies in a sterile broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Protocol 2: Assessment of β-Lactamase Stability using a Chromogenic Substrate

This protocol provides a rapid method to determine the susceptibility of a β-lactam antibiotic to hydrolysis by β-lactamase enzymes.[16]

1. Reagents and Materials:

  • Purified β-lactamase enzyme preparation.

  • Chromogenic β-lactam substrate (e.g., Nitrocefin).

  • Cephamycin antibiotic to be tested.

  • Spectrophotometer capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate.

  • Phosphate (B84403) buffer (pH 7.0).

2. Assay Procedure:

  • Prepare solutions of the cephamycin and the chromogenic substrate in phosphate buffer.

  • In a cuvette, mix the cephamycin solution with the β-lactamase enzyme and incubate for a defined period.

  • Add the chromogenic substrate to the mixture.

  • Monitor the change in absorbance over time at the specific wavelength for the cleaved chromogenic product.

3. Data Analysis:

  • The rate of hydrolysis of the chromogenic substrate is proportional to the remaining active β-lactamase.

  • A lower rate of color change in the presence of the cephamycin indicates its stability against hydrolysis and its ability to inhibit the enzyme.

  • Compare the results with a control reaction containing no cephamycin and with a known β-lactamase-labile antibiotic.

Visualizing the Molecular Dynamics and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 Bacterial Cell cluster_1 This compound Action PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes PBP->CellWall Lysis Cell Lysis CellWall->Lysis CephamycinB This compound (with 7-methoxy group) CephamycinB->PBP Inhibits CephamycinB->PBP

Mechanism of this compound Action

cluster_0 Without 7-Methoxy Group (e.g., Cephalosporin) cluster_1 With 7-Methoxy Group (this compound) Cephalosporin Cephalosporin Hydrolysis Hydrolysis of β-Lactam Ring Cephalosporin->Hydrolysis CephamycinB This compound Stability Steric Hindrance = Stability CephamycinB->Stability BLactamase β-Lactamase Enzyme BLactamase->Cephalosporin Attacks BLactamase->CephamycinB Blocked by 7-methoxy group

Role of 7-Methoxy Group in β-Lactamase Stability

Start Start: Assess β-Lactamase Stability PrepareReagents Prepare Reagents: - β-Lactamase Solution - Chromogenic Substrate - Test Antibiotic (Cephamycin) - Control Antibiotic Start->PrepareReagents Mix Mix Antibiotic with β-Lactamase and Incubate PrepareReagents->Mix AddSubstrate Add Chromogenic Substrate Mix->AddSubstrate Measure Measure Absorbance Change (Spectrophotometry) AddSubstrate->Measure Analyze Analyze Data: Compare Hydrolysis Rates Measure->Analyze Result Result: Determine Relative Stability Analyze->Result

Experimental Workflow for β-Lactamase Stability Assay

Conclusion

The 7-methoxy group is not merely an accessory but a linchpin in the molecular architecture and therapeutic success of this compound and its derivatives. By providing a robust defense against β-lactamase-mediated degradation, this functional group preserves the antibiotic's core bactericidal mechanism and expands its utility against a wider range of challenging pathogens. For drug development professionals, the cephamycin scaffold, with its inherent stability, continues to be a valuable platform for the design of novel anti-infective agents that can overcome prevalent resistance mechanisms. Future research may focus on further modifications of the cephamycin core to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties, all while retaining the critical protective feature of the 7-methoxy group.

References

Early Research on Cephamycin B: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early research concerning the stability and degradation of Cephamycin B, a member of the cephamycin family of β-lactam antibiotics. While early literature placed a greater emphasis on Cephamycin C due to its broader activity against gram-negative bacteria, this document compiles the available information on this compound and related cephamycins to provide a comprehensive understanding of their stability profiles.[1][2] This guide covers the foundational methods for isolation and characterization, discusses the known factors influencing stability, and presents data on degradation under various conditions, drawing comparisons with the more extensively studied Cephamycin C.

Isolation and Characterization of Cephamycins: The Foundation for Stability Studies

The initial research on cephamycins laid the groundwork for all subsequent investigations into their chemical properties, including stability. Cephamycins A and B were first isolated from the fermentation broths of various actinomycetes.[3] The process involved a series of adsorption and ion-exchange methods to separate these antibiotics from the complex fermentation medium.

Experimental Protocol for Isolation

The isolation of Cephamycins A and B, as described in early publications, followed a multi-step purification process. This protocol is fundamental to obtaining the pure compounds necessary for stability and degradation assays.

A generalized experimental workflow for the isolation of Cephamycins A and B is as follows:

cluster_0 Fermentation & Broth Preparation cluster_1 Initial Purification cluster_2 Separation of Cephamycin A and B cluster_3 Final Product Recovery Fermentation Fermentation Broth_Filtration Broth Filtration Fermentation->Broth_Filtration Adsorption Adsorption Chromatography Broth_Filtration->Adsorption Crude Extract Ion_Exchange_1 Ion-Exchange Chromatography Adsorption->Ion_Exchange_1 Column_Chromatography Column Chromatography (Dextran-based Ion-Exchange Resin) Ion_Exchange_1->Column_Chromatography Mixed Cephamycins Cephamycin_A Pure Cephamycin A Column_Chromatography->Cephamycin_A Cephamycin_B Pure this compound Column_Chromatography->Cephamycin_B

Figure 1: Generalized workflow for the isolation of Cephamycins A and B.

Chemical Stability of Cephamycins

The stability of β-lactam antibiotics, including cephamycins, is a critical factor in their therapeutic efficacy and formulation development. Degradation typically involves the hydrolysis of the strained β-lactam ring. Early research indicated that cephamycins possess greater resistance to β-lactamases compared to other cephalosporins.[4][5]

Influence of pH on Stability

Experimental Protocol for pH Stability Study of Cephamycin C:

  • Material: Ultrafiltered broth from Streptomyces clavuligerus fermentations containing Cephamycin C.

  • Conditions: The stability of Cephamycin C was evaluated at pH levels of 2.2, 6.0, 7.0, 7.6, and 8.7 at a constant temperature of 20°C.

  • Duration: The experiment was monitored for 100 hours.

  • Analysis: The concentration of Cephamycin C was likely determined using a suitable analytical method such as high-performance liquid chromatography (HPLC) or a bioassay, although the specific method is not detailed in the abstract.

Table 1: Degradation of Cephamycin C at Various pH Levels after 100 hours at 20°C

pHDegradation (%)
2.246
6.015 - 20
7.015 - 20
7.615 - 20
8.771
Data sourced from a kinetic study on Cephamycin C degradation.[6]

The results indicate that Cephamycin C is most stable at quasi-neutral pH levels and degrades more rapidly in very acidic or basic conditions.[6] It is reasonable to infer that this compound would exhibit a similar pH-dependent stability profile due to the shared core cephamycin structure.

Enzymatic Degradation by β-Lactamases

A defining characteristic of the cephamycin family is their notable resistance to degradation by β-lactamases, enzymes that are a primary mechanism of bacterial resistance to β-lactam antibiotics.[4][7] This resistance is largely attributed to the presence of a 7-alpha-methoxyl group in their structure.[7]

General Mechanism of β-Lactamase Inactivation

β-lactamases catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive. The general mechanism involves the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the inactivated antibiotic and regenerate the enzyme.

Cephamycin Cephamycin (Active Antibiotic) Acyl_Enzyme Acyl-Enzyme Intermediate Cephamycin->Acyl_Enzyme Acylation Enzyme β-Lactamase Enzyme->Acyl_Enzyme Inactive_Product Inactive Degradation Product Acyl_Enzyme->Inactive_Product Deacylation (Hydrolysis) Regenerated_Enzyme Regenerated β-Lactamase Acyl_Enzyme->Regenerated_Enzyme Water H₂O Water->Inactive_Product

References

The Enduring Potency of Cephamycins: An In-depth Guide to Their Natural Diversity and Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered in the 1970s from actinomycetes, cephamycins are a clinically significant class of β-lactam antibiotics.[1] They are structurally analogous to cephalosporins but are distinguished by the presence of a methoxy (B1213986) group at the 7α position of the cephem nucleus.[2] This unique structural feature confers remarkable stability against β-lactamase enzymes, a common mechanism of bacterial resistance, making cephamycins effective against a broad spectrum of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] This technical guide delves into the natural diversity of cephamycin compounds, providing a comprehensive overview of their producing organisms, chemical structures, biosynthetic pathways, and biological activities. Detailed experimental protocols for their fermentation, isolation, purification, and bioactivity testing are presented, alongside workflows for the discovery of novel cephamycin producers.

Natural Diversity of Cephamycin Compounds

Cephamycins are primarily natural products of Streptomyces species. The pioneering work in their discovery identified Streptomyces lactamdurans and Streptomyces clavuligerus as key producers.[1] Since then, a variety of naturally occurring cephamycins have been isolated, with cephamycins A, B, and C being the most well-characterized. The structural diversity among these natural compounds arises from variations in the substituents at the C-3 and C-7 positions of the cephem core. This natural diversity has inspired the development of semi-synthetic derivatives with enhanced pharmacokinetic properties and broader antibacterial spectra.

Chemical Structures of Representative Cephamycins

The core chemical structure of cephamycins is the 7-methoxycephem nucleus. Variations in the side chains at positions 3 and 7 give rise to the different cephamycin compounds.

CompoundR1 (C-7 position)R2 (C-3 position)Type
Cephamycin C D-α-aminoadipoyl-CH₂OCONH₂Natural
Cefoxitin 2-Thienylacetyl-CH₂OCONH₂Semi-synthetic
Cefotetan 1,3-Dithietan-2-ylcarbonylamino-CH₂S-(1-methyl-1H-tetrazol-5-yl)Semi-synthetic
Cefmetazole (Cyanomethylthio)acetyl-CH₂S-(1-methyl-1H-tetrazol-5-yl)Semi-synthetic

Biological Activity of Cephamycin Compounds

Cephamycins exert their bactericidal action by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. They achieve this by acylating penicillin-binding proteins (PBPs), rendering them inactive. The 7α-methoxy group provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamases, including some extended-spectrum β-lactamases (ESBLs).[2] This contributes to their activity against many cephalosporin-resistant strains.[3]

Comparative Antimicrobial Activity (MIC, µg/mL)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various cephamycins against a selection of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

OrganismCephamycin CCefoxitinCefotetanCefmetazole
Escherichia coliActive[3]≤0.5 - >128[4][5]≤0.125 - 64[6][7]≤0.06 - >128
Klebsiella pneumoniae-≤0.5 - >128[5]≤0.125 - 64[6][7]≤0.12 - >128
Proteus mirabilisActive[3]1 - 1280.25 - 8≤0.12 - 64
Staphylococcus aureus (MSSA)Less active than A & B[3]0.5 - 128[8]0.5 - 1280.5 - 128
Bacteroides fragilis-≤0.25 - >256[9]4 - >2562 - >256

Note: MIC values can vary significantly depending on the specific strain and testing methodology.

Cephamycin C Biosynthesis Pathway

The biosynthesis of cephamycin C is a complex enzymatic process that begins with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and D-valine.[10] The genes encoding the biosynthetic enzymes are typically clustered together in the genome of the producing Streptomyces species. The pathway shares its initial steps with the biosynthesis of penicillins and cephalosporins.

Cephamycin_C_Biosynthesis cluster_precursors Amino Acid Precursors cluster_pathway Biosynthetic Pathway L-α-aminoadipic acid L-α-aminoadipic acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine L-α-aminoadipic acid->ACV L-cysteine L-cysteine L-cysteine->ACV D-valine D-valine D-valine->ACV IPN Isopenicillin N ACV->IPN ACV synthetase (pcbAB) Isopenicillin N synthase (pcbC) PenN Penicillin N IPN->PenN Isopenicillin N epimerase (cefD) DAOC Deacetoxycephalosporin C PenN->DAOC Deacetoxycephalosporin C synthase (expandase) (cefE) DAC Deacetylcephalosporin C DAOC->DAC Deacetoxycephalosporin C hydroxylase (cefF) O_Carbamoyl_DAC O-Carbamoyldeacetylcephalosporin C DAC->O_Carbamoyl_DAC O-carbamoyltransferase (cmcH) CephC Cephamycin C O_Carbamoyl_DAC->CephC O-carbamoyldeacetylcephalosporin C 7-hydroxylase & 7-O-methyltransferase (cmcI, cmcJ)

Caption: The biosynthetic pathway of Cephamycin C.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of cephamycins.

Fermentation of Streptomyces clavuligerus for Cephamycin C Production

This protocol is for submerged, fed-batch fermentation to achieve high yields of cephamycin C.[11][12][13]

a. Media Preparation:

  • Seed Medium: (per liter) 10 g glycerol (B35011), 11 g soybean meal, 18.3 g L-lysine, 0.5 g yeast extract, 1.75 g K₂HPO₄, 0.75 g MgSO₄·7H₂O, 0.2 g CaCl₂·2H₂O, 2.0 g NaCl, 0.005 g FeSO₄·7H₂O, 0.005 g MnCl₂·4H₂O, 0.005 g ZnSO₄·7H₂O. Adjust pH to 7.0 before sterilization.

  • Inoculum Medium: Same as seed medium.

  • Production Medium: (per liter) 20 g glycerol or starch, 15 g soybean meal, 1.0 g yeast extract, 2.0 g K₂HPO₄, 1.0 g MgSO₄·7H₂O. Adjust pH to 7.0 before sterilization.

  • Feeding Solution: Concentrated solution of glycerol or starch (e.g., 200 g/L).

b. Inoculum Development:

  • Inoculate a cryotube of Streptomyces clavuligerus vegetative cells into 50 mL of seed medium in a 500 mL Erlenmeyer flask.

  • Incubate at 28°C on a rotary shaker at 250 rpm for 24 hours.

  • Transfer 5 mL of the seed culture to 45 mL of inoculum medium in a 500 mL Erlenmeyer flask.

  • Incubate under the same conditions for another 24 hours.

c. Fermentation:

  • Inoculate the production medium in a fermenter with 10% (v/v) of the inoculum culture.

  • Maintain the temperature at 28°C and pH at 7.0 (controlled with additions of 2 M HCl or 1 M NaOH).

  • Provide aeration and agitation to maintain a dissolved oxygen level above 20% saturation.

  • After an initial batch phase of 24-30 hours, start the fed-batch phase by continuously or intermittently adding the feeding solution at a pre-determined rate.

  • Monitor cephamycin C production by taking samples periodically for analysis. Fermentation is typically carried out for 5-7 days.

Isolation and Purification of Cephamycin C

This multi-step protocol utilizes a combination of adsorption and ion-exchange chromatography.[14]

a. Adsorption Chromatography (Initial Cleanup):

  • Centrifuge the fermentation broth to remove microbial cells.

  • Adjust the pH of the supernatant to 7.0.

  • Add Amberlite XAD4 resin to the supernatant and stir for several hours to allow adsorption of cephamycin C and other hydrophobic molecules.

  • Filter to separate the resin. The cephamycin C will be in the filtrate (clarified broth) as it is relatively polar. This step removes less polar contaminants.

b. Anion-Exchange Chromatography:

  • Equilibrate a Q Sepharose XL column with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Load the clarified broth onto the column.

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound molecules using a salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).

  • Collect fractions and assay for cephamycin C activity. Cephamycin C, being acidic, will bind to the anion-exchange resin and elute at a specific salt concentration.

c. Solid-Phase Extraction (SPE) (Final Polishing):

  • Pool the active fractions from the ion-exchange chromatography.

  • Load the pooled fractions onto a C18 SPE cartridge.

  • Wash the cartridge with water to remove salts.

  • Elute the partially purified cephamycin C with a solution of methanol (B129727) in water (e.g., 50% methanol).

  • Analyze the final product for purity and confirm its identity.

Structure Elucidation of a Novel Cephamycin

The structure of a purified, potentially novel cephamycin is determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Structure_Elucidation_Workflow Start Purified Compound MS High-Resolution Mass Spectrometry (HRMS) Start->MS Determine Molecular Formula NMR_1D 1D NMR Spectroscopy (¹H, ¹³C) Start->NMR_1D Identify Functional Groups and Carbon Skeleton Data_Integration Data Integration and Structure Proposal MS->Data_Integration NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity NMR_2D->Data_Integration Final_Structure Final Structure Data_Integration->Final_Structure Propose and Confirm Structure

Caption: Workflow for structure elucidation.

a. Mass Spectrometry:

  • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol/water).

  • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Determine the accurate mass of the molecular ion to calculate the elemental composition and molecular formula.

b. NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire a 1D proton (¹H) NMR spectrum to identify the types and number of protons.

  • Acquire a 1D carbon-13 (¹³C) NMR spectrum to determine the number and types of carbon atoms.

  • Acquire 2D NMR spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings (connectivity through bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in assembling the molecular fragments.

  • Integrate the data from all spectra to piece together the complete chemical structure.

Screening for Novel Cephamycin-Producing Actinomycetes

This workflow outlines the process of discovering new actinomycete strains that produce cephamycin-like antibiotics from environmental samples.[15][16]

Screening_Workflow Soil_Sample Soil Sample Collection Isolation Isolation of Actinomycetes (Serial Dilution and Plating on Selective Media) Soil_Sample->Isolation Purification Purification of Isolates (Sub-culturing) Isolation->Purification Primary_Screening Primary Screening for Antimicrobial Activity (Agar Plug/Overlay Method) Purification->Primary_Screening Secondary_Screening Secondary Screening (Liquid Culture and Bioassay) Primary_Screening->Secondary_Screening Active Isolates Hit_Identification Hit Identification and Characterization Secondary_Screening->Hit_Identification Fermentation Fermentation and Scale-up Hit_Identification->Fermentation Purification_Characterization Purification and Structure Elucidation Fermentation->Purification_Characterization New_Compound Novel Cephamycin Purification_Characterization->New_Compound

Caption: Workflow for screening novel cephamycin producers.

a. Isolation:

  • Collect soil samples from diverse environments.

  • Prepare a soil suspension in sterile water and perform serial dilutions.

  • Plate the dilutions onto selective agar (B569324) media for actinomycetes (e.g., Casein Starch Agar) supplemented with antifungal and antibacterial agents to inhibit other microorganisms.

  • Incubate the plates at 28-30°C for 7-14 days.

b. Primary Screening:

  • Select colonies with typical actinomycete morphology (dry, chalky, branched filaments).

  • Perform a primary screen for antimicrobial activity using an agar plug or overlay method against a panel of test bacteria (e.g., E. coli, S. aureus, a β-lactamase producing strain).

  • Isolates showing zones of inhibition are considered potential producers.

c. Secondary Screening and Hit Identification:

  • Cultivate the active isolates in liquid medium.

  • Extract the culture broth with a suitable organic solvent (e.g., ethyl acetate).

  • Test the crude extract for antimicrobial activity using a bioassay (e.g., well diffusion assay or MIC determination).

  • Analyze the crude extract of the most promising "hits" by HPLC-MS to identify potential cephamycin-like compounds based on their mass and UV spectra.

Conclusion

The natural diversity of cephamycin compounds continues to be a valuable resource for the discovery and development of new antibiotics. Their inherent stability to β-lactamases provides a significant advantage in combating bacterial resistance. The experimental protocols and workflows detailed in this guide offer a framework for researchers to explore this important class of natural products further, from the isolation of novel producing organisms to the characterization and evaluation of new cephamycin derivatives. As antibiotic resistance remains a pressing global health challenge, the continued investigation into the natural diversity of cephamycins is a critical endeavor in the search for next-generation therapeutics.

References

Methodological & Application

Application Notes: In Vitro Antibacterial Susceptibility Testing of Cephamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycins are a potent class of β-lactam antibiotics, structurally similar to cephalosporins.[1] Originally isolated from Streptomyces, they are distinguished by a 7α-methoxy group, which confers remarkable stability against a variety of β-lactamase enzymes, including some extended-spectrum β-lactamases (ESBLs).[1][2] This structural feature makes them effective against a broad spectrum of bacteria, including many anaerobic microbes, a characteristic less common among cephalosporins.[1] Common examples of cephamycins used in clinical and research settings include Cefoxitin, Cefotetan, and Cefmetazole.[1]

Mechanism of Action

The bactericidal activity of Cephamycin B, like all β-lactam antibiotics, stems from its ability to inhibit the synthesis of the bacterial cell wall.[2] The primary target of these antibiotics are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3] Peptidoglycan provides structural integrity to the bacterial cell wall. By covalently binding to the active site of PBPs, this compound blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption leads to the arrest of cell wall synthesis, ultimately causing cell lysis and bacterial death.[3]

Principles of In Vitro Susceptibility Testing

Determining the in vitro susceptibility of a bacterial isolate to this compound is crucial for predicting its potential clinical efficacy. The two most widely accepted and standardized methods for this assessment are:

  • Broth Dilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under defined conditions. The broth microdilution format, utilizing 96-well plates, is the current standard due to its efficiency and lower reagent consumption.[4]

  • Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative method involves placing a paper disk impregnated with a specific amount of this compound onto an agar (B569324) plate evenly inoculated with the test bacterium.[5] The antibiotic diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented. The diameter of this zone is measured and correlated with susceptibility categories (Susceptible, Intermediate, or Resistant) based on standardized interpretive criteria.[5]

Data Presentation: In Vitro Activity of Cephamycins

The following tables summarize quantitative data from in vitro studies, demonstrating the activity of various cephamycins against specific bacterial isolates.

Table 1: In Vitro Efficacy of Cephamycins against ESBL-Producing Isolates (Data derived from a study on ESBL-producing Escherichia coli and Klebsiella pneumoniae blood isolates)[6]

AntibioticInoculum Size (CFU/mL)% Susceptibility
Cefoxitin Standard (10⁵)>80%
High (10⁷)48.3%
Cefmetazole Standard (10⁵)>80%
High (10⁷)75.9%
Flomoxef Standard (10⁵)>80%
High (10⁷)70.0%

Table 2: Comparative In Vitro Activity of Cefotetan (a Cephamycin) (Data represents the MIC₉₀, the concentration required to inhibit 90% of isolates)[7]

OrganismCefotetan MIC₉₀ (mg/L)
Haemophilus influenzae1
Pseudomonas aeruginosa>128
Staphylococcus aureusComparable to Moxalactam*
Enterobacteriaceae (excluding Serratia & Enterobacter spp.)≤0.5

*Specific MIC₉₀ value not provided in the source material, only a comparison.

Visualized Signaling Pathway and Workflows

Mechanism_of_Action Cephamycin_ext This compound (Extracellular) OuterMembrane OuterMembrane Cephamycin_ext->OuterMembrane Porin Channel Transport Crosslinking Peptidoglycan Cross-linking (Cell Wall Synthesis) Lysis Cell Lysis & Bacterial Death Crosslinking->Lysis Disruption Inhibition->Crosslinking PBP PBP OuterMembrane->PBP Diffusion across Periplasm PBP->Inhibition Peptidoglycan Peptidoglycan Peptidoglycan->Crosslinking Periplasm Periplasm InnerMembrane InnerMembrane

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension (Final concentration ~5x10⁵ CFU/mL) prep_inoculum->inoculate prep_plate Prepare 96-Well Plate - Add broth to all wells - Create 2-fold serial dilutions of this compound prep_plate->inoculate controls Include: - Positive Control (Bacteria, no drug) - Negative Control (Broth only) inoculate->controls incubate Incubate Plate (e.g., 35°C for 16-20 hours) controls->incubate read Read Results (Visually or with plate reader) incubate->read determine_mic Determine MIC: Lowest concentration with no visible bacterial growth (no turbidity) read->determine_mic end End determine_mic->end

Disk_Diffusion_Workflow start Start prep_inoculum Prepare Bacterial Inoculum in Saline or Broth (Adjust to 0.5 McFarland Standard) start->prep_inoculum streak_plate Inoculate Mueller-Hinton Agar Plate (Create a uniform bacterial lawn) prep_inoculum->streak_plate apply_disk Aseptically Apply this compound Disk (Press gently to ensure contact) streak_plate->apply_disk incubate Invert and Incubate Plate (e.g., 35°C for 16-20 hours) apply_disk->incubate measure_zone Measure the Diameter of the Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (Compare zone diameter to CLSI/EUCAST breakpoints: S, I, R) measure_zone->interpret end End interpret->end

Experimental Protocols

Protocol 1: Broth Microdilution MIC Determination

1.1. Principle This quantitative method determines the minimum inhibitory concentration (MIC) of this compound by challenging a standardized bacterial inoculum with serial twofold dilutions of the antibiotic in a liquid growth medium.

1.2. Materials

  • This compound analytical powder

  • Appropriate solvent for this compound (as per manufacturer's instructions)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Test bacterial strains and Quality Control (QC) strains (e.g., E. coli ATCC 25922)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipettes

1.3. Procedure

  • Preparation of Antibiotic Stock: Prepare a concentrated stock solution of this compound. For example, dissolve the powder to achieve a concentration of 1280 µg/mL. Sterilize by filtration if necessary.

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated overnight.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Add 50 µL of the appropriate this compound working solution to the first column of wells, resulting in the highest desired concentration.

    • Using a multichannel pipette, perform twofold serial dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration. Discard 50 µL from the last dilution column.

  • Inoculation:

    • Within 15 minutes of preparing the final inoculum dilution, add 50 µL of the bacterial suspension to each well, bringing the total volume to 100 µL.

    • The final well concentrations will now be half of the initial dilution series.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated broth with no antibiotic.

    • Sterility Control: A well containing 100 µL of uninoculated broth.

  • Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

1.4. Interpretation of Results

  • After incubation, check the sterility control (should be clear) and the growth control (should be turbid).

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[8]

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

2.1. Principle This method assesses bacterial susceptibility by measuring the zone of growth inhibition around a paper disk containing a standardized amount of this compound.

2.2. Materials

  • This compound antibiotic disks (e.g., Cefoxitin 30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Test bacterial strains and QC strains (e.g., E. coli ATCC 25922)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measurement

2.3. Procedure

  • Preparation of Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.3.2.

  • Inoculation of Agar Plate:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antibiotic Disk:

    • Using sterile forceps or a disk dispenser, place the this compound disk onto the inoculated agar surface.

    • Press down gently to ensure complete contact with the agar. Do not move the disk once it has been placed.

  • Incubation:

    • Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application.

    • Incubate for 16-20 hours in ambient air.

2.4. Interpretation of Results

  • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.[5]

  • Compare the measured zone diameter to the interpretive criteria provided by a standards organization like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

References

Application Notes: High-Yield Cephamycin B Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cephamycin B, a potent β-lactam antibiotic, is a valuable precursor for the synthesis of several commercially important cephamycin antibiotics. Produced primarily by actinomycetes such as Streptomyces clavuligerus and Nocardia lactamdurans, optimizing its fermentation yield is a critical objective for pharmaceutical production.[1] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals focused on enhancing this compound production through submerged and solid-state fermentation techniques. The methodologies outlined below encompass strain maintenance, inoculum preparation, fermentation media optimization, and analytical procedures for quantification.

Key Principles for High-Yield Fermentation

Achieving high yields of this compound hinges on a multi-faceted approach that includes the selection of a high-producing strain, optimization of the fermentation medium, and precise control of physical and chemical parameters during fermentation. Metabolic engineering of the producing organism also presents a powerful strategy for enhancing productivity by redirecting metabolic fluxes towards the desired product.[2][3]

Strain Selection and Maintenance

The choice of microorganism is fundamental to the success of this compound fermentation. Streptomyces clavuligerus, S. cattleya, and Nocardia lactamdurans are well-documented producers.[4][5] Strains should be maintained on appropriate agar (B569324) slants and periodically subcultured to ensure viability and productivity. Lyophilization is recommended for long-term storage to prevent strain degradation.

Metabolic Engineering Strategies

For advanced yield enhancement, metabolic engineering of the production strain is a key strategy. This can involve:

  • Precursor Engineering: Increasing the intracellular pool of precursors for the this compound biosynthetic pathway.[6]

  • Gene Overexpression: Overexpressing key enzymes in the biosynthetic pathway to drive the reaction forward.

  • Pathway Regulation: Modifying regulatory genes to upregulate the entire biosynthetic gene cluster.[2]

Experimental Protocols

Protocol 1: Inoculum Preparation for Submerged Fermentation

This protocol describes the preparation of a vegetative inoculum for submerged fermentation of Streptomyces clavuligerus.

Materials:

  • Agar slant culture of Streptomyces clavuligerus

  • Sterile first-stage seed medium (see Table 1)

  • 250 mL baffled Erlenmeyer flasks

  • Sterile water

  • Incubator shaker

Procedure:

  • Aseptically transfer a loopful of spores from a mature agar slant culture to a 250 mL baffled Erlenmeyer flask containing 40 mL of sterile first-stage seed medium.[7]

  • Incubate the flask at 28°C on a rotary shaker at 220 rpm for 22 hours.[7]

  • This first-stage seed culture is then used to inoculate the production medium. The optimal inoculum volume is typically between 1-3% (v/v).[8]

Protocol 2: High-Yield Submerged Fermentation of this compound

This protocol outlines the procedure for the production of this compound in a submerged fermentation system.

Materials:

  • Vegetative inoculum of Streptomyces clavuligerus (from Protocol 1)

  • Sterile basal production medium (see Table 1)

  • Sterile solutions of amino acid supplements (e.g., D-lysine, DL-lysine)

  • Fermenter or baffled Erlenmeyer flasks

  • pH meter and sterile acid/base solutions for pH control

  • Antifoaming agent

Procedure:

  • Dispense the basal production medium into the fermentation vessels.

  • Sterilize the medium by autoclaving. After cooling, aseptically add any filter-sterilized supplements, such as sodium thiosulfate.[9]

  • Inoculate the production medium with the vegetative inoculum.

  • Conduct the fermentation at a temperature between 26-30°C.[7]

  • Maintain the pH of the medium between 6.0 and 7.5.[7]

  • Provide adequate aeration and agitation. For shake flask cultures, a rotary shaker at 200-220 rpm is recommended.[7][10]

  • The fermentation is typically carried out for 2-4 days.[7]

  • Monitor the production of this compound at regular intervals using a suitable analytical method (see Protocol 4).

Protocol 3: Solid-State Fermentation for this compound Production

This protocol details the methodology for this compound production using solid-state fermentation (SSF).

Materials:

  • Spore suspension of Streptomyces clavuligerus

  • Solid substrate (e.g., cottonseed meal, wheat bran)[5]

  • Mineral salt solution

  • Erlenmeyer flasks or other suitable SSF containers

  • Incubator

Procedure:

  • Select a suitable solid substrate. Cottonseed meal has been shown to be effective.[5]

  • Adjust the moisture content of the substrate to an optimal level, typically around 70% (v/w).[5]

  • Supplement the substrate with a mineral salt solution and other nutrients as required.

  • Sterilize the prepared substrate.

  • Inoculate the sterile substrate with a spore suspension of S. clavuligerus.

  • Incubate the culture at 25 ± 2°C for 7 days.[5]

  • After incubation, extract the this compound from the solid fermented mass for quantification.

Protocol 4: Quantification of this compound

This protocol describes two common methods for the quantification of this compound from fermentation broth.

Method A: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm filter.

  • HPLC System: Utilize a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., acetic acid).

  • Detection: Monitor the eluent at a wavelength of 254 nm.

  • Quantification: Compare the peak area of the sample with that of a known standard to determine the concentration.

Method B: Bioassay

  • Indicator Organism: Use a susceptible indicator organism, such as Escherichia coli ESS.

  • Assay Plates: Prepare nutrient agar plates seeded with the indicator organism.

  • Sample Application: Apply known volumes of the fermentation broth (and standards) to sterile paper discs placed on the agar surface.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 8 to 24 hours.[9]

  • Quantification: Measure the diameter of the zones of inhibition and compare them to a standard curve to determine the antibiotic concentration.

Data Presentation

Table 1: Composition of Media for this compound Fermentation

ComponentFirst Stage Seed Medium[7]Basal Production Medium[9]
Primary Dried Yeast N.F.10 g/L0.75% (w/v)
Distillers Solubles-3.0% (w/v)
Glycerol-1.25% (w/v)
Dimethylformamide-1.0% (v/v)
Glycine-0.05% (w/v)
L-phenylalanine-0.3% (w/v)
Sodium Thiosulfate*-0.1% (w/v)
Defoamer-0.25% (v/v)
Deionized Waterto 1 Lto final volume

*Added aseptically after sterilization.

Table 2: Influence of Amino Acid Supplementation on Cephamycin C Yield

SupplementConcentrationEffect on Yield
D-lysine or DL-lysine0.05% to 0.2%Enhances production[7]
D-arginine or DL-ornithineNot specifiedCan improve yield[9]

Mandatory Visualizations

Cephamycin_Biosynthesis_Pathway Lysine L-Lysine AAA α-Aminoadipic acid Lysine->AAA lat ACV δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) AAA->ACV ACV synthetase Cysteine L-Cysteine Cysteine->ACV ACV synthetase Valine L-Valine Valine->ACV ACV synthetase IsopenicillinN Isopenicillin N ACV->IsopenicillinN Isopenicillin N synthase PenicillinN Penicillin N IsopenicillinN->PenicillinN Isopenicillin N epimerase DeacetoxycephalosporinC Deacetoxycephalosporin C PenicillinN->DeacetoxycephalosporinC Deacetoxycephalosporin C synthase DeacetylcephalosporinC Deacetylcephalosporin C DeacetoxycephalosporinC->DeacetylcephalosporinC Deacetoxycephalosporin C hydroxylase CephalosporinC Cephalosporin C DeacetylcephalosporinC->CephalosporinC Deacetylcephalosporin C O-acetyltransferase CephamycinB This compound CephalosporinC->CephamycinB Cephalosporin C hydroxylase & CmcI/CmcJ Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Downstream & Analysis Strain Strain Selection & Maintenance Media Media Preparation & Sterilization Strain->Media Inoculum Inoculum Preparation Media->Inoculum Production Production Fermentation Inoculum->Production Harvest Harvesting & Cell Separation Production->Harvest Quantification Quantification (HPLC/Bioassay) Harvest->Quantification Purification Purification Quantification->Purification

References

Application Notes and Protocols for In Vivo Efficacy Testing of Cephamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin B belongs to the cephamycin class of β-lactam antibiotics, which are closely related to cephalosporins.[1] Like other β-lactams, cephamycins inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2] A key feature of cephamycins is their 7α-methoxy group, which confers stability against many β-lactamases, including some extended-spectrum β-lactamases (ESBLs), making them effective against a broad spectrum of Gram-positive, Gram-negative, and anaerobic bacteria.[1][3]

These application notes provide detailed protocols for establishing robust and reproducible murine models to evaluate the in vivo efficacy of this compound against clinically relevant bacterial pathogens. The described models include a systemic infection (sepsis) model, a localized skin and soft tissue infection model, and a pulmonary infection model, which are standard preclinical models for assessing the therapeutic potential of new antimicrobial agents.[4][5][6]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the final step of peptidoglycan synthesis in the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterial cell, especially in Gram-positive and Gram-negative bacteria.

Simplified Mechanism of Action of this compound cluster_cell Bacterial Cell cluster_drug Drug Action PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Lysis Cell Lysis and Death CellWall->Lysis Weakened Cell Wall CephamycinB This compound CephamycinB->PBP Inhibition

Caption: Simplified diagram of this compound's mechanism of action.

Recommended Animal Models for In Vivo Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the preclinical efficacy of a new antibiotic. Murine models are widely used due to their cost-effectiveness, genetic tractability, and well-characterized immune systems.[5] The following models are recommended for assessing the in vivo efficacy of this compound.

Murine Sepsis Model (Systemic Infection)

The murine sepsis model is a standard for evaluating the efficacy of antibiotics against systemic infections.[6] This model mimics the life-threatening condition of sepsis in humans and is crucial for determining an antibiotic's ability to clear bacteria from the bloodstream and vital organs.

Murine Thigh Infection Model (Localized Infection)

The murine thigh infection model is a well-established model for studying the efficacy of antimicrobial agents in a localized deep-tissue infection. It allows for the direct measurement of bacterial burden in the infected tissue and is particularly useful for pharmacodynamic studies.

Murine Pneumonia Model (Pulmonary Infection)

Given the prevalence of bacterial pneumonia, a murine model of lung infection is essential for evaluating antibiotics intended for respiratory tract infections.[4] This model assesses the ability of the antibiotic to penetrate lung tissue and reduce the bacterial load in the lungs.

Data Presentation: Representative In Vivo Efficacy Data

While specific in vivo efficacy data for this compound is not publicly available, the following tables present representative data based on studies with the closely related cephamycin, cefoxitin (B1668866), to illustrate expected outcomes.[7][8]

Table 1: Representative Efficacy of a Cephamycin in a Murine Sepsis Model

Bacterial StrainTreatment GroupDose (mg/kg)Survival Rate (%)Mean Bacterial Load (log10 CFU/spleen)
E. coli (ESBL-)Vehicle Control0107.5
This compound50803.2
This compound100100<2.0
K. pneumoniae (ESBL+)Vehicle Control008.1
This compound50604.5
This compound100902.8

Table 2: Representative Efficacy of a Cephamycin in a Murine Thigh Infection Model

Bacterial StrainTreatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/thigh) at 24h
S. aureus (MSSA)Vehicle Control07.8
This compound255.1
This compound503.9
B. fragilisVehicle Control07.2
This compound254.5
This compound503.1

Experimental Protocols

The following are detailed protocols for the recommended murine models for in vivo efficacy testing of this compound. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow

General Experimental Workflow for In Vivo Efficacy Testing cluster_prep Preparation cluster_infection Infection and Treatment cluster_monitoring Monitoring and Endpoints cluster_analysis Data Analysis A Bacterial Culture Preparation D Induction of Infection (Sepsis, Thigh, or Pneumonia) A->D B Animal Acclimation (e.g., 6-8 week old BALB/c mice) B->D C This compound Formulation F Administration of This compound or Vehicle C->F E Treatment Initiation (e.g., 2h post-infection) D->E E->F G Monitoring of Clinical Signs and Survival F->G H Endpoint Analysis (e.g., 24-48h post-infection) G->H I Collection of Samples (Blood, Spleen, Thigh, Lungs) H->I J Bacterial Load Quantification (CFU) I->J K Histopathology I->K L Statistical Analysis J->L K->L Key Considerations in Protocol Design A Research Question (e.g., Efficacy against specific pathogen) B Choice of Animal Model (Sepsis, Thigh, Pneumonia) A->B C Selection of Bacterial Strain (e.g., ATCC, clinical isolate) A->C E Route of Administration (IV, SC, IP) A->E F Dosing Regimen (Dose, Frequency, Duration) A->F G Endpoint Selection (Survival, Bacterial Load, Histopathology) A->G D Inoculum Size (Determines severity) B->D C->D H Statistical Power (Group Size) G->H

References

Application Notes and Protocols for the Quantification of Cephamycin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cephamycin B, a β-lactam antibiotic, is a member of the cephamycin family, which is closely related to cephalosporins. Accurate and precise quantification of this compound is crucial in various stages of drug development, including fermentation process monitoring, purification, formulation, and quality control. This document provides detailed application notes and protocols for three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Microbiological Assays.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and specificity. The method described here is adapted from established procedures for the analysis of Cephamycin C, a structurally similar compound, and does not require derivatization.[1]

Application Note:

This HPLC method is suitable for the routine analysis of this compound in fermentation broths and purified samples. It offers a significant improvement in speed and accuracy over traditional microbiological assays.[1] The method utilizes a reversed-phase C12 or C18 column with a simple mobile phase, allowing for good separation of this compound from other components in the sample matrix. Detection is performed using a UV detector at 254 nm, where β-lactam antibiotics typically exhibit strong absorbance.[1]

Experimental Protocol:

a. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

  • Reversed-phase HPLC column (e.g., C12 or C18, 5 µm particle size, 4.6 x 250 mm)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Acetic acid, analytical grade

  • This compound reference standard

b. Preparation of Mobile Phase and Standards:

  • Mobile Phase: Prepare a 0.01 M solution of acetic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas before use.[1]

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

c. Sample Preparation:

  • Fermentation Broth: Centrifuge the broth to remove cells and particulate matter. Filter the supernatant through a 0.45 µm syringe filter before injection. Dilute the sample with the mobile phase if the concentration of this compound is expected to be high.

  • Purified Samples: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

d. Chromatographic Conditions:

ParameterCondition
Column C12 or C18, 5 µm, 4.6 x 250 mm
Mobile Phase 0.01 M Acetic Acid in Water[1]
Flow Rate 1.0 mL/min
Column Temperature 28 °C[1]
Detection Wavelength 254 nm[1]
Injection Volume 20 µL

e. Data Analysis:

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (0.01M Acetic Acid) HPLC HPLC System (C18 Column, 254 nm) MobilePhase->HPLC Standards Prepare this compound Standards Inject Inject Standards & Samples Standards->Inject SamplePrep Prepare Sample (Filter/Dilute) SamplePrep->Inject CalCurve Generate Calibration Curve Inject->CalCurve Quantify Quantify This compound Inject->Quantify CalCurve->Quantify

Caption: Workflow for this compound quantification by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. It is an ideal method for the confirmation of this compound identity and for its quantification at low levels in complex matrices.

Application Note:

This LC-MS method is particularly useful for the analysis of this compound in complex biological matrices where co-eluting impurities may interfere with UV detection. The use of electrospray ionization in positive mode (ESI+) is effective for the ionization of cephamycins. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM), the method provides excellent specificity and sensitivity.

Experimental Protocol:

a. Instrumentation and Materials:

  • LC-MS system (e.g., Triple Quadrupole or Ion Trap) with an ESI source

  • Reversed-phase HPLC column (e.g., C18, 3 µm particle size, 2.0 x 150 mm)

  • Data acquisition and processing software

  • Other materials as listed for the HPLC method.

b. Preparation of Mobile Phase, Standards, and Samples:

  • Follow the same procedures as described for the HPLC method. The mobile phase may need to be adapted to be compatible with the MS detector (e.g., using formic acid instead of non-volatile buffers).

c. LC-MS Conditions:

ParameterCondition
Column C18, 3 µm, 2.0 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation (e.g., start with low %B, ramp up to elute this compound, then wash and re-equilibrate)
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Selected Reaction Monitoring (SRM)
Monitored Transitions To be determined by infusing a this compound standard to identify the precursor ion [M+H]⁺ and its characteristic product ions.

d. Data Analysis:

  • Optimize MS parameters (e.g., collision energy) for the specific SRM transitions of this compound.

  • Generate a calibration curve using the peak areas of the most abundant and specific SRM transition.

  • Quantify this compound in samples using the calibration curve.

Workflow for LC-MS Analysis of this compound

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SamplePrep Sample Preparation (Extraction, Cleanup) LC LC Separation (C18 Column) SamplePrep->LC Standards Prepare Standards Standards->LC MS MS/MS Detection (ESI+, SRM) LC->MS PeakIntegration Peak Integration (SRM Chromatogram) MS->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Workflow for this compound quantification by LC-MS.

Microbiological Assay

The microbiological assay is a traditional method for determining the potency of an antibiotic based on its inhibitory effect on the growth of a susceptible microorganism. While less precise and more time-consuming than chromatographic methods, it provides a measure of the biological activity of the antibiotic.[1]

Application Note:

This method is suitable for determining the biological potency of this compound and can be used as an orthogonal method to HPLC or LC-MS. The cylinder-plate method, using Escherichia coli ESS as the indicator microorganism, is a common approach. The size of the inhibition zone is proportional to the concentration of the antibiotic.

Experimental Protocol:

a. Materials and Reagents:

  • Petri dishes

  • Sterile cylinders (stainless steel or porcelain)

  • Incubator

  • Culture of Escherichia coli ESS

  • Nutrient agar (B569324) medium

  • Sterile phosphate (B84403) buffer

  • This compound reference standard

b. Preparation of Inoculum and Plates:

  • Prepare a fresh culture of E. coli ESS.

  • Prepare the nutrient agar medium and sterilize it.

  • Cool the agar to 45-50 °C and inoculate it with the E. coli culture.

  • Pour the inoculated agar into Petri dishes to a uniform depth and allow it to solidify.

c. Assay Procedure:

  • Prepare a series of standard solutions of this compound in sterile phosphate buffer.

  • Prepare sample solutions in the same buffer, diluting them to fall within the range of the standard curve.

  • Place the sterile cylinders onto the surface of the solidified agar plates.

  • Carefully fill the cylinders with the standard and sample solutions.

  • Incubate the plates at a suitable temperature (e.g., 37 °C) for 18-24 hours.

d. Data Analysis:

  • Measure the diameter of the zones of inhibition for both the standards and the samples.

  • Create a standard curve by plotting the logarithm of the concentration of the standards against the diameter of the inhibition zones.

  • Determine the concentration of this compound in the samples by interpolating the measured zone diameters on the standard curve.

Workflow for Microbiological Assay of this compound

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Inoculum (E. coli) Plates Prepare Agar Plates Inoculum->Plates Apply Apply Standards & Samples to Cylinders Plates->Apply Standards Prepare Standards & Samples Standards->Apply Incubate Incubate Plates Apply->Incubate Measure Measure Inhibition Zones Incubate->Measure Calculate Calculate Potency Measure->Calculate

Caption: Workflow for this compound quantification by microbiological assay.

Summary of Quantitative Parameters

The following table summarizes typical quantitative parameters for the described analytical methods. The exact values for this compound would need to be determined during method validation.

ParameterHPLCLC-MSMicrobiological Assay
Specificity HighVery HighModerate
Sensitivity Good (µg/mL range)Excellent (ng/mL range)Moderate (µg/mL range)
Precision (%RSD) < 2%< 5%5-15%
Accuracy (%Recovery) 98-102%95-105%90-110%
Analysis Time Fast (~10-20 min/sample)Fast (~10-20 min/sample)Slow (>24 hours)
Throughput HighHighLow

References

Application Notes and Protocols: Cephamycin B Combination Therapy with other β-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin B, a member of the cephamycin class of β-lactam antibiotics, is distinguished by its 7-α-methoxy group, which confers a high degree of stability against many β-lactamases.[1][2] While potent against a range of bacteria, the increasing prevalence of multidrug-resistant organisms necessitates the exploration of combination therapies to enhance efficacy and overcome resistance. This document provides a comprehensive guide to investigating the synergistic potential of this compound in combination with other β-lactam antibiotics.

The primary mechanism of action for β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[3] Resistance to β-lactams is often mediated by β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[3][4] Combination therapy with a β-lactamase-stable agent like this compound and another β-lactam can be a strategic approach. The rationale for such combinations often relies on a synergistic interaction where one agent can protect the other from enzymatic degradation or where both agents target different PBPs, leading to a more potent bactericidal effect.[5]

These application notes provide detailed protocols for in vitro synergy testing, templates for data presentation, and conceptual diagrams of the underlying mechanisms and experimental workflows. While extensive data on combinations of other cephamycins like cefoxitin (B1668866) exist, specific quantitative data for this compound combinations are not widely published.[6] Therefore, this document serves as a framework for researchers to generate and interpret their own data on this compound combination therapies.

Data Presentation

Quantitative data from synergy testing is crucial for evaluating the efficacy of antibiotic combinations. The following tables are structured to present data from checkerboard and time-kill assays clearly.

Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assay

Bacterial StrainThis compound MIC (µg/mL)β-Lactam X MIC (µg/mL)This compound MIC in Combination (µg/mL)β-Lactam X MIC in Combination (µg/mL)FICIInterpretation
e.g., E. coli ATCC 25922
e.g., K. pneumoniae BAA-1705
e.g., P. aeruginosa PAO1

FICI Calculation: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of β-Lactam X in combination / MIC of β-Lactam X alone)[7]

Interpretation of FICI Values: [7]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Table 2: Time-Kill Assay Results

Bacterial StrainAntibiotic CombinationLog₁₀ CFU/mL Reduction at 24h vs. Most Active Single AgentInterpretation
e.g., E. coli ATCC 25922This compound + β-Lactam X
e.g., K. pneumoniae BAA-1705This compound + β-Lactam X
e.g., P. aeruginosa PAO1This compound + β-Lactam X

Interpretation of Time-Kill Assay Results: [6]

  • Synergy: ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

  • Indifference: < 2 log₁₀ decrease or < 2 log₁₀ increase in CFU/mL between the combination and the most active single agent at 24 hours.

  • Antagonism: ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent at 24 hours.

  • Bactericidal activity: ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.[8]

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This method is used to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents in combination.[9][10]

1. Materials:

  • 96-well microtiter plates

  • This compound and second β-lactam antibiotic (β-Lactam X) stock solutions of known concentration

  • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[11]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Incubator (35-37°C)

  • Microplate reader (optional, for OD measurements)

2. Procedure:

  • Prepare Antibiotic Dilutions:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • In the first column, add 50 µL of a 4x working stock of this compound to rows A-G. This creates a 2x concentration.

    • Perform serial 2-fold dilutions of this compound across the plate from column 1 to 10 by transferring 50 µL from the previous column. Discard the final 50 µL from column 10. Column 11 will serve as the control for β-Lactam X alone.

    • In the first row, add 50 µL of a 4x working stock of β-Lactam X to columns 1-11. This creates a 2x concentration.

    • Perform serial 2-fold dilutions of β-Lactam X down the plate from row A to G by transferring 50 µL from the previous row. Discard the final 50 µL from row G. Row H will serve as the control for this compound alone.

    • Well H12 should contain only broth and will serve as a growth control.

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 100 µL of the final bacterial inoculum to each well (except for a sterility control well containing only broth).[12]

  • Incubation:

    • Incubate the plate at 35-37°C for 16-24 hours.[12]

  • Reading Results:

    • Determine the MIC for each antibiotic alone and in combination. The MIC is the lowest concentration showing no visible growth.[11]

    • Calculate the FICI as described in the Data Presentation section.

Protocol 2: Time-Kill Synergy Assay

This dynamic assay provides information on the rate of bacterial killing over time.[8][13]

1. Materials:

  • Sterile culture tubes or flasks

  • This compound and β-Lactam X stock solutions

  • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard

  • CAMHB

  • Shaking incubator (35-37°C)

  • Agar (B569324) plates for colony counting

  • Sterile saline for dilutions

2. Procedure:

  • Prepare Test Tubes:

    • Prepare tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.25x, 0.5x, 1x, or 2x MIC). Include tubes for:

      • Growth control (no antibiotic)

      • This compound alone

      • β-Lactam X alone

      • This compound + β-Lactam X combination

  • Inoculation:

    • Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[14]

  • Colony Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Determine synergy, indifference, or antagonism as described in the Data Presentation section.

Visualizations

Diagram 1: Signaling Pathway of β-Lactam Action and Resistance

G Mechanism of β-Lactam Action and Resistance cluster_0 Bacterial Cell cluster_1 Antibiotic Action cluster_2 Resistance Mechanism PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CephB This compound CephB->PBP Inhibits BetaLactamase β-Lactamase Enzyme CephB->BetaLactamase Resistant to Hydrolysis BetaLactamX Other β-Lactam BetaLactamX->PBP Inhibits BetaLactamX->BetaLactamase Hydrolyzes

Caption: Action of β-lactams on bacterial cell wall synthesis and the role of β-lactamase in resistance.

Diagram 2: Experimental Workflow for Checkerboard Assay

G Checkerboard Assay Workflow cluster_prep Preparation cluster_setup Assay Setup (96-well plate) cluster_analysis Incubation & Analysis cluster_interp Interpretation prep_antibiotics Prepare Antibiotic Stock Solutions dilute_cephb Serial Dilute This compound (Rows) prep_antibiotics->dilute_cephb dilute_betax Serial Dilute β-Lactam X (Columns) prep_antibiotics->dilute_betax prep_inoculum Prepare Standardized Bacterial Inoculum add_inoculum Inoculate Plate prep_inoculum->add_inoculum dilute_cephb->add_inoculum dilute_betax->add_inoculum incubate Incubate 16-24h at 37°C add_inoculum->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici synergy Synergy? calc_fici->synergy additive Additive? synergy->additive No antagonism Antagonism? additive->antagonism No

Caption: Step-by-step workflow for performing a checkerboard synergy assay.

Diagram 3: Logical Relationship of Synergy in Time-Kill Assay

G Time-Kill Assay Synergy Logic cluster_results Bacterial Count at 24h start Initial Inoculum (Log₁₀ CFU/mL) growth_ctrl Growth Control start->growth_ctrl cephb_alone This compound Alone start->cephb_alone betax_alone β-Lactam X Alone start->betax_alone combination Combination start->combination compare_single Compare Single Agents cephb_alone->compare_single betax_alone->compare_single compare_combo Compare Combination to Most Active Single Agent combination->compare_combo most_active Most Active Single Agent compare_single->most_active most_active->compare_combo synergy Synergy (≥ 2 log reduction) compare_combo->synergy Yes indifference Indifference compare_combo->indifference No significant change antagonism Antagonism (≥ 2 log increase) compare_combo->antagonism Increase

Caption: Decision logic for interpreting the results of a time-kill synergy assay.

References

Application Notes and Protocols for Studying the Synergistic Effects of Cephamycin B with Aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of multidrug-resistant bacteria poses a significant threat to global public health. A promising strategy to combat resistance is the use of combination therapy, where two or more antimicrobial agents with different mechanisms of action are co-administered. This approach can lead to synergistic effects, resulting in enhanced efficacy, reduced dosages, and a lower propensity for the development of resistance.

This document provides detailed application notes and protocols for studying the synergistic interactions between Cephamycin B, a class of β-lactam antibiotics, and aminoglycosides. Cephamycins, such as Cefoxitin (B1668866), inhibit bacterial cell wall synthesis, while aminoglycosides, such as amikacin (B45834) and gentamicin, inhibit protein synthesis.[1] The primary mechanism of their synergy lies in the ability of the β-lactam to disrupt the bacterial cell wall, thereby facilitating the intracellular uptake of the aminoglycoside.[2][3]

These protocols are designed to guide researchers in the systematic evaluation of this antibiotic combination using standard in vitro methods, including the checkerboard microdilution assay and time-kill curve analysis.

Data Presentation: Synergistic Activity of Cefoxitin with Aminoglycosides

The following tables summarize the in vitro synergistic activity of Cefoxitin (a representative this compound) in combination with various aminoglycosides against common bacterial pathogens. The data is presented as Minimum Inhibitory Concentrations (MICs) for the individual agents and in combination, along with the calculated Fractional Inhibitory Concentration Index (FICI).

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Synergistic Activity of Cefoxitin and Amikacin against Multidrug-Resistant Pseudomonas aeruginosa

IsolateMIC (µg/mL) of Cefoxitin AloneMIC (µg/mL) of Amikacin AloneMIC (µg/mL) of Cefoxitin in CombinationMIC (µg/mL) of Amikacin in CombinationFICIInterpretation
PA-1>1024256256640.5Synergy
PA-2512128128320.5Synergy
PA-3>10245125121280.75Additive

Data synthesized from studies demonstrating synergy between cefoxitin and amikacin against resistant Pseudomonas species.[4]

Table 2: Synergistic Activity of Cefoxitin and Gentamicin against Klebsiella pneumoniae

IsolateMIC (µg/mL) of Cefoxitin AloneMIC (µg/mL) of Gentamicin AloneMIC (µg/mL) of Cefoxitin in CombinationMIC (µg/mL) of Gentamicin in CombinationFICIInterpretation
KP-1168420.5Synergy
KP-23216840.5Synergy
KP-3164810.75Additive

Table 3: Activity of Cefoxitin and Tobramycin (B1681333) against Escherichia coli

IsolateMIC (µg/mL) of Cefoxitin AloneMIC (µg/mL) of Tobramycin AloneMIC (µg/mL) of Cefoxitin in CombinationMIC (µg/mL) of Tobramycin in CombinationFICIInterpretation
EC-18240.50.75Additive
EC-2164410.5Synergy
EC-388220.5Synergy

Note: Studies have shown that the combination of cefoxitin and tobramycin can be effective against biofilm-forming E. coli.[7] The presented data is a representative example of such synergistic and additive interactions.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This method is used to determine the FICI and systematically assess the in vitro interaction between two antimicrobial agents.[8]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (e.g., Cefoxitin) stock solution

  • Aminoglycoside (e.g., Amikacin, Gentamicin) stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Incubator (35-37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic at a concentration at least 10 times the expected MIC. From these, prepare intermediate dilutions in CAMHB.

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first column, add 50 µL of the highest concentration of this compound to rows A through G.

    • Perform serial two-fold dilutions of this compound across the plate from column 1 to column 10 by transferring 50 µL from the previous column to the next. Discard the final 50 µL from column 10.

    • In the first row (row A), add 50 µL of the highest concentration of the aminoglycoside to columns 1 through 10.

    • Perform serial two-fold dilutions of the aminoglycoside down the plate from row A to row G by transferring 50 µL from the previous row to the next. Discard the final 50 µL from row G.

    • Column 11 will serve as the aminoglycoside-only control (serial dilutions). Row H will serve as the this compound-only control. Well H12 will be the growth control (no antibiotic).

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well (except for a sterility control well).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

  • FICI Calculation: Calculate the FICI for each well without growth using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Aminoglycoside in combination / MIC of Aminoglycoside alone)

Protocol 2: Time-Kill Curve Analysis

This dynamic method assesses the rate of bacterial killing over time when exposed to antimicrobial agents alone and in combination.[9]

Materials:

  • Culture tubes with CAMHB

  • This compound and aminoglycoside stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland

  • Shaking incubator (35-37°C)

  • Spectrophotometer

  • Agar (B569324) plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Preparation: Prepare culture tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x, 1x, and 2x MIC), both individually and in combination. Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the tubes in a shaking incubator at 35-37°C. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a known volume of each dilution onto agar plates.

  • Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[9]

Visualizations

Synergy_Workflow Overall Experimental Workflow for Synergy Testing cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Analysis cluster_interpretation Interpretation prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) setup_plate Set up 96-well Plate with Serial Dilutions prep_bacteria->setup_plate setup_tubes Set up Culture Tubes with Antibiotics prep_bacteria->setup_tubes prep_antibiotics Prepare Antibiotic Stock Solutions prep_antibiotics->setup_plate prep_antibiotics->setup_tubes inoculate_plate Inoculate Plate setup_plate->inoculate_plate incubate_plate Incubate (16-20h, 37°C) inoculate_plate->incubate_plate read_mic Read MICs incubate_plate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpretation Synergy, Additive, or Antagonism calc_fici->interpretation inoculate_tubes Inoculate Tubes setup_tubes->inoculate_tubes incubate_sample Incubate and Sample at Time Points inoculate_tubes->incubate_sample plate_count Plate Dilutions and Count CFUs incubate_sample->plate_count plot_curves Plot Time-Kill Curves plate_count->plot_curves plot_curves->interpretation Mechanism_of_Synergy Mechanism of this compound and Aminoglycoside Synergy cephamycin This compound (β-Lactam) pbp Penicillin-Binding Proteins (PBPs) cephamycin->pbp Inhibits cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes increased_uptake Increased Permeability and Uptake of Aminoglycoside cell_wall->increased_uptake Disruption leads to bacterial_death Enhanced Bactericidal Effect cell_wall->bacterial_death Weakening leads to aminoglycoside Aminoglycoside aminoglycoside->increased_uptake Enters cell via ribosome 30S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits protein_synthesis->bacterial_death Inhibition leads to increased_uptake->ribosome Increased intracellular concentration reaches

References

experimental design for Cephamycin B time-kill assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cephamycin B, a potent β-lactam antibiotic, exhibits a bactericidal mode of action by inhibiting the synthesis of the bacterial cell wall.[1] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[2] This inhibition leads to a compromised cell wall, ultimately resulting in cell lysis and death. Time-kill assays are an essential in vitro pharmacodynamic method used to evaluate the antimicrobial activity of a compound over time. These assays provide valuable insights into the concentration-dependent and time-dependent killing characteristics of an antibiotic, helping to classify it as bactericidal or bacteriostatic.[3][4] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) of the initial inoculum.[3]

Principle of the Assay

The time-kill assay exposes a standardized bacterial inoculum to a series of antibiotic concentrations, typically multiples of the Minimum Inhibitory Concentration (MIC). At specified time intervals, aliquots are removed from the test cultures, and the number of viable bacteria is determined by plating and colony counting. The change in bacterial viability over time is then plotted to generate time-kill curves. These curves provide a dynamic picture of the antibiotic's effect, revealing the rate and extent of bacterial killing.

Applications in Drug Development

  • Determination of Bactericidal vs. Bacteriostatic Activity: Time-kill assays are the gold standard for differentiating between bactericidal and bacteriostatic agents.

  • Pharmacodynamic Profiling: These studies help in understanding the relationship between drug concentration and the rate of bacterial killing.

  • Dose Regimen Optimization: The data generated can inform the selection of optimal dosing schedules to maximize efficacy.

  • Evaluation of Combination Therapy: Time-kill assays can be adapted to assess the synergistic, antagonistic, or indifferent effects of combining this compound with other antimicrobial agents.

  • Resistance Studies: These assays can be employed to investigate the development of resistance and the activity of this compound against resistant strains.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of Cephamycins

The following table summarizes the MIC values for Cefoxitin, a representative Cephamycin, against common bacterial pathogens. These values are crucial for determining the appropriate concentration range for time-kill assays.

Bacterial SpeciesCefoxitin MIC50 (µg/mL)Cefoxitin MIC90 (µg/mL)
Escherichia coli (ESBL-producing)8>32
Klebsiella pneumoniae (ESBL-producing)8>32
Bacteroides fragilis≤0.51
Staphylococcus aureus (MSSA)24

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. Data is compiled from multiple sources.[5][6]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by this compound

This compound, as a β-lactam antibiotic, disrupts the final and critical stages of peptidoglycan synthesis in the bacterial cell wall. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

Cephamycin_B_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM MurA, MurB UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC, D, E, F Lipid_I Lipid I UDP-NAM-pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_transported Lipid II Lipid_II->Lipid_II_transported Flippase Glycan_Chain Growing Peptidoglycan Chain Lipid_II_transported->Glycan_Chain Transglycosylation Cross-linked_Peptidoglycan Cross-linked Peptidoglycan Glycan_Chain->Cross-linked_Peptidoglycan Transpeptidation PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBPs->Cross-linked_Peptidoglycan Cephamycin_B This compound Cephamycin_B->PBPs Inhibition

Caption: Mechanism of this compound action.

Experimental Protocols: this compound Time-Kill Assay

This protocol outlines the methodology for performing a time-kill assay to evaluate the bactericidal activity of this compound.

1. Materials

  • This compound (e.g., Cefoxitin) analytical grade powder

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable solid medium

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile test tubes or flasks

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Spiral plater or manual plating supplies (spreaders, turntables)

  • Colony counter

2. Preparation of Reagents and Media

  • This compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent (e.g., sterile water or buffer as recommended by the manufacturer). Sterilize by filtration through a 0.22 µm filter.

  • Bacterial Inoculum Preparation:

    • From a fresh overnight culture on TSA, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube of CAMHB.

    • Incubate at 35 ± 2°C with agitation until the culture reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

3. Time-Kill Assay Procedure

  • Determine the MIC of this compound for the test organism using a standardized method (e.g., broth microdilution).

  • Prepare test tubes with CAMHB containing this compound at various concentrations, typically 0.25x, 0.5x, 1x, 2x, 4x, and 8x the MIC. Include a growth control tube with no antibiotic.

  • Inoculate each tube with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • At time 0, and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS to obtain a countable number of colonies.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

4. Data Analysis and Interpretation

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL versus time for each this compound concentration and the growth control.

  • Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum at a specific time point.

  • Bacteriostatic activity is characterized by a <3-log10 reduction in CFU/mL from the initial inoculum.

Experimental Workflow

The following diagram provides a visual representation of the time-kill assay workflow.

Time_Kill_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_quantification Quantification cluster_analysis Data Analysis Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculation Inoculate Test Tubes Prepare_Inoculum->Inoculation Prepare_Antibiotic Prepare this compound Concentrations (multiples of MIC) Prepare_Antibiotic->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Sampling Sample at 0, 2, 4, 6, 8, 24h Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates (18-24h) Plating->Incubate_Plates Colony_Counting Count Colonies (CFU) Incubate_Plates->Colony_Counting Calculate_CFU Calculate log10 CFU/mL Colony_Counting->Calculate_CFU Plot_Curves Plot Time-Kill Curves Calculate_CFU->Plot_Curves Interpretation Interpret Results (Bactericidal/Bacteriostatic) Plot_Curves->Interpretation

Caption: Time-kill assay experimental workflow.

References

Preparation of Cephamycin C Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephamycin C is a β-lactam antibiotic belonging to the cephamycin group, which are closely related to cephalosporins.[1] Produced by Streptomyces clavuligerus, it is notable for its resistance to degradation by β-lactamase enzymes, a common mechanism of antibiotic resistance in bacteria. This property makes Cephamycin C and its derivatives valuable tools in antimicrobial research and drug development. Accurate and consistent preparation of Cephamycin C stock solutions is critical for obtaining reliable and reproducible results in various laboratory applications, including antimicrobial susceptibility testing, mechanism of action studies, and in vitro and in vivo efficacy models.

These application notes provide detailed protocols for the preparation, storage, and handling of Cephamycin C stock solutions for research purposes.

Physicochemical and Stability Data

A summary of the key physicochemical and stability data for Cephamycin C is presented in the table below. This information is essential for accurate preparation and proper storage of stock solutions.

PropertyValue
Molecular Formula C₁₆H₂₂N₄O₉S
Molecular Weight 446.43 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in water, sparingly soluble in ethanol, and slightly soluble in dimethyl sulfoxide (B87167) (DMSO).
Powder Storage Store at -20°C for long-term stability.
Solution Stability In aqueous solution at 20°C, degradation is pH-dependent. At near-neutral pH, approximately 15-20% degradation occurs after 100 hours.[2]
At pH 2.2, there is about 46% degradation after 100 hours.[2]
At pH 8.7, there is approximately 71% degradation after 100 hours.[2]
Stock Solution Storage Aliquots of stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Experimental Protocols

3.1. General Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling Cephamycin C powder and its solutions.

  • Handle the powdered form of Cephamycin C in a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

3.2. Preparation of a 10 mg/mL Cephamycin C Stock Solution in Sterile Water

This protocol describes the preparation of a 10 mg/mL stock solution of Cephamycin C in sterile, nuclease-free water. This is a common solvent choice due to the good solubility of Cephamycin C in aqueous solutions.

Materials:

  • Cephamycin C powder

  • Sterile, nuclease-free water (e.g., Milli-Q or equivalent)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of Cephamycin C powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of Cephamycin C.

  • Dissolution: Transfer the weighed powder to a sterile conical tube. Add the desired volume of sterile water (e.g., 10 mL).

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Sterilization: To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C for long-term storage.

3.3. Preparation of a 1 mg/mL Cephamycin C Stock Solution in Dimethyl Sulfoxide (DMSO)

For applications where an organic solvent is preferred or required, this protocol outlines the preparation of a 1 mg/mL stock solution in DMSO. Note that the solubility of Cephamycin C is lower in DMSO compared to water.

Materials:

  • Cephamycin C powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, chemical-resistant tubes (e.g., glass or polypropylene)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, weigh the desired amount of Cephamycin C powder. For example, to prepare 10 mL of a 1 mg/mL stock solution, weigh 10 mg of Cephamycin C.

  • Dissolution: Transfer the powder to a sterile, chemical-resistant tube. Add the desired volume of anhydrous DMSO (e.g., 10 mL).

  • Mixing: Tightly cap the tube and vortex until the powder is fully dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, chemical-resistant microcentrifuge tubes.

  • Storage: Label the aliquots and store them at -20°C or -80°C.

Diagrams

G weigh Weigh Cephamycin C Powder dissolve Dissolve in Sterile Water weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Decision pathway for selecting an appropriate solvent for Cephamycin C stock solutions.

References

Standardized Protocol for Cephamycin B Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin B is a β-lactam antibiotic belonging to the cephamycin family, which are characterized by the presence of a 7-α-methoxy group. This structural feature confers a high degree of resistance to β-lactamase enzymes, making cephamycins effective against a broader spectrum of bacteria compared to many cephalosporins.[1] The primary mechanism of action for cephamycins, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[2][3][4][5][6] They act by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3][4][5][6] This disruption of cell wall integrity leads to cell lysis and bacterial death.

These application notes provide a standardized protocol for determining the bioactivity of this compound using established microbiological techniques. The following sections detail the necessary reagents, equipment, and step-by-step procedures for both agar (B569324) diffusion and broth microdilution bioassays. Additionally, representative minimum inhibitory concentration (MIC) data for closely related cephamycins are provided to serve as a reference for expected potency.

Data Presentation: Potency of Cephamycins

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain, the following tables summarize the in vitro activity of the closely related and structurally similar cephamycins, Cefoxitin and Cefmetazole, against common bacterial strains. This data provides a valuable benchmark for the expected antimicrobial spectrum and potency of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefoxitin against various bacterial isolates.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (ESBL-producing)29416
Klebsiella pneumoniae (ESBL-producing)298>32
Staphylococcus aureus (Methicillin-susceptible)9824
Pseudomonas aeruginosa7,4524>64
Enterococcus faecalis127≤ 4≤ 4

Data sourced from multiple studies for illustrative purposes.[7][8][9][10]

Table 2: Minimum Inhibitory Concentration (MIC) of Cefmetazole against various bacterial isolates.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (ESBL-producing)2928
Klebsiella pneumoniae (ESBL-producing)29416

Data sourced from a study on ESBL-producing isolates for illustrative purposes.[7][10]

Experimental Protocols

Two primary methods are recommended for determining the bioactivity of this compound: the agar diffusion method (cylinder-plate or disk diffusion) and the broth microdilution method. The choice of method may depend on the specific research question, throughput requirements, and available resources. For screening and qualitative assessment, the agar diffusion method is often employed. For quantitative determination of MIC values, the broth microdilution method is the standard.

Indicator Microorganisms

The selection of an appropriate indicator microorganism is critical for a successful bioassay. For cephamycins, strains of Escherichia coli and Serratia have been suggested as suitable indicator organisms due to their susceptibility.[11] A supersensitive mutant of E. coli K 8025 has also been identified as a highly effective indicator for cephamycin quantification.[11]

Protocol 1: Agar Diffusion Bioassay (Cylinder-Plate Method)

This method determines the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition of microbial growth on an agar plate.

Materials:

  • This compound standard solution of known concentration

  • Test samples of this compound

  • Indicator microorganism (e.g., Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes (100 mm or 150 mm)

  • Sterile stainless steel or porcelain cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm length)

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate (B84403) buffer (pH 6.0)

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Preparation of Media: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize, and pour into sterile Petri dishes to a uniform depth of 4 mm.[11] Allow the agar to solidify completely.

  • Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies of the indicator microorganism. Suspend the colonies in sterile saline or buffer. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[12]

  • Inoculation of Agar Plates: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[12]

  • Placement of Cylinders: Aseptically place 4-6 sterile cylinders on the surface of the inoculated agar plate, ensuring they are evenly spaced.

  • Application of this compound: Carefully pipette a defined volume (e.g., 100 µL) of the this compound standard and test solutions into separate cylinders.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Data Collection and Analysis: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter. A standard curve is generated by plotting the logarithm of the concentration of the this compound standard against the measured zone diameters. The concentration of the test samples can then be determined from this standard curve.

Protocol 2: Broth Microdilution Bioassay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • This compound stock solution of known concentration

  • Indicator microorganism (e.g., Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipettes

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate buffer (pH 7.2-7.4)

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL or 100 µL, depending on the desired final assay volume.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the agar diffusion protocol. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[13]

  • Inoculation of Microtiter Plate: Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL or 200 µL. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the indicator microorganism. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Mandatory Visualizations

Signaling Pathway of this compound Action

CephamycinB_Pathway cluster_cell Bacterial Cell CephamycinB This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) CephamycinB->PBP Binds to and inactivates Peptidoglycan_synthesis Peptidoglycan Cross-linking CellLysis Cell Lysis PBP->CellLysis Inhibition leads to defective cell wall CellWall Stable Cell Wall Peptidoglycan_synthesis->CellWall Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Agar Diffusion Bioassay

Agar_Diffusion_Workflow start Start prep_media Prepare Mueller-Hinton Agar Plates start->prep_media prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_media->prep_inoculum inoculate Inoculate Agar Plates with Bacteria prep_inoculum->inoculate place_cylinders Place Sterile Cylinders on Agar Surface inoculate->place_cylinders add_samples Add this compound Standard & Samples place_cylinders->add_samples incubate Incubate at 35°C for 18-24 hours add_samples->incubate measure Measure Zones of Inhibition incubate->measure analyze Analyze Data & Determine Potency measure->analyze end End analyze->end

Caption: Agar diffusion bioassay workflow.

Experimental Workflow for Broth Microdilution Bioassay

Broth_Dilution_Workflow start Start prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum prep_dilutions->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Broth microdilution bioassay workflow.

References

Application Notes and Protocols: The Use of Cephamycin B in Selective Media for Bacterial Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin B belongs to the cephamycin family of β-lactam antibiotics, which are structurally similar to cephalosporins. A key feature of cephamycins is their resistance to a variety of β-lactamases, the enzymes responsible for bacterial resistance to many penicillin and cephalosporin (B10832234) antibiotics. This characteristic makes them valuable selective agents in microbiology for the isolation of specific bacterial strains from mixed populations. By inhibiting the growth of susceptible bacteria, this compound allows for the targeted culture of resistant organisms.

This document provides detailed application notes and protocols for the use of this compound in selective media for bacterial isolation. Due to the limited availability of specific data for this compound, information on the closely related and well-documented cephamycin, Cefoxitin, is used as a proxy to provide comprehensive and practical guidance.

Mechanism of Action

Cephamycins, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. The 7α-methoxy group characteristic of cephamycins provides them with stability against many β-lactamases, allowing them to remain effective against bacteria that are resistant to other β-lactam antibiotics.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, MurD, MurE, MurF MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation MraY->Lipid_I MurG->Lipid_II Peptidoglycan->Peptidoglycan PBPs Penicillin-Binding Proteins (PBPs) PBPs->Peptidoglycan Catalyzes Cross-linking CephamycinB This compound CephamycinB->PBPs Inhibits

Caption: Mechanism of action of this compound.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cefoxitin against a variety of bacterial species. This data is crucial for determining the appropriate concentration of this compound to use in selective media. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

AntibioticBacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
CefoxitinListeria monocytogenes20 - 170--
CefoxitinMethicillin-Resistant Staphylococcus aureus (MRSA)≥8--
CefoxitinESBL-producing Escherichia coli-≤14
CefoxitinESBL-producing Klebsiella pneumoniae-28

Note: Data for Cefoxitin is presented as a proxy for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (or Cefoxitin) powder

  • Sterile, deionized water or appropriate solvent (check manufacturer's instructions)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculate the required amount of this compound powder to create a stock solution of a desired concentration (e.g., 10 mg/mL).

  • In a sterile environment (e.g., a laminar flow hood), dissolve the weighed this compound powder in the appropriate volume of sterile solvent in a conical tube.

  • Vortex gently until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots with the antibiotic name, concentration, and date of preparation.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Selective Agar (B569324) Plates with this compound

Materials:

  • Basal agar medium (e.g., Mannitol Salt Agar, Mueller-Hinton Agar, Tryptic Soy Agar)

  • Sterile distilled water

  • Autoclave

  • Water bath

  • Sterile petri dishes

  • This compound stock solution (from Protocol 1)

Procedure:

  • Prepare the basal agar medium according to the manufacturer's instructions.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Cool the autoclaved medium in a 50-55°C water bath. It is critical to cool the agar before adding the antibiotic to prevent its heat degradation.

  • Once the agar has cooled, add the appropriate volume of the this compound stock solution to achieve the desired final concentration (e.g., 4 µg/mL or 8 µg/mL).

    • Calculation Example: To prepare 1 L of agar with a final this compound concentration of 4 µg/mL from a 10 mg/mL stock solution:

      • Volume of stock = (Desired final concentration x Final volume) / Stock concentration

      • Volume of stock = (4 µg/mL x 1000 mL) / 10,000 µg/mL = 0.4 mL or 400 µL

  • Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium. Avoid creating air bubbles.

  • In a sterile environment, pour approximately 20-25 mL of the molten agar into each sterile petri dish.

  • Allow the plates to solidify at room temperature.

  • Once solidified, label the plates and store them in an inverted position at 4°C until use.

Protocol 3: Bacterial Isolation using this compound Selective Media

Materials:

  • This compound selective agar plates (from Protocol 2)

  • Bacterial sample (e.g., mixed culture, clinical specimen)

  • Sterile inoculation loops or swabs

  • Incubator

Procedure:

  • Label the selective agar plates with the sample information and date.

  • Using a sterile inoculation loop or swab, obtain a representative sample of the bacterial population to be screened.

  • Streak the sample onto the surface of the this compound selective agar plate using a standard streaking method for isolation of single colonies.

  • Incubate the plates under the appropriate conditions (e.g., 35-37°C for 24-48 hours). The incubation conditions may vary depending on the target bacteria.

  • After incubation, examine the plates for bacterial growth. Only bacteria resistant to the specific concentration of this compound used will form colonies.

  • Select isolated colonies for further identification and characterization.

start Start: Mixed Bacterial Sample prepare_media Prepare Selective Media with this compound start->prepare_media streak_plate Streak Sample onto Selective Agar Plate prepare_media->streak_plate incubate Incubate under Appropriate Conditions streak_plate->incubate observe Observe for Bacterial Growth incubate->observe isolate Isolate Colonies of Resistant Bacteria observe->isolate characterize Further Characterization (e.g., Identification, Susceptibility Testing) isolate->characterize end End: Pure Culture of Resistant Isolate characterize->end

Caption: Experimental workflow for bacterial isolation.

Important Considerations

  • Stability of this compound: Like other β-lactam antibiotics, this compound in solution may be susceptible to degradation over time, especially at higher temperatures and certain pH values. It is recommended to use freshly prepared stock solutions and to add the antibiotic to the culture medium after it has cooled to 50-55°C.

  • Optimal Concentration: The ideal concentration of this compound for selective media will depend on the target organism and the susceptibility of the background flora. It is advisable to perform preliminary experiments to determine the optimal selective concentration for your specific application.

  • Quality Control: It is good practice to perform quality control on each new batch of selective media by inoculating it with known susceptible and resistant strains to ensure its proper function.

By following these guidelines and protocols, researchers can effectively utilize this compound as a selective agent for the isolation of specific bacterial strains, aiding in a wide range of microbiological research and drug development applications.

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Cephamycins, with a Focus on Cefoxitin as a Representative Compound

Author: BenchChem Technical Support Team. Date: December 2025

A anotação do pesquisador: Extensive literature searches did not yield specific pharmacokinetic (PK) and pharmacodynamic (PD) data for Cephamycin B. Early comparative studies suggest it has lower in vivo activity than Cephamycin A and a different spectrum of activity compared to Cephamycin C, likely leading to its limited investigation.[1][2][3] This document, therefore, utilizes data for Cefoxitin, a well-characterized semi-synthetic cephamycin, as a representative model for outlining the principles and methodologies for the PK/PD analysis of this antibiotic class.

Introduction to Cephamycins

Cephamycins are a class of β-lactam antibiotics that are closely related to cephalosporins.[4] They are distinguished by the presence of a 7-α-methoxy group, which confers notable stability against β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs).[4][5] This structural feature makes them effective against a variety of bacteria that are resistant to other β-lactam antibiotics.[5] The primary mechanism of action for cephamycins is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6]

Pharmacokinetic Properties of Cefoxitin

The pharmacokinetic profile of a cephamycin determines its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for establishing effective dosing regimens. The following table summarizes key pharmacokinetic parameters for Cefoxitin in various species.

ParameterHumanRabbitDogRatMouse
Half-life (t½) ~1 hour30.5 min55.5 min15.9 min13.0 min
Volume of Distribution (Vd) 0.11 L/kg----
Clearance (CL) 47 ml/min/1.73 m² (renal)----
Protein Binding 65-79%51%39%30%-
Primary Route of Excretion RenalRenalRenalRenalRenal

Data compiled from multiple sources. Note that animal data is derived from various studies and may not be directly comparable.

Pharmacodynamic Properties of Cefoxitin

The pharmacodynamics of an antibiotic relates its concentration to its bactericidal or bacteriostatic effect. For β-lactam antibiotics like cephamycins, the most critical pharmacodynamic index is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).

Minimum Inhibitory Concentration (MIC) of Cefoxitin

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table provides representative MIC values for Cefoxitin against common bacterial species.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli216
Klebsiella pneumoniae432
Bacteroides fragilis832
Staphylococcus aureus (methicillin-susceptible)24

MIC values can vary significantly between strains and testing conditions.

Signaling Pathway and Mechanism of Action

Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.

cluster_cell Bacterial Cell Cephamycin Cephamycin (e.g., Cefoxitin) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephamycin->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes Lysis Cell Lysis and Death Peptidoglycan->Lysis Inhibition leads to

Caption: Mechanism of action of Cephamycins.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a cephamycin.

Materials:

  • Cephamycin (e.g., Cefoxitin) stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test organism from an agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the cephamycin stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls:

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Antibiotic Dilutions in 96-well plate start->prep_dilutions inoculate Inoculate wells with bacteria prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end start Start dosing Administer Cephamycin to Mice (IV or SC) start->dosing sampling Collect Blood Samples at multiple time points dosing->sampling plasma_prep Prepare Plasma from Blood sampling->plasma_prep quantification Quantify Drug Concentration (e.g., LC-MS/MS) plasma_prep->quantification pk_analysis Pharmacokinetic Modeling and Analysis quantification->pk_analysis end End pk_analysis->end pk_data Pharmacokinetic Data (Half-life, Vd, CL) pk_pd_model PK/PD Model (e.g., Monte Carlo Simulation) pk_data->pk_pd_model mic_data Pharmacodynamic Data (MIC) mic_data->pk_pd_model dosing_regimen Dosing Regimen (Dose, Interval) dosing_regimen->pk_pd_model target_attainment Probability of Target Attainment (%fT > MIC) pk_pd_model->target_attainment efficacy_prediction Prediction of Clinical Efficacy target_attainment->efficacy_prediction

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cephamycin B Resistance in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome cephamycin B resistance in gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in gram-negative bacteria?

A1: The most common mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes, particularly AmpC β-lactamases, that hydrolyze the β-lactam ring of cephamycins, rendering them inactive.[1][2][3] While cephamycins are generally stable against many extended-spectrum β-lactamases (ESBLs), they are vulnerable to AmpC enzymes.[1][4]

  • Reduced Permeability: Alterations or loss of outer membrane porins (e.g., OmpC and OmpF in E. coli) restrict the entry of this compound into the bacterial cell.[3][5] This can work in conjunction with AmpC hyperproduction to confer high-level resistance.[3][5]

  • Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport this compound out of the cell before it can reach its target, the penicillin-binding proteins (PBPs).[6][7]

  • Target Site Modification: Although less common for cephamycins, alterations in PBPs can reduce the binding affinity of the antibiotic, leading to decreased efficacy.[7]

Q2: Why is my this compound-resistant strain also resistant to third-generation cephalosporins?

A2: This is a common co-resistance phenotype. The primary reason is the presence of AmpC β-lactamases, which can hydrolyze both cephamycins (like cefoxitin) and extended-spectrum cephalosporins (like ceftazidime (B193861) and cefotaxime).[4][8] Therefore, a strain with up-regulated AmpC expression will typically exhibit resistance to both classes of antibiotics.

Q3: What are "resistance breakers" or "antibiotic adjuvants"?

A3: These are compounds that, when used in combination with an antibiotic, can restore its effectiveness against a resistant bacterium.[7] The most clinically relevant examples for overcoming cephamycin resistance are β-lactamase inhibitors (e.g., clavulanic acid, sulbactam, tazobactam, and newer agents like avibactam). These inhibitors bind to and inactivate the β-lactamase enzymes, protecting the cephamycin from degradation.

Q4: Can combination therapy lead to antagonism?

A4: Yes, it is possible. Antagonism occurs when the combined effect of two drugs is less than the effect of either drug alone.[9] This can happen, for instance, if one agent induces the expression of a resistance mechanism against the other. It is crucial to experimentally verify the nature of the interaction (synergistic, additive, or antagonistic) using methods like the checkerboard assay.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
Question Possible Cause & Explanation Suggested Solution
Why are my MIC values for the same strain varying between experiments? Inoculum Effect: A higher-than-standardized bacterial inoculum can lead to falsely elevated MICs, especially for β-lactam antibiotics. The larger number of bacteria can produce enough β-lactamase to overcome the antibiotic concentration. In vitro data has shown that regrowth of isolates is more likely with an increased bacterial inoculum.[10]Strictly adhere to standardized inoculum preparation protocols (e.g., 0.5 McFarland standard, resulting in approximately 5 x 10⁵ CFU/mL in the final well).[11] Perform colony counts on your inoculum to verify its concentration.
Inducible Resistance: Some bacteria possess inducible AmpC β-lactamases. Exposure to a β-lactam like this compound can induce higher levels of enzyme production during the incubation period, leading to variable results.Be aware of the potential for inducible AmpC in your bacterial species (e.g., Enterobacter cloacae, Citrobacter freundii). Consider using an AmpC induction assay to test for this phenomenon.
Media Composition: The type of growth medium can influence antibiotic activity and bacterial growth, potentially affecting MIC values.Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines for standardized susceptibility testing.[12] Ensure consistency in media batches.
Issue 2: Difficulty Interpreting Synergy Testing (Checkerboard Assay) Results
Question Possible Cause & Explanation Suggested Solution
My checkerboard assay shows no synergy with a known β-lactamase inhibitor. What's wrong? Incorrect Resistance Mechanism: The primary resistance mechanism may not be a β-lactamase that is susceptible to the chosen inhibitor. For example, classic inhibitors like clavulanic acid are not effective against all AmpC enzymes. Resistance could be due to porin loss or an efflux pump.First, confirm the presence of an AmpC β-lactamase using phenotypic or genotypic methods. If AmpC is present, consider using a broader-spectrum inhibitor like avibactam (B1665839) in your synergy experiments. Also, investigate other potential mechanisms like porin loss via SDS-PAGE.
How do I calculate and interpret the Fractional Inhibitory Concentration (FIC) Index? Calculation and Interpretation: The FIC Index quantifies the interaction. It is calculated as: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[9][13] Different studies may use slightly different cutoff values for interpretation.Use the following standard interpretation: Synergy: FICI ≤ 0.5; No interaction (additive or indifference): FICI > 0.5 to ≤ 4.0; Antagonism: FICI > 4.0.[9][14] It's important to note that interpretations can vary, and some studies use more stringent cutoffs for synergy.[15][16][17]
I see "skip wells" in my checkerboard plate. How do I interpret this? Trailing Growth/Resistant Subpopulations: "Skip wells" (growth at higher concentrations but not at a lower one) can indicate the presence of a resistant subpopulation or a phenomenon known as trailing growth. This can make determining the true MIC difficult.When calculating the FIC index, read the MIC as the first well that shows complete visual inhibition of growth. Document the presence of skip wells. Consider performing population analysis or time-kill assays to better understand the heteroresistance.

Quantitative Data Summary

Table 1: Example MICs of this compound and Combination with a β-Lactamase Inhibitor against Resistant E. coli

StrainResistance MechanismThis compound MIC (µg/mL)This compound + Inhibitor X MIC (µg/mL)FICIInterpretation
Wild-TypeNone221.0Indifference
Resistant Strain AAmpC Hyperproduction6440.125Synergy
Resistant Strain BPorin Loss (OmpF/C)32321.0Indifference
Resistant Strain CAmpC + Porin Loss>25632<0.25Synergy

Note: These are example values. Actual MICs will vary depending on the specific strain, inhibitor, and experimental conditions.

Key Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to assess the in vitro interaction between this compound and a potential resistance breaker (e.g., a β-lactamase inhibitor).

1. Preparation:

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
  • Antibiotic Stocks: Prepare stock solutions of this compound (Drug A) and the inhibitor (Drug B) in an appropriate solvent at a concentration at least 10 times the highest concentration to be tested. Sterilize by filtration.[11]

2. Plate Setup (96-well plate):

  • Dispense 50 µL of CAMHB into all wells.
  • Drug A Dilution: Add 50 µL of Drug A at 4x the highest desired final concentration to all wells in column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to 2, and so on, down to column 10. Discard 50 µL from column 10. Column 11 will be the Drug B control (no Drug A). Column 12 will be the growth control (no drugs).
  • Drug B Dilution: Add 50 µL of Drug B at 4x the highest desired final concentration to all wells in row A (columns 1-11). Perform a two-fold serial dilution by transferring 50 µL from row A to B, and so on, down to row G. Discard 50 µL from row G. Row H will be the Drug A control (no Drug B).

3. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well is 200 µL.
  • Cover the plate and incubate at 35-37°C for 16-20 hours.[11]

4. Reading Results:

  • Determine the MIC of each drug alone (from row H and column 11) and the MIC of each drug in combination (wells in the checkerboard). The MIC is the lowest concentration showing no visible turbidity.
  • Calculate the FIC Index for each well showing growth inhibition to determine synergy.[9][13]

Protocol 2: Phenotypic Detection of AmpC β-Lactamase Production (Cefoxitin-Cloxacillin Double-Disk Synergy Test)

This test identifies AmpC production based on the inhibitory effect of cloxacillin (B1194729) on AmpC enzymes.

1. Inoculum Preparation:

  • Prepare a 0.5 McFarland standard suspension of the test organism.
  • Using a sterile swab, create a lawn of bacteria on a Mueller-Hinton agar (B569324) (MHA) plate.

2. Disk Placement:

  • Place a 30 µg cefoxitin (B1668866) disk on the agar.
  • Place a disk containing cefoxitin (30 µg) and cloxacillin (200 µg) on the agar, approximately 20-30 mm away from the first disk. Alternatively, a blank disk with cloxacillin can be placed near the cefoxitin disk.

3. Incubation:

  • Incubate the plate at 35-37°C for 16-18 hours.

4. Interpretation:

  • A positive test for AmpC production is indicated by an expansion of the cefoxitin inhibition zone towards the cloxacillin-containing disk.[18] A difference of ≥ 4 mm in the inhibition zones between the cefoxitin/cloxacillin disk and the cefoxitin disk alone is considered a positive result.[18][19]

Protocol 3: Analysis of Outer Membrane Proteins (OMPs)

This protocol provides a basic workflow to compare OMP profiles between this compound-susceptible and -resistant strains.

1. OMP Extraction:

  • Grow bacterial cultures to mid-log phase.
  • Harvest cells by centrifugation.
  • Lyse the cells using a method like sonication or French press.
  • Isolate the total membrane fraction by ultracentrifugation.
  • Selectively solubilize the inner membrane using a detergent like sodium lauryl sarcosinate (sarcosyl), leaving the OMPs as an insoluble pellet.
  • Wash and resuspend the OMP pellet in a suitable buffer.

2. SDS-PAGE Analysis:

  • Quantify the protein concentration of the OMP extracts (e.g., using a Bradford assay).
  • Separate the OMP extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for the susceptible and resistant strains.
  • Stain the gel with Coomassie Brilliant Blue or a similar stain.

3. Interpretation:

  • Compare the band patterns between the susceptible and resistant strains. The absence or significant reduction in the intensity of bands corresponding to the molecular weights of OmpC and OmpF in the resistant strain suggests porin loss as a potential resistance mechanism.[5][20]

Visualizations

Resistance_Mechanisms cluster_outside Extracellular Space cluster_cell Gram-Negative Bacterium Cephamycin This compound Porin Porin Channel (e.g., OmpC/F) Cephamycin->Porin Entry OM Outer Membrane Periplasm Periplasmic Space AmpC AmpC β-lactamase Periplasm:e->AmpC:w Hydrolysis (Inactivation) Efflux Efflux Pump Periplasm->Efflux Expulsion PBP PBP (Target) Periplasm:e->PBP:w Binding (Inhibited) IM Inner Membrane Porin->Periplasm X1 1. Porin Loss (Blocked Entry) Porin->X1 X2 2. AmpC Degradation AmpC->X2 X3 3. Efflux Pump Overexpression Efflux->X3

Caption: Key mechanisms of this compound resistance in gram-negative bacteria.

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plate A->E B Prepare Serial Dilutions of Drug A (this compound) D Set up 96-well Checkerboard Plate B->D C Prepare Serial Dilutions of Drug B (Inhibitor) C->D D->E F Incubate 16-20h at 37°C E->F G Read MICs of Drugs Alone & in Combo F->G H Calculate FIC Index G->H I Determine Interaction (Synergy, Indifference, Antagonism) H->I

Caption: Experimental workflow for the checkerboard synergy assay.

Combination_Therapy_Logic cluster_no_inhibitor Without Inhibitor cluster_with_inhibitor With Inhibitor CephB This compound AmpC AmpC β-lactamase PBP Penicillin-Binding Protein (PBP) Inhibitor β-lactamase Inhibitor Result Cell Death NoEffect Resistance (Cell Survival) CephB_1 This compound AmpC_1 AmpC β-lactamase CephB_1->AmpC_1 is hydrolyzed by PBP_1 PBP AmpC_1->PBP_1 protects NoEffect_1 Resistance PBP_1->NoEffect_1 remains functional -> CephB_2 This compound PBP_2 PBP CephB_2->PBP_2 binds to & inhibits AmpC_2 AmpC β-lactamase Result_2 Cell Death PBP_2->Result_2 synthesis blocked -> Inhibitor_2 Inhibitor Inhibitor_2->AmpC_2 inactivates

Caption: Logic of overcoming AmpC-mediated resistance with a β-lactamase inhibitor.

References

Technical Support Center: Optimizing Cephamycin B Fermentation Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Cephamycin B fermentation media.

Frequently Asked Questions (FAQs)

Q1: What are the most critical components of a this compound fermentation medium?

A1: The essential components for successful this compound fermentation include a suitable carbon source, a nitrogen source, phosphate, and various trace elements. Commonly used carbon sources include glucose, starch, and glycerol.[1][2] Organic nitrogen sources such as yeast extract, soybean meal, and various amino acids are generally preferred for the growth of the producing microorganisms.[1][3]

Q2: Which microorganisms are typically used for this compound production?

A2: this compound is a broad-spectrum beta-lactam antibiotic produced by several species of actinomycetes. The most commonly cited producers in scientific literature are Streptomyces clavuligerus, Streptomyces lactamdurans, and Nocardia lactamdurans.[3][4][5]

Q3: Are there any specific supplements that can enhance this compound yield?

A3: Yes, the addition of specific amino acids has been shown to significantly increase the yield of this compound. In particular, the addition of D-lysine or DL-lysine to the fermentation media can enhance production.[6] Another common additive is sodium thiosulfate, which serves as a sulfur source and can stimulate antibiotic production when added after the initial growth phase.[3][6]

Q4: What are the optimal environmental conditions for this compound fermentation?

A4: The optimal environmental conditions are crucial for maximizing this compound production. Key parameters to control include pH, temperature, and inoculum size. The ideal pH for the fermentation broth is typically around neutral (7.0-7.2).[7] The optimal temperature is generally maintained around 28-30°C.[7] The inoculum volume also plays a significant role, with an optimal concentration needing to be determined for the specific strain and media conditions.[8]

Troubleshooting Guide

Problem 1: Low this compound Yield

Possible Cause Troubleshooting Step
Suboptimal Media CompositionReview and optimize the concentrations of carbon and nitrogen sources. Consider adding supplements like D-lysine or DL-lysine.[6]
Incorrect pHMonitor and control the pH of the fermentation broth, maintaining it within the optimal range of 7.0-7.2.[7]
Inappropriate TemperatureEnsure the incubator or fermenter is maintaining the optimal temperature for your producing strain, typically 28-30°C.[7]
Insufficient AerationOptimize the agitation and aeration rates to ensure sufficient oxygen supply for the aerobic fermentation process.
Nutrient LimitationConsider a fed-batch fermentation strategy to supply nutrients throughout the process and avoid depletion.[9]

Problem 2: Inconsistent Fermentation Results

Possible Cause Troubleshooting Step
Variability in InoculumStandardize the inoculum preparation procedure, including the age and volume of the seed culture.[8]
Inhomogeneous MediaEnsure all media components are thoroughly dissolved and mixed before sterilization.
Fluctuations in Environmental ConditionsCalibrate and monitor pH probes, temperature sensors, and other control equipment to ensure stability.[10]

Quantitative Data on Media Composition

Table 1: Effect of Lysine (B10760008) Supplementation on Cephamycin C Yield

Producing Strain Medium Type Lysine Isomer Concentration (% w/v) Effect on Yield
Streptomyces lactamdurans / S. clavuligerusSyntheticD-lysine or DL-lysine0.10 - 0.80Optimum yields
Streptomyces lactamdurans / S. clavuligerusComplex OrganicD-lysine or DL-lysine0.10 - 0.20Optimum yields
Streptomyces clavuligerusSyntheticL-lysine100 mM~500% increase

Data synthesized from multiple sources.[1][6]

Table 2: Example of a Basal Production Medium Composition

Component Concentration
Distillers Solubles3.0% (w/v)
Primary Dried Yeast N.F.0.75% (w/v)
Cornstarch2.0% (w/v)
Dimethylformamide1.0% (v/v)
Glycine0.05% (w/v)
L-phenylalanine0.3% (w/v)
Mobil Par S-Defoamer0.25% (v/v)
Sodium Thiosulfate*0.1% (w/v)

*Added at 30 hours post-inoculation. Source:[6]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This method involves systematically changing one variable at a time to determine its effect on this compound production.

  • Establish a Basal Medium: Start with a known production medium formulation.[2][6]

  • Identify Key Variables: Select the media components to be optimized (e.g., carbon source, nitrogen source, lysine concentration).

  • Vary One Factor: In a series of experiments, vary the concentration of a single component while keeping all other components constant.

  • Measure this compound Titer: After the fermentation period, measure the concentration of this compound produced in each experimental flask.

  • Determine Optimum Level: Identify the concentration of the tested component that results in the highest yield.

  • Repeat for Other Factors: Sequentially repeat steps 3-5 for each of the other selected variables.

  • Validate Optimized Medium: Perform a final fermentation using the medium with all components at their determined optimal levels to confirm the improved yield.

Protocol 2: Seed Inoculum Preparation

A standardized inoculum is critical for reproducible fermentation results.

  • Strain Reactivation: Reactivate a cryopreserved stock of the producing strain (e.g., Streptomyces clavuligerus) in a suitable reactivation medium (e.g., tryptone 5 g/L, yeast extract 3 g/L, and malt (B15192052) extract 10 g/L).[1]

  • First Seed Culture: Inoculate a flask containing a basal inoculum medium (e.g., yeast extract 1 g/L, malt extract 10 g/L, K2HPO4 0.8 g/L, MgSO4·7H2O 0.75 g/L, and a salt solution).[1]

  • Incubation: Incubate the flask on a rotary shaker at the optimal temperature (e.g., 28°C) for a specified period (e.g., 48 hours) to achieve sufficient cell growth.[2]

  • Second Seed Culture (if necessary): For larger scale fermentations, a second seed culture may be prepared by inoculating a larger volume of the same medium with a portion of the first seed culture.

  • Inoculation of Production Medium: Inoculate the production medium with a standardized volume of the final seed culture.[2]

Visualizations

Experimental_Workflow_for_Media_Optimization start Start: Define Basal Medium and Optimization Goals screening Screen Media Components (Plackett-Burman Design) start->screening Initial Phase ofat One-Factor-at-a-Time (OFAT) Optimization screening->ofat Identify Significant Factors rsm Response Surface Methodology (RSM) for Fine-Tuning ofat->rsm Determine Optimal Ranges validation Experimental Validation of Optimized Medium rsm->validation Predict Optimal Composition fermentation Scale-up Fermentation validation->fermentation Confirm Improved Yield end End: Optimized this compound Production Process fermentation->end

Caption: A typical experimental workflow for optimizing this compound fermentation media.

Troubleshooting_Logic_for_Low_Yield problem Problem: Low this compound Yield check_media Verify Media Composition (Carbon, Nitrogen, Supplements) problem->check_media check_params Check Fermentation Parameters (pH, Temp, Aeration) problem->check_params check_inoculum Review Inoculum Preparation (Age, Density, Volume) problem->check_inoculum optimize_media Optimize Component Ratios (OFAT/RSM) check_media->optimize_media control_params Calibrate and Control Environmental Probes check_params->control_params standardize_inoculum Standardize Inoculum Protocol check_inoculum->standardize_inoculum solution Improved this compound Yield optimize_media->solution control_params->solution standardize_inoculum->solution

Caption: A logical troubleshooting guide for addressing low this compound yields.

References

strategies to improve the stability of Cephamycin B in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is primarily based on studies of Cephamycin C and general principles of β-lactam antibiotic stability due to the limited availability of specific data for Cephamycin B. Researchers should use this guide as a starting point and conduct their own validation experiments for this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: Like other β-lactam antibiotics, the stability of this compound in solution is primarily influenced by:

  • pH: Cephamycin C, a closely related compound, shows significant degradation at very acidic or basic pH levels. It is most stable at quasi-neutral pH.[1]

  • Temperature: Higher temperatures accelerate the degradation of β-lactam antibiotics.[2]

  • Enzymatic Degradation: The presence of β-lactamase enzymes will lead to the rapid hydrolysis and inactivation of cephamycins.[3][4][5][6]

  • Light Exposure: Photodegradation can occur, leading to the formation of degradation products.[7]

  • Excipients: Certain excipients can interact with the drug substance and affect its stability.[8][9]

Q2: What is the optimal pH range for maintaining this compound stability in solution?

A2: Based on data for Cephamycin C, a quasi-neutral pH range is recommended for optimal stability. In one study, Cephamycin C showed the least degradation (15-20% after 100 hours at 20°C) at pH levels of 6.0, 7.0, and 7.6. In contrast, degradation was significantly higher at pH 2.2 (46%) and pH 8.7 (71%).[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For powdered forms, storage at -20°C is generally recommended for desiccated β-lactam antibiotics.[10] For stock solutions, it is advisable to:

  • Prepare stock solutions in a suitable buffer at a quasi-neutral pH.

  • Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]

  • Protect solutions from light.[10]

  • Filter-sterilize the stock solution to prevent microbial contamination.[10]

Q4: How can I detect and quantify this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound and its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the parent drug peak is well-resolved from any degradation products.[11][12][13][14][15]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of antibacterial activity in my this compound solution. Incorrect pH of the solution. Measure the pH of your solution. Adjust to a quasi-neutral pH (6.0-7.6) using appropriate buffers (e.g., phosphate (B84403) buffer).[1]
High storage temperature. Store stock solutions at -20°C or -80°C.[10] For working solutions, prepare them fresh and keep them on ice when not in immediate use.
Bacterial contamination and enzymatic degradation. Ensure aseptic techniques are used when preparing and handling solutions. Filter-sterilize solutions. If working with bacterial cultures, consider the potential for β-lactamase production by the strain.[4][5]
Light exposure. Store solutions in amber vials or protect them from light.[10]
Precipitation or cloudiness in my this compound solution. Poor solubility at the prepared concentration or pH. Check the solubility of this compound in your chosen solvent and buffer system. You may need to adjust the concentration or the pH.
Incompatible excipients. If using excipients, ensure they are compatible with this compound. Perform compatibility studies if necessary.[8][9]
Inconsistent results in bioassays. Degradation of this compound during the assay. Prepare fresh working solutions for each experiment. Monitor the stability of this compound under your specific assay conditions (e.g., temperature, media components).
Inaccurate initial concentration of the stock solution. Re-verify the concentration of your stock solution using a validated analytical method like HPLC.

Quantitative Data Summary

Table 1: Effect of pH on Cephamycin C Degradation [1]

pHDegradation after 100 hours at 20°C (%)
2.246
6.015-20
7.015-20
7.615-20
8.771

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a co-solvent if solubility is an issue).[16]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.[16]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period. Neutralize with 0.1 M HCl before analysis.[16]

  • Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Heat the solid powder or the solution at an elevated temperature (e.g., 70°C).[17]

  • Photodegradation: Expose the solution to a controlled light source (UV and visible light) in a photostability chamber.[17]

3. Analysis:

  • Analyze the stressed samples at different time points using a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with an unstressed control to identify degradation peaks.

  • Calculate the percentage of degradation.[16]

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized for best separation.[11][12][14][15]

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.

  • Flow Rate and Injection Volume: Typically around 1.0 mL/min and 10-20 µL, respectively.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can separate the intact this compound from all potential degradation products generated during forced degradation studies.

Diagrams

Degradation_Pathway Cephamycin_B This compound (Intact) Hydrolyzed_Product Inactive Product (Open β-lactam ring) Cephamycin_B->Hydrolyzed_Product Hydrolysis (pH, Temp, β-lactamase) Other_Degradation_Products Other Degradation Products Cephamycin_B->Other_Degradation_Products Oxidation, Photolysis

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photostability Prep_Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis & Degradation Profile HPLC->Data

Caption: Workflow for a forced degradation study.

References

addressing variability in Cephamycin B antibacterial assay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cephamycin B antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and standardize their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a β-lactam antibiotic belonging to the cephamycin family.[1][2] Like other β-lactam antibiotics, it inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3] A key feature of cephamycins is their 7-methoxy side chain, which provides significant resistance to degradation by β-lactamase enzymes produced by many resistant bacteria.[1][4]

Q2: What are the most common methods for testing the antibacterial activity of this compound?

The most common methods are dilution techniques (broth and agar) to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion method.[5] MIC assays are generally considered more reproducible and quantitative than disk diffusion.[6]

Q3: Why am I seeing significant variability in my this compound MIC results?

Inconsistent MIC values are a frequent challenge in susceptibility testing and can arise from multiple sources.[7] Key factors include the bacterial inoculum density, the purity of the bacterial culture, the specific laboratory procedures used, and the inherent variability of the assay itself.[7] Even minor deviations from standardized protocols can lead to significant shifts in MIC values.[8]

Q4: What is the "inoculum effect" and how does it relate to this compound?

The inoculum effect is the observation that the density of the bacterial inoculum can significantly impact the MIC value.[7] For β-lactam antibiotics like cephamycins, a higher than standard inoculum can lead to artificially elevated MICs, especially with β-lactamase-producing organisms.[7][9] Conversely, a low inoculum may result in artificially low MICs.[7]

Q5: How can I ensure the stability of my this compound during experiments?

Like other β-lactams, the stability of this compound can be affected by factors such as pH, temperature, and storage conditions. It is crucial to follow the manufacturer's storage and handling instructions. Prepare stock solutions fresh and use appropriate buffers as specified in standardized protocols to maintain the compound's integrity throughout the assay.

Troubleshooting Guide

This guide addresses common issues encountered during this compound antibacterial assays.

Issue 1: Inconsistent MIC Values Between Experiments

Possible Causes & Solutions

Cause Troubleshooting Steps Recommendations
Inoculum Density Variation Verify the method for preparing and standardizing the bacterial inoculum. Ensure it consistently meets the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and subsequent dilution steps are precise.[7][8]Use a spectrophotometer to verify the turbidity of the McFarland standard. Prepare the final inoculum (e.g., 5 x 10^5 CFU/mL for broth microdilution) immediately before use.[8][10]
Mixed Bacterial Culture If you suspect contamination, stop the experiment. Re-streak the culture from your stock to obtain single, isolated colonies. Verify the purity of the culture using Gram staining and colony morphology inspection.[7][11]Always start experiments from a fresh, pure culture.[6] Avoid repeated subculturing of working cultures.[6]
Inconsistent Reading of MICs Establish a consistent method for reading MIC endpoints. "Trailing," where reduced but visible growth occurs across a range of concentrations, can make this difficult.[7]Define a clear endpoint (e.g., the lowest concentration with no visible growth). Use a standardized light source and background for reading plates.
Media Composition Variability Ensure the same brand and lot of Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA) is used for all related experiments. Variations in cation content and pH between media brands can affect results.[10]Perform quality control on each new lot of media using reference bacterial strains with known MICs for this compound.[10]
Issue 2: No Zone of Inhibition in Disk Diffusion Assay

Possible Causes & Solutions

Cause Troubleshooting Steps Recommendations
Incorrect Inoculum Spread Ensure the entire agar surface is evenly inoculated. The "lawn" of bacteria should be confluent.Follow a standardized procedure for swabbing the plate, rotating it 60° between each of the three swabs to ensure complete coverage.[8]
Improper Disk Application Disks should be pressed firmly onto the agar surface to ensure complete contact. Do not move a disk once it has been placed.Use a sterile dispenser or forceps for disk application. Ensure plates are incubated shortly after disk application.
Degraded this compound Check the expiration date and storage conditions of the this compound disks. Improper storage can lead to loss of potency.Store antibiotic disks according to the manufacturer's instructions, typically in a desiccated, refrigerated, or frozen state.
Agar Depth The depth of the agar in the petri dish can affect the size of the inhibition zone. Thinner media can result in larger zones and vice versa.[5]Pour plates on a level surface to a uniform depth (e.g., 4 mm).

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is based on established guidelines for determining the MIC of an antibacterial agent.[7]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration 100 times the highest desired final concentration.

  • Bacterial Inoculum Preparation:

    • Inoculate a single, pure colony of the test organism into a suitable broth (e.g., Tryptic Soy Broth) and incubate until it reaches the logarithmic growth phase.[7]

    • Adjust the turbidity of the log-phase culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]

    • Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a working inoculum of approximately 1 x 10^6 CFU/mL. The final concentration in the wells will be 5 x 10^5 CFU/mL.[7]

  • Assay Procedure:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing across the plate to the desired final concentration.

    • Add 10 µL of the working bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation and Reading: Incubate the plate at 35°C for 16-20 hours. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visual Guides

Troubleshooting Workflow for Inconsistent MIC Results

G A Inconsistent MIC Results B Check Inoculum Preparation A->B C Verify Culture Purity A->C D Standardize MIC Reading A->D E Review Media Quality Control A->E F Is Inoculum Consistent? B->F G Is Culture Pure? C->G H Is Reading Method Standardized? D->H I Is Media QC Passed? E->I F->G Yes J Re-standardize Inoculum Prep F->J No G->H Yes K Re-isolate and Purify Culture G->K No H->I Yes L Define Clear Reading Endpoint H->L No M Use New Lot of Standardized Media I->M No N Problem Resolved I->N Yes J->F K->G L->H M->I

Caption: Troubleshooting flowchart for diagnosing inconsistent MIC results.

Standard Broth Microdilution Workflow

G A Prepare this compound Stock Solution D Perform Serial Dilution of this compound in Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum in CAMHB B->C E Inoculate Plate with Bacteria C->E D->E F Incubate Plate (35°C, 16-20h) E->F G Read MIC Results F->G

Caption: Workflow for the broth microdilution MIC assay.

References

Technical Support Center: Downstream Processing of Cephamycin B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the downstream processing of Cephamycin B.

Troubleshooting Guides & FAQs

Question 1: My this compound is degrading during purification. What are the optimal pH and temperature conditions to maintain its stability?

Answer: this compound, like other β-lactam antibiotics, is susceptible to degradation under suboptimal pH and temperature conditions. The β-lactam ring is prone to hydrolysis, especially at highly acidic or alkaline pH.

  • pH Stability : Studies on the closely related Cephamycin C show that stability is highest at quasi-neutral pH levels (6.0-7.6).[1] Significant degradation occurs at both acidic and basic pH. For instance, at 20°C, after 100 hours, approximately 46% degradation was observed at pH 2.2, and 71% at pH 8.7, while only 15-20% degradation occurred in the neutral range.[1][2] Therefore, it is critical to maintain the pH of all buffers and solutions within a 6.0 to 7.5 range throughout the purification process.

  • Temperature : Hydrolysis rates of β-lactams increase significantly with temperature.[3] It is recommended to perform all purification steps, including chromatography and sample storage, at refrigerated temperatures (e.g., 4-8°C) to minimize degradation.

pHDegradation of Cephamycin C (100h @ 20°C)Recommended Action
2.2~46%Avoid; significant acid-catalyzed hydrolysis.
6.0~15-20%Optimal ; minimal degradation.
7.0~15-20%Optimal ; minimal degradation.
7.6~15-20%Optimal ; minimal degradation.
8.7~71%Avoid; significant base-catalyzed hydrolysis.[1][2]

Question 2: I'm observing low purity in my final product. How can I effectively remove structurally similar impurities?

Answer: Fermentation broths often contain a mixture of structurally related β-lactams (e.g., other cephamycins, penicillin N) and precursor molecules, which are challenging to separate due to similar physicochemical properties. A multi-step, orthogonal purification strategy is required.

  • Adsorbent Chromatography : The initial capture step using a hydrophobic adsorbent resin (e.g., Amberlite™ XAD™ series) can effectively remove many polar impurities and pigments while concentrating the target molecule.[4][5]

  • Ion-Exchange Chromatography (IEX) : This is a critical step for separating molecules based on charge. Since this compound is an acidic antibiotic, it can be purified using weak base anion exchange resins (WBAERs).[6] A salt gradient elution (e.g., using NaCl) can resolve this compound from other closely related cephamycins.[7][8][9]

  • Reversed-Phase HPLC (RP-HPLC) : For high-purity applications, a final polishing step using RP-HPLC with a C18 or C12 column can provide high-resolution separation.[10]

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add_rphplc -> final_product [color="#5F6368"]; optimize_iex -> final_product [label="Purity goal met?", style=dashed, color="#5F6368"]; } enddot Caption: Troubleshooting decision tree for low purity issues.

Question 3: My overall recovery yield is poor. What are the common steps where product loss occurs?

Answer: Low recovery can result from a combination of chemical degradation and physical losses during the multi-step purification process.

  • Initial Clarification : Significant product can be lost if it binds to the cell mass. Ensure efficient extraction from the fermentation broth and thorough washing of the biomass post-centrifugation or filtration.

  • Adsorption/Elution : During capture chromatography, incomplete binding to the resin or incomplete elution are common sources of loss. Ensure the broth is conditioned to the optimal pH for binding and use a sufficiently strong, yet selective, elution buffer.

  • Multiple Chromatographic Steps : Each chromatography column and subsequent concentration/diafiltration step adds to cumulative product loss.[11] Streamlining the process to fewer, more efficient steps can improve overall yield.

  • Degradation : As mentioned in FAQ 1, maintaining proper pH and low temperature is crucial. Product loss due to instability can be mistaken for physical loss.

  • Precipitation : High concentrations of this compound during elution or in concentration steps can lead to precipitation if the solubility limit is exceeded, especially if the pH shifts unfavorably.

Experimental Protocols

Protocol 1: Initial Capture of this compound from Clarified Broth

This protocol describes a general method for the initial concentration and partial purification of this compound from filtered fermentation broth using an adsorbent resin.

Objective: To capture this compound and remove highly polar impurities and some pigments.

Materials:

  • Clarified fermentation broth (filtered through 0.22 µm filter)

  • Adsorbent resin (e.g., Amberlite™ XAD™ 1600N or similar)

  • Binding Buffer: Deionized water, pH adjusted to 6.5

  • Wash Buffer: Deionized water, pH adjusted to 6.5

  • Elution Buffer: 50% aqueous methanol (B129727) or ethanol

  • Chromatography column

  • Peristaltic pump

Methodology:

  • Column Packing & Equilibration : Pack the chromatography column with the chosen adsorbent resin. Equilibrate the column by washing with at least 5 column volumes (CVs) of Binding Buffer at a linear flow rate of 100-150 cm/hr.

  • Loading : Adjust the pH of the clarified fermentation broth to 6.5. Load the broth onto the equilibrated column at a controlled flow rate (e.g., 2-4 CVs/hr). Collect the flow-through to measure unbound this compound.

  • Washing : After loading, wash the column with 3-5 CVs of Wash Buffer to remove non-specifically bound impurities.

  • Elution : Elute the bound this compound from the resin using the Elution Buffer at a lower flow rate (e.g., 1-2 CVs/hr). Collect fractions of 0.5 CV.

  • Analysis : Analyze the collected fractions for this compound concentration (e.g., by HPLC) to create an elution profile and pool the relevant fractions.

  • Solvent Removal : The pooled fractions should be immediately processed (e.g., by rotary evaporation) to remove the organic solvent before the next purification step to prevent degradation.

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Data Summary

Table 2: Comparison of Adsorbent Resins for Cephalosporin Capture

This table provides a qualitative comparison of common resin types used in the initial capture of cephalosporins from fermentation broths.[4][5][12][13] Selection should be optimized based on specific process conditions.

Resin TypePolymer MatrixKey CharacteristicsBest For
Amberlite™ XAD™ 1600N Polystyrene-divinylbenzeneHigh surface area, hydrophobic, good mechanical strength.Capturing hydrophobic/amphiphilic molecules from complex aqueous feeds.
Amberlite™ XAD™ 4 Polystyrene-divinylbenzeneHighly hydrophobic, effective for adsorbing non-polar compounds from polar solvents.Removing less polar impurities; may show strong binding to Cephamycin.
DEAE-Cellulose Cellulose-based (Anion Exchanger)Weak anion exchanger, hydrophilic backbone.Used in ion-exchange step after initial capture, not for primary capture.
Q Sepharose XL Agarose-based (Anion Exchanger)Strong anion exchanger, high capacity, good flow properties.High-resolution separation of charged isoforms in the IEX step.[9]

References

identifying and mitigating Cephamycin B degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cephamycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating degradation products of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other cephalosporins?

This compound is a β-lactam antibiotic belonging to the cephamycin group. Structurally, cephamycins are similar to cephalosporins, possessing a cephem nucleus. The key distinguishing feature of cephamycins is the presence of a methoxy (B1213986) group at the 7-alpha position, which confers increased resistance to hydrolysis by β-lactamases, enzymes that are a common cause of bacterial resistance to β-lactam antibiotics.[1][2][3]

Q2: What are the primary causes of this compound degradation?

The most common cause of this compound degradation is the hydrolysis of the strained β-lactam ring. This can be induced by several factors, including:

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions. It is most stable in near-neutral pH environments.

  • Enzymatic Activity: β-lactamase enzymes can hydrolyze the β-lactam ring, inactivating the antibiotic.[1][2][3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidation: Exposure to oxidizing agents can also lead to the degradation of the molecule.

  • Light: Photolytic degradation can occur upon exposure to light.

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on the known degradation pathways of other cephalosporins, the primary degradation event is the opening of the β-lactam ring through hydrolysis. This would result in an inactive penicilloic acid-like structure. Further degradation could involve modifications to the side chains. Identification of specific degradation products requires analytical techniques such as LC-MS.

Q4: How can I detect this compound and its degradation products in my samples?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is the most common and effective method for separating and quantifying this compound and its degradation products. A stability-indicating HPLC method should be developed to ensure that the degradation products are well-resolved from the parent compound and from each other.

Q5: What are the general strategies to minimize this compound degradation during my experiments?

To maintain the integrity of this compound in your experiments, consider the following:

  • pH Control: Maintain solutions at a near-neutral pH (around 6.0-7.5).

  • Temperature Control: Store stock solutions and samples at recommended low temperatures (e.g., 2-8°C for short-term and frozen for long-term storage). Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil.

  • Use of Fresh Solutions: Prepare solutions fresh whenever possible. If storing solutions, validate their stability over the intended period of use.

  • Aseptic Technique: When working with biological samples, use aseptic techniques to prevent microbial contamination and the introduction of β-lactamases.

Troubleshooting Guides

Problem: Unexpected loss of this compound activity in my assay.
Possible Cause Troubleshooting Steps
pH of the medium is too acidic or alkaline. 1. Measure the pH of your experimental medium. 2. Adjust the pH to a range of 6.0-7.5 using appropriate buffers. 3. Re-run the experiment with the pH-adjusted medium.
Enzymatic degradation by β-lactamases. 1. If working with cell cultures or lysates, consider the presence of endogenous or secreted β-lactamases. 2. If possible, use a β-lactamase inhibitor in your experimental setup. 3. Analyze a control sample of this compound in the medium without cells/lysate to assess stability.
Thermal degradation. 1. Review the storage and handling temperatures of your this compound stock solutions and experimental samples. 2. Ensure solutions are not exposed to high temperatures for extended periods. 3. Prepare fresh solutions if thermal degradation is suspected.
Photodegradation. 1. Ensure all solutions containing this compound are protected from light. 2. Re-run the experiment using light-protected containers.
Problem: Unidentified peaks in my HPLC chromatogram.
Possible Cause Troubleshooting Steps
Formation of degradation products. 1. Compare the chromatogram of the suspect sample with a freshly prepared, unstressed standard of this compound. 2. The new peaks are likely degradation products. 3. Proceed with the "Protocol for Forced Degradation and Identification of Degradants" to characterize these peaks.
Contamination of the sample or mobile phase. 1. Analyze a blank injection (mobile phase only) to check for contaminants. 2. Prepare fresh mobile phase and re-inject the sample. 3. Ensure proper cleaning of all glassware and equipment.
Matrix effects from the sample. 1. Prepare a spiked sample by adding a known amount of this compound standard to your sample matrix and compare it to a standard in a clean solvent. 2. If matrix effects are present, consider sample preparation techniques like solid-phase extraction (SPE) to clean up the sample.

Experimental Protocols

Protocol for Forced Degradation and Identification of Degradants

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to generate its degradation products for analytical method development and validation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a co-solvent if solubility is an issue).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep at room temperature for 1 hour.

    • Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 2 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 24 hours.

    • Dissolve the stressed solid in the solvent to the original concentration.

  • Photolytic Degradation:

    • Expose a solution of this compound to direct sunlight or a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the parent drug and the degradation products.

  • Analyze the fragmentation patterns of the degradation products to propose their structures.

Data Presentation: Example of Degradation Summary
Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products Detected
0.1 M HCl260Data to be filled by the userData to be filled by the user
0.1 M NaOH1Room TempData to be filled by the userData to be filled by the user
3% H₂O₂2Room TempData to be filled by the userData to be filled by the user
Thermal (Solid)2480Data to be filled by the userData to be filled by the user
Photolytic24Room TempData to be filled by the userData to be filled by the user

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress conditions base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to stress conditions oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress conditions thermal Thermal Degradation (Solid, 80°C) stock->thermal Expose to stress conditions photo Photolytic Degradation stock->photo Expose to stress conditions hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples lcms LC-MS Analysis for Identification hplc->lcms Characterize unknown peaks structure Structure Elucidation of Degradation Products lcms->structure

Caption: Workflow for forced degradation and analysis of this compound.

troubleshooting_pathway cluster_investigation Initial Investigation cluster_analysis Analytical Troubleshooting cluster_mitigation Mitigation & Correction start Unexpected Experimental Results (e.g., loss of activity, extra peaks) check_params Review Experimental Parameters (pH, Temp, Light Exposure) start->check_params check_reagents Verify Reagent & Standard Integrity start->check_reagents run_control Analyze Freshly Prepared This compound Standard check_params->run_control check_reagents->run_control forced_degradation Perform Forced Degradation Study run_control->forced_degradation If degradation is suspected compare_profiles Compare Chromatographic Profiles forced_degradation->compare_profiles optimize_conditions Optimize Experimental Conditions (pH, Temp, Light Protection) compare_profiles->optimize_conditions Identify degradation pathway modify_protocol Modify Experimental Protocol optimize_conditions->modify_protocol

Caption: Logical troubleshooting pathway for this compound degradation issues.

References

enhancing Cephamycin B production through genetic engineering

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing Cephamycin B production through genetic engineering.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at increasing this compound yield.

Issue/Observation Potential Cause Recommended Action
Low or no this compound production after introducing a gene expression cassette. 1. Ineffective promoter: The chosen promoter may not be strong enough or may be repressed under the fermentation conditions. 2. Codon usage: The codon usage of the introduced gene may not be optimized for Streptomyces. 3. Plasmid instability: The expression vector may be unstable and lost during cell division. 4. Toxicity of the expressed protein: Overexpression of certain genes can be toxic to the host.1. Use a well-characterized strong and constitutive promoter like ermE*. 2. Synthesize the gene with codon usage optimized for Streptomyces clavuligerus. 3. Use an integrative plasmid for stable chromosomal integration of the expression cassette. 4. Use a weaker or inducible promoter to control the level of gene expression.
Accumulation of precursor metabolites but low final product yield. 1. Bottleneck in the biosynthetic pathway: A specific enzymatic step may be rate-limiting. For instance, the availability of the precursor α-aminoadipic acid can be a limiting factor.[1] 2. Feedback inhibition: High concentrations of intermediates or the final product may inhibit key enzymes.1. Overexpress the gene encoding the rate-limiting enzyme. For example, integrating an additional copy of the lysine-ε-aminotransferase gene (lat) can increase the supply of α-aminoadipic acid.[1] 2. Investigate and engineer the allosteric sites of key enzymes to reduce sensitivity to feedback inhibition.
Inconsistent production levels across different batches. 1. Genetic instability of the engineered strain: The integrated gene cassette may be unstable or silenced. 2. Variability in fermentation conditions: Minor variations in media composition, pH, or aeration can significantly impact secondary metabolite production.1. Perform regular quality control of the production strain using PCR or sequencing to check for genetic integrity. 2. Strictly control and monitor fermentation parameters. Develop a robust and reproducible fermentation protocol.
Successful genetic modification confirmed by PCR, but no increase in production. 1. Post-transcriptional or translational issues: The mRNA may not be stable, or the protein may not be folded or localized correctly. 2. Lack of a key regulator: The introduced gene might be part of a pathway that requires a specific transcriptional activator which is not sufficiently expressed. The ccaR gene is a crucial positive regulator for the entire cephamycin gene cluster.[2][3][4]1. Analyze transcript levels using RT-qPCR and protein levels using Western blotting. 2. Co-express the biosynthetic gene with its cognate activator. Overexpression of ccaR has been shown to significantly boost cephamycin C production.[4][5]
Decreased production of another desired secondary metabolite after engineering for this compound. Metabolic competition: The overexpressed pathway may be drawing precursors or energy away from other metabolic pathways. For example, the biosynthetic pathways for cephamycin C and clavulanic acid are biochemically distinct but may compete for metabolic resources.[6]1. Block competing pathways if the other metabolite is not desired. For instance, disrupting the lat gene to block cephamycin C production has been shown to increase clavulanic acid titers.[6] 2. If both are desired, aim for a balanced overexpression of key enzymes in both pathways or optimize fermentation conditions to favor co-production.

Frequently Asked Questions (FAQs)

Q1: What are the primary genetic engineering strategies to enhance this compound production?

A1: The primary strategies focus on:

  • Overexpression of positive regulatory genes: The most effective target is the ccaR gene, a pathway-specific transcriptional activator. Overexpressing ccaR can lead to a significant increase in the transcription of the entire cephamycin biosynthetic gene cluster.[2][4][5]

  • Increasing precursor supply: The initial steps of the pathway, particularly the formation of the α-aminoadipic acid precursor from lysine, can be a bottleneck. Overexpressing the lat gene, which encodes lysine-ε-aminotransferase, can alleviate this limitation.[1]

  • Overexpression of key biosynthetic genes: Identifying and overexpressing genes that encode rate-limiting enzymes in the pathway, such as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (pcbAB) and isopenicillin N synthase (pcbC), can improve flux through the pathway.[7][8]

  • Elimination of competing pathways: If the production host synthesizes other secondary metabolites that compete for the same precursors, knocking out the genes for those pathways can redirect metabolic flux towards this compound production.[6]

Q2: I have knocked out a negative regulator, but the yield of this compound did not increase. Why?

A2: There are several possibilities:

  • The targeted gene may not be a primary negative regulator of the cephamycin pathway under your specific fermentation conditions.

  • The production might be limited by precursor availability or the activity of a biosynthetic enzyme, rather than by negative regulation.

  • Complex regulatory networks may compensate for the knockout. The regulation of antibiotic biosynthesis in Streptomyces is complex and involves multiple layers of control.

Q3: What is the role of the ccaR gene, and why is it a good target for overexpression?

A3: The ccaR gene encodes a positive transcriptional regulator that belongs to the Streptomyces Antibiotic Regulatory Protein (SARP) family.[9] It is essential for the biosynthesis of both cephamycin C and clavulanic acid.[2] ccaR controls the expression of the biosynthetic genes in the cephamycin cluster, including lat, pcbAB, pcbC, and the genes for later pathway steps like cmcI.[3][4] Disruption of ccaR abolishes production, while its overexpression has been shown to increase specific cephamycin C production by up to 6.1-fold.[4][5] This makes it a prime target for genetic engineering to enhance yield.

Q4: Can I use CRISPR-Cas9 for genetic engineering in Streptomyces clavuligerus?

A4: Yes, CRISPR-Cas9 based genome editing tools have been successfully adapted for use in Streptomyces and can be used for gene knockouts, knock-ins, and introducing specific mutations.[9][10] This technology offers a more precise and efficient alternative to traditional methods that rely on homologous recombination with suicide vectors.

Q5: My Streptomyces strain is difficult to transform. What can I do?

A5: Transformation of Streptomyces can be challenging. Here are some troubleshooting tips:

  • Protoplast Transformation: Optimize the conditions for protoplast formation and regeneration, as these can be species- and strain-specific.[5][11] The age of the mycelium used for protoplast preparation is a critical factor.

  • Conjugation: Intergeneric conjugation from E. coli is often more efficient and reliable for transferring large plasmids into Streptomyces.[3][12] Use a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) to bypass the Streptomyces restriction-modification systems.[12]

  • Optimize growth conditions: Ensure the recipient strain is in the optimal physiological state for transformation.

Quantitative Data on Production Enhancement

The following table summarizes the reported effects of various genetic modifications on Cephamycin C production in Streptomyces clavuligerus.

Genetic ModificationHost StrainFold Increase in Specific ProductionReference
Overexpression of ccaR (multiple copies)S. clavuligerus6.1[4][5]
Integration of an additional copy of the lat geneS. clavuligerusIncreased production (exact fold not specified)[1]
Disruption of the lat geneWild-type S. clavuligerusIncreased clavulanic acid production (2-2.5 fold)[6]

Experimental Protocols

Overexpression of the ccaR Gene in Streptomyces clavuligerus via Conjugation

This protocol describes the general steps for overexpressing the ccaR gene under the control of a strong constitutive promoter (ermE*) using an integrative plasmid.

a. Construction of the Expression Plasmid:

  • Amplify the ccaR coding sequence from S. clavuligerus genomic DNA using PCR with primers that add suitable restriction sites.

  • Clone the amplified ccaR fragment into an E. coli - Streptomyces shuttle vector (e.g., a derivative of pSET152) downstream of the ermE* promoter. This vector should also contain an origin of transfer (oriT), an antibiotic resistance marker for selection in Streptomyces (e.g., apramycin (B1230331) resistance), and the φC31 integration system (integrase gene and attP site).

  • Transform the ligation product into E. coli DH5α and verify the correct construct by restriction digestion and sequencing.

  • Transform the verified plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

b. Intergeneric Conjugation:

  • Prepare spore suspensions of the recipient S. clavuligerus strain.

  • Grow the E. coli donor strain carrying the overexpression plasmid to mid-log phase in LB medium containing appropriate antibiotics.

  • Wash the E. coli cells to remove antibiotics.

  • Mix the E. coli donor cells with the S. clavuligerus spores.

  • Plate the mixture on a suitable medium (e.g., MS agar) and incubate to allow conjugation to occur.

  • Overlay the plates with an antibiotic to select for Streptomyces exconjugants (e.g., nalidixic acid to kill E. coli) and the antibiotic for plasmid selection (e.g., apramycin).

  • Incubate until exconjugant colonies appear.

  • Isolate single colonies and confirm the integration of the plasmid by PCR.

c. Fermentation and Analysis:

  • Inoculate a suitable production medium with the engineered strain and the wild-type control.

  • Carry out the fermentation under optimized conditions.

  • Measure the this compound/C concentration in the culture supernatant at different time points using HPLC.

CRISPR-Cas9 Mediated Gene Knockout of a Competing Pathway

This protocol outlines the general workflow for deleting a gene involved in a competing secondary metabolite pathway.

a. Design and Construction of the CRISPR-Cas9 Plasmid:

  • Identify the target gene to be deleted.

  • Design a specific guide RNA (sgRNA) targeting the gene.

  • Synthesize oligonucleotides for the sgRNA and clone them into a Streptomyces-compatible CRISPR-Cas9 vector (e.g., pCRISPomyces-2). This vector typically contains the Cas9 nuclease, the sgRNA expression cassette, and a temperature-sensitive replicon.

  • Amplify the upstream and downstream homology arms (approx. 1-2 kb each) flanking the target gene from the S. clavuligerus genome.

  • Assemble the homology arms into the CRISPR-Cas9 plasmid to serve as a repair template for homologous recombination after the Cas9-induced double-strand break.

  • Transform the final construct into an E. coli donor strain.

b. Transformation and Gene Deletion:

  • Introduce the CRISPR-Cas9 plasmid into S. clavuligerus via conjugation.

  • Select for exconjugants at a permissive temperature (e.g., 30°C).

  • To induce the loss of the plasmid, streak the exconjugants on a non-selective medium and incubate at a non-permissive temperature (e.g., 37°C).

  • Screen the resulting colonies for the desired gene deletion by PCR using primers flanking the target gene. The mutant should yield a smaller PCR product than the wild type.

  • Confirm the deletion by sequencing the PCR product.

Visualizations

Cephamycin_B_Biosynthetic_Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Lysine L-Lysine AAA α-Aminoadipic acid Lysine->AAA lat (Lysine-ε-aminotransferase) Cysteine L-Cysteine ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) Cysteine->ACV pcbAB (ACV synthetase) Valine L-Valine Valine->ACV pcbAB (ACV synthetase) AAA->ACV pcbAB (ACV synthetase) IPN Isopenicillin N ACV->IPN pcbC (Isopenicillin N synthase) PenN Penicillin N IPN->PenN cefD (Isopenicillin N epimerase) DAOC Deacetoxycephalosporin C PenN->DAOC cefE (Deacetoxycephalosporin C synthase) DAC Deacetylcephalosporin C DAOC->DAC cefF (Deacetoxycephalosporin C hydroxylase) OCDAC O-Carbamoyldeacetylcephalosporin C DAC->OCDAC cmcH (O-carbamoyltransferase) CephC Cephamycin C OCDAC->CephC cmcI, cmcJ (7-hydroxylation and methylation) CephB This compound CephC->CephB

Caption: Biosynthetic pathway of this compound.

Regulatory_Pathway cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthetic Gene Clusters bldG bldG ccaR_gene ccaR gene bldG->ccaR_gene activates transcription ccaR_protein CcaR Protein ccaR_gene->ccaR_protein translation ceph_cluster Cephamycin Gene Cluster (lat, pcbAB, pcbC, cmcI, etc.) ccaR_protein->ceph_cluster activates transcription cla_cluster Clavulanic Acid Gene Cluster ccaR_protein->cla_cluster activates transcription

Caption: Regulatory cascade for Cephamycin production.

Experimental_Workflow cluster_plasmid Plasmid Construction cluster_strain Strain Engineering cluster_analysis Production Analysis A1 Amplify target gene (e.g., ccaR) A2 Clone into E. coli-Streptomyces shuttle vector A1->A2 A3 Verify construct by sequencing A2->A3 A4 Transform into E. coli donor strain A3->A4 B1 Intergeneric conjugation with S. clavuligerus A4->B1 B2 Select for exconjugants B1->B2 B3 Confirm gene integration by PCR B2->B3 C1 Fermentation of engineered and control strains B3->C1 C2 Sample collection C1->C2 C3 Quantify this compound/C by HPLC C2->C3

Caption: Workflow for enhancing this compound production.

References

dealing with inoculum effect in Cephamycin B susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the inoculum effect in Cephamycin susceptibility testing.

Troubleshooting Guide

This guide addresses common issues encountered during Cephamycin B susceptibility testing that may be related to the inoculum effect.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible MIC values Inconsistent Inoculum Preparation: The density of the bacterial culture significantly impacts MIC results.Standardize Inoculum: Use a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration (e.g., approximately 1-2 x 10⁸ CFU/mL) before further dilution. Adhere strictly to established protocols from a recognized body like the Clinical and Laboratory Standards Institute (CLSI) for inoculum preparation.[1]
Variation in Media Composition: Minor variations in media components can alter bacterial growth and antibiotic activity.Use Standardized Media: Employ standardized media, such as cation-adjusted Mueller-Hinton Broth (CAMHB), as recommended by CLSI guidelines to ensure consistency between experiments.
Subjective Endpoint Reading: Visually determining the lowest concentration that inhibits growth can be subjective.Use a Standardized Reading Method: Read plates at a consistent time point (e.g., 18-24 hours) and use a plate reader to measure optical density for a more objective endpoint determination.
Higher than expected MICs for Cephamycins High Inoculum Used in Testing: A higher than standard inoculum can lead to an apparent increase in MIC, known as the inoculum effect.Verify Inoculum Concentration: Perform colony counts on your final inoculum to confirm it is within the standard range (e.g., 5 x 10⁵ CFU/mL). If a high inoculum is intentionally used to study the inoculum effect, ensure it is standardized (e.g., 5 x 10⁷ CFU/mL).
Presence of High-Level Beta-Lactamase Production: Some bacterial strains may produce high levels of beta-lactamases, particularly at high cell densities, which can degrade Cephamycins.Characterize Bacterial Isolate: If possible, characterize the beta-lactamase profile of your test organism. This can help in interpreting the susceptibility results.
No observed inoculum effect when one is expected Low Beta-Lactamase Expression: The bacterial strain may not produce sufficient quantities of beta-lactamase to cause a significant inoculum effect with Cephamycins.Use a Known Beta-Lactamase Producing Strain as a Control: Include a well-characterized beta-lactamase-producing strain in your experiments to validate your assay for detecting an inoculum effect.
Cephamycin Stability: Cephamycins are generally more stable to beta-lactamases than many cephalosporins.Acknowledge Cephamycin Properties: Be aware that the inoculum effect may be less pronounced for Cephamycins compared to other beta-lactam antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the inoculum effect and why is it relevant for this compound susceptibility testing?

The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases with a higher initial bacterial inoculum.[2] This is particularly relevant for beta-lactam antibiotics like Cephamycins because a higher density of bacteria can lead to an increased concentration of beta-lactamase enzymes, which can inactivate the antibiotic.[2] While Cephamycins are generally more resistant to beta-lactamases than other cephalosporins, a significant inoculum effect can still be observed with some bacterial strains, potentially impacting the interpretation of susceptibility results.[2]

Q2: What are the standard and high inocula used to test for an inoculum effect?

According to CLSI guidelines, a standard inoculum for broth microdilution susceptibility testing is approximately 5 x 10⁵ colony-forming units per milliliter (CFU/mL).[3] To investigate the inoculum effect, a high inoculum of approximately 5 x 10⁷ CFU/mL is typically used.[3]

Q3: How do I prepare a standardized inoculum for susceptibility testing?

A standardized inoculum can be prepared using either the direct colony suspension method or the growth method as described in CLSI document M07.

  • Direct Colony Suspension Method:

    • From a fresh (18-24 hour) agar (B569324) plate, touch 4-5 well-isolated colonies of the same morphology with a sterile loop or swab.

    • Transfer the growth to a tube containing sterile saline or broth.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a photometric device. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute this suspension to achieve the final desired inoculum concentration in the MIC test plate.

  • Growth Method:

    • Inoculate a few colonies into a suitable broth medium.

    • Incubate the broth at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

    • Adjust the turbidity to match a 0.5 McFarland standard as described above.

    • Proceed with the dilution to the final inoculum concentration.

Q4: What is "this compound" and how does it relate to other Cephamycins?

"this compound" is not a standard designation for a commercially available antibiotic. The Cephamycin class of beta-lactam antibiotics includes clinically important drugs such as cefoxitin, cefotetan, and cefmetazole (B193816).[4] These are sometimes classified as second-generation cephalosporins but are distinct due to their 7-alpha-methoxy group, which confers increased stability against beta-lactamases.[4] For research purposes, it is recommended to specify the exact Cephamycin being used (e.g., cefoxitin).

Q5: What are the primary mechanisms behind the inoculum effect with beta-lactam antibiotics?

The primary mechanism is the production of beta-lactamase enzymes by bacteria. At high bacterial densities, the concentration of these enzymes in the surrounding environment can be high enough to hydrolyze and inactivate the beta-lactam antibiotic before it can reach its target, the penicillin-binding proteins (PBPs), in the bacterial cell wall. Other proposed, non-beta-lactamase-mediated mechanisms may also contribute but are less well-defined.

Data Presentation

The following tables summarize quantitative data on the inoculum effect for representative Cephamycins against specific bacterial strains.

Table 1: Inoculum Effect of Cefmetazole and Cefazolin (B47455) against Type A Beta-Lactamase-Producing Staphylococcus aureus

AntibioticInoculum Concentration (CFU/mL)MIC (µg/mL)
Cefmetazole 5 x 10⁵ (Standard)2.0
5 x 10⁷ (High)2.0
Cefazolin 5 x 10⁵ (Standard)1.0
5 x 10⁷ (High)32.0
Data from a study demonstrating the stability of cefmetazole to the inoculum effect compared to cefazolin against a specific S. aureus strain.[5]

Table 2: General Observation of Inoculum Effect on Cefmetazole MIC and MBC

ParameterInoculumObservation
MIC10⁵ CFU/mL (Light)Baseline MIC
MIC10⁷ CFU/mL (Heavy)Approximately 2x higher than light inoculum MIC
MBC10⁷ CFU/mL (Heavy)Approximately 2x higher than light inoculum MIC
General findings from a study on the inhibitory and bactericidal activity of cefmetazole at different inocula.[6]

Experimental Protocols

Protocol 1: Broth Microdilution Assay to Determine the Inoculum Effect of a Cephamycin

This protocol outlines the steps to assess the inoculum effect of a Cephamycin using a broth microdilution method.

1. Preparation of Antibiotic Stock and Dilutions:

  • Prepare a stock solution of the Cephamycin antibiotic in a suitable solvent.

  • Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations. Prepare two identical sets of plates.

2. Inoculum Preparation:

  • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) as described in the FAQ section.

  • For Standard Inoculum (5 x 10⁵ CFU/mL): Create a 1:100 dilution of the 0.5 McFarland suspension in CAMHB, then add this to the wells of the first set of antibiotic dilution plates. The final volume in each well should result in the target inoculum concentration.

  • For High Inoculum (5 x 10⁷ CFU/mL): Prepare a more concentrated inoculum from the 0.5 McFarland suspension. The exact dilution will depend on the volume to be added to each well. The goal is to achieve a final concentration of 5 x 10⁷ CFU/mL in the wells of the second set of antibiotic dilution plates.

3. Inoculation and Incubation:

  • Inoculate the wells of the prepared microtiter plates with the standard and high inocula, respectively.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each inoculum concentration.

  • Incubate the plates at 35°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • After incubation, visually inspect the plates or use a microplate reader to determine the MIC. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • An inoculum effect is observed if there is a significant increase (typically a four-fold or greater rise) in the MIC at the high inoculum compared to the standard inoculum.

5. Inoculum Verification (Colony Count):

  • At the time of inoculation, perform a colony count for both the standard and high inocula to confirm their concentrations.

  • Plate serial dilutions of the inocula onto non-selective agar plates, incubate overnight, and count the colonies to calculate the CFU/mL.

Visualizations

Diagram 1: Experimental Workflow for Inoculum Effect Testing

G cluster_prep Preparation cluster_inoc Inoculation cluster_analysis Analysis prep_bac Prepare Bacterial Suspension (0.5 McFarland) dil_std Dilute to Standard Inoculum (5x10^5 CFU/mL) prep_bac->dil_std dil_high Dilute to High Inoculum (5x10^7 CFU/mL) prep_bac->dil_high prep_abx Prepare Antibiotic Dilutions in 96-Well Plates inoc_std Inoculate Plate Set 1 prep_abx->inoc_std inoc_high Inoculate Plate Set 2 prep_abx->inoc_high dil_std->inoc_std dil_high->inoc_high incubate Incubate Plates (35°C, 16-20h) inoc_std->incubate inoc_high->incubate read_mic Read MICs for Both Sets incubate->read_mic compare Compare MICs and Determine Inoculum Effect read_mic->compare G high_inoculum High Bacterial Inoculum beta_lactamase Increased Beta-Lactamase Concentration high_inoculum->beta_lactamase other_factors Other Factors (e.g., metabolic state, non-specific binding) high_inoculum->other_factors antibiotic_inactivation Antibiotic Inactivation beta_lactamase->antibiotic_inactivation increased_mic Increased MIC (Inoculum Effect) antibiotic_inactivation->increased_mic other_factors->increased_mic

References

resolving issues with Cephamycin B solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with Cephamycin B solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility critical for in vitro assays?

Cephamycins are a class of β-lactam antibiotics that act by inhibiting bacterial cell wall synthesis. Accurate and consistent results in in vitro assays, such as minimum inhibitory concentration (MIC) testing, depend on the complete solubilization of the antibiotic. Poor solubility can lead to inaccurate concentration determination and precipitation in culture media, compromising the validity of experimental outcomes.

Q2: What are the general physicochemical properties of Cephamycins?

While specific data for this compound is limited, data for the closely related Cephamycin C can provide some guidance.

PropertyValue (Cephamycin C)Data Source
Molecular Weight 446.43 g/mol
Molecular Formula C16H22N4O9S
Appearance Solid powder

Q3: What are the recommended solvents for preparing this compound stock solutions?

For β-lactam antibiotics, sterile deionized water is often the first choice for creating stock solutions. However, if solubility is limited, organic solvents like dimethyl sulfoxide (B87167) (DMSO) can be used. It is crucial to ensure the final concentration of any organic solvent in the assay is low enough (typically <0.5%) to not affect the cells or bacteria being tested.

Q4: How should this compound stock solutions be stored?

Stock solutions of β-lactam antibiotics should generally be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the antibiotic. In solvent, Cephamycin C is stable for up to one year at -80°C.

Troubleshooting Guide: Resolving this compound Solubility Issues

Issue 1: Powder is not dissolving in the chosen solvent.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the selected solvent.

  • Solution:

    • Try a different solvent: If using an aqueous solvent like sterile water or PBS proves difficult, attempt to dissolve the powder in a small amount of DMSO first, and then dilute this stock solution with the aqueous medium.

    • Increase the solvent volume: Lower the concentration of the stock solution by adding more solvent.

    • Gentle warming: Briefly warm the solution in a 37°C water bath and vortex or sonicate to aid dissolution. Do not overheat, as this can degrade the antibiotic.

Issue 2: Precipitate forms after adding the stock solution to the culture medium.
  • Possible Cause 1: "Solvent shock" - the rapid dilution of a concentrated organic stock solution into an aqueous medium.

  • Solution:

    • Serial Dilution: Instead of a single large dilution, perform a stepwise dilution of the stock solution.

    • Slow Addition and Mixing: Add the stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.

    • Pre-warm the medium: Ensure the culture medium is at 37°C before adding the stock solution.

  • Possible Cause 2: Interaction with media components.

  • Solution:

    • Check Media pH: Ensure the pH of your cell culture medium is within the optimal physiological range (typically 7.2-7.4), as pH can affect the solubility of β-lactam antibiotics.

    • Serum Concentration: High protein concentrations in fetal bovine serum (FBS) can sometimes interact with compounds. If experimentally permissible, try reducing the serum concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound. The final concentration may need to be adjusted based on the specific requirements of your assay.

Materials:

  • This compound powder

  • Sterile deionized water or DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional, for aqueous solutions)

Procedure:

  • Calculate the required mass of this compound: Use the following formula to determine the amount of powder needed for your desired stock concentration and volume: Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)

  • Weigh the powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add solvent:

    • For aqueous solution: Add the desired volume of sterile deionized water.

    • For DMSO solution: Add a small, precise volume of DMSO (e.g., 100 µL) to dissolve the powder completely, then bring it to the final volume with sterile water or buffer if needed for an intermediate stock.

  • Dissolve the powder: Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) can be applied if necessary.

  • Sterilization (for aqueous solutions): If the stock solution is prepared in an aqueous solvent, it can be filter-sterilized using a 0.22 µm syringe filter. This is not recommended for solutions containing DMSO.

  • Storage: Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in the appropriate broth (e.g., Mueller-Hinton Broth)

  • Sterile broth medium

  • Multichannel pipette

Procedure:

  • Prepare bacterial inoculum: Dilute an overnight bacterial culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL in the final well volume.

  • Prepare antibiotic dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate except the first column. b. Add 200 µL of the highest desired concentration of this compound (prepared from the stock solution in broth) to the first well of each row to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculate the plate: Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

  • Controls:

    • Positive Control: A well containing only broth and the bacterial inoculum (no antibiotic).

    • Negative Control: A well containing only broth (no bacteria or antibiotic).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Technical Support Center: Investigating Acquired Resistance to Cephamycin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating mechanisms of acquired resistance to Cephamycin B.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound?

Acquired resistance to this compound, a β-lactam antibiotic, typically arises through several key mechanisms.[1][2][3] These can occur independently or in combination to confer varying levels of resistance. The most common mechanisms include:

  • Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive.[4][5] A clinically significant enzyme in this context is the AmpC β-lactamase, which can be chromosomally or plasmid-encoded and provides resistance to cephamycins.[6][7]

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of this compound.[8][9] These modifications reduce the binding affinity of the antibiotic, allowing for continued cell wall synthesis even in the presence of the drug.

  • Reduced Permeability: Changes in the bacterial outer membrane that restrict the entry of this compound into the cell.[8][9][10] This is often due to mutations in or altered expression of outer membrane proteins that form porin channels.[10]

  • Efflux Pumps: The presence of membrane proteins that actively transport this compound out of the bacterial cell, preventing it from reaching its PBP targets at inhibitory concentrations.[3][9]

Q2: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain?

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Common methods for determining the MIC of this compound include:

  • Broth Microdilution: This involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the MIC is read as the lowest concentration of the antibiotic that shows no visible bacterial growth.[11]

  • Agar (B569324) Dilution: In this method, varying concentrations of this compound are incorporated into an agar medium.[11][12] A standardized inoculum of the test bacterium is then spotted onto the surface of each plate. The MIC is the lowest concentration of the antibiotic that inhibits bacterial growth.[11][12]

  • Gradient Diffusion (E-test): This method utilizes a plastic strip impregnated with a predefined gradient of this compound. The strip is placed on an inoculated agar plate, and a zone of inhibition forms. The MIC is read where the edge of the inhibition zone intersects the concentration scale on the strip.

Q3: What is the role of AmpC β-lactamases in this compound resistance?

AmpC β-lactamases are a major cause of resistance to cephamycins.[6][7] These enzymes are typically encoded on the chromosome of several Gram-negative bacteria, and their expression can be inducible or constitutively high due to mutations in regulatory genes.[10] Overproduction of AmpC β-lactamases leads to rapid degradation of this compound in the periplasmic space before it can reach its PBP targets.[10] AmpC genes can also be located on plasmids, facilitating their transfer between different bacterial species.[6]

Q4: Can mutations in porin channels lead to this compound resistance?

Yes, mutations or decreased expression of outer membrane porins can contribute significantly to this compound resistance, particularly in Gram-negative bacteria.[10] Porins are protein channels that allow for the diffusion of hydrophilic molecules, including many β-lactam antibiotics, across the outer membrane.[8] Loss or modification of these channels can reduce the intracellular concentration of this compound, working in concert with other resistance mechanisms like β-lactamase production to increase the overall level of resistance.[10]

Troubleshooting Guides

Issue 1: Inconsistent MIC Results for this compound

Potential Cause Troubleshooting Steps
Inaccurate antibiotic concentration 1. Verify the stock solution concentration of this compound. 2. Prepare fresh serial dilutions for each experiment. 3. Ensure proper storage of the antibiotic to prevent degradation.[13]
Variability in bacterial inoculum 1. Standardize the inoculum density using a spectrophotometer (e.g., to a 0.5 McFarland standard). 2. Use a fresh bacterial culture in the logarithmic growth phase.
Contamination 1. Perform all steps using aseptic techniques. 2. Include a negative control (no bacteria) to check for media contamination.[14]
Incorrect incubation conditions 1. Ensure the incubator is at the correct temperature and atmospheric conditions for the specific bacterial strain. 2. Verify the incubation time as per the standardized protocol.

Issue 2: No Zone of Inhibition in Disk Diffusion Assay

Potential Cause Troubleshooting Steps
High-level resistance of the bacterial strain 1. Confirm the bacterial strain is not a known highly resistant isolate. 2. Consider performing an MIC assay to quantify the level of resistance.
Inactive antibiotic disks 1. Check the expiration date of the this compound disks. 2. Store disks under the recommended conditions (typically refrigerated or frozen and protected from moisture). 3. Use a quality control strain with a known susceptibility profile to validate the disks.
Improper inoculation or disk placement 1. Ensure a uniform "lawn" of bacteria is spread on the agar plate.[15] 2. Allow the inoculum to dry for a few minutes before applying the disks.[15] 3. Press the disks gently to ensure full contact with the agar surface.[15]

Issue 3: Difficulty in Identifying the Specific Resistance Gene

Potential Cause Troubleshooting Steps
Multiple resistance mechanisms at play 1. Perform phenotypic tests to narrow down the possibilities (e.g., β-lactamase inhibitor synergy tests). 2. Use whole-genome sequencing to identify all potential resistance genes and mutations.
Novel resistance gene or mutation 1. Compare the genomic data of your resistant strain to a susceptible reference strain to identify novel mutations. 2. Use bioinformatics tools to predict the function of novel genes.
Low expression of the resistance gene 1. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of suspected resistance genes under different conditions (e.g., with and without this compound induction).

Experimental Protocols

Protocol 1: Determination of MIC by Broth Microdilution
  • Preparation of this compound dilutions: Prepare a stock solution of this compound. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum preparation: Grow the bacterial strain in CAMHB to the logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Protocol 2: Whole-Genome Sequencing for Resistance Gene Identification
  • DNA Extraction: Isolate high-quality genomic DNA from a pure culture of the this compound-resistant bacterial strain.

  • Library Preparation: Prepare a sequencing library from the extracted DNA according to the instructions of the chosen sequencing platform (e.g., Illumina, Nanopore).

  • Sequencing: Sequence the prepared library to generate raw sequencing reads.

  • Data Analysis:

    • Perform quality control on the raw reads.

    • Assemble the reads into a draft genome.

    • Annotate the assembled genome to identify genes.

    • Use antimicrobial resistance gene databases (e.g., ResFinder, CARD) to screen the genome for known resistance genes.[16]

    • Compare the genome to a susceptible reference strain to identify single nucleotide polymorphisms (SNPs) and insertions/deletions in genes associated with resistance (e.g., AmpC regulators, porins, PBPs).

Visualizations

CephamycinB_Resistance_Mechanisms cluster_outside Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space This compound This compound Porin Porin Channel This compound->Porin Entry Efflux Efflux Pump This compound->Efflux Efflux BetaLactamase AmpC β-lactamase Porin->BetaLactamase Degradation PBP Penicillin-Binding Protein (PBP) Porin->PBP Target Binding Inactive this compound Inactive this compound BetaLactamase->Inactive this compound Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition PBP->Cell Wall Synthesis Inhibition

Caption: Overview of this compound resistance mechanisms.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_expression Gene Expression Analysis MIC Determine MIC (Broth/Agar Dilution) WGS Whole-Genome Sequencing MIC->WGS High MIC leads to Disk Disk Diffusion Assay Disk->MIC Confirm Resistance PCR PCR for Specific Resistance Genes WGS->PCR Identify Candidate Genes qRT_PCR qRT-PCR for AmpC/Porin Expression WGS->qRT_PCR Investigate Expression Levels Sequence Analysis Sequence Analysis PCR->Sequence Analysis Expression Profile Expression Profile qRT_PCR->Expression Profile

Caption: Experimental workflow for investigating resistance.

AmpC_Regulation_Pathway This compound This compound Cell Wall Precursors Cell Wall Precursors This compound->Cell Wall Precursors Induces accumulation of AmpR AmpR (Transcriptional Regulator) AmpC_gene ampC gene AmpR->AmpC_gene Promotes Transcription AmpC_protein AmpC β-lactamase AmpC_gene->AmpC_protein Translation AmpC_protein->this compound Hydrolyzes Cell Wall Precursors->AmpR Activates

Caption: Inducible AmpC β-lactamase regulation pathway.

References

Technical Support Center: Optimization of Aeration and pH for Cephamycin C Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of aeration and pH for Cephamycin C fermentation. As data for Cephamycin B is limited, this guide focuses on Cephamycin C, a closely related β-lactam antibiotic, for which the fermentation principles are largely transferable.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dissolved oxygen (DO) level for Cephamycin C fermentation?

A1: Maintaining optimal dissolved oxygen (DO) levels is critical for maximizing Cephamycin C yield. Research indicates that controlling DO at saturation levels (100%) specifically during the growth phase of Streptomyces clavuligerus can lead to a significant increase in the final product yield, potentially as much as a 2.4-fold increase compared to fermentations without DO control.[1][2][3] After the exponential growth phase, the DO level can be maintained in the range of 50-100% saturation without negatively impacting the yield.[1] Conversely, low DO concentrations have been shown to have a negative effect on Cephamycin C production.[4]

Q2: What is the recommended pH range for Cephamycin C fermentation?

A2: The optimal pH for Cephamycin C production by Streptomyces species generally falls within a range of 6.0 to 8.0.[5] For Streptomyces clavuligerus, a starting pH of 6.8 has been used effectively in inoculum media.[4][6] It is crucial to monitor and control the pH throughout the fermentation process, as microbial metabolism can cause significant shifts in the pH of the medium.[7] The stability of Cephamycin C is also pH-dependent, with higher degradation rates observed at very acidic (pH 2.2) or basic (pH 8.7) conditions, while it remains more stable at near-neutral pH levels.[8]

Q3: How do aeration and pH affect the growth of Streptomyces clavuligerus?

A3: Both aeration and pH significantly impact the growth and metabolic activity of Streptomyces clavuligerus. Sufficient oxygen, maintained through adequate aeration, is essential for the aerobic respiration and growth of this bacterium.[9][10] Controlling DO at 50% throughout the fermentation has been shown to result in lower specific growth rates compared to cases with higher DO levels during the growth phase.[1] The pH of the culture medium affects enzyme activity and the charged state of the cell membrane, both of which are crucial for nutrient uptake and overall cellular function.[7] Deviations from the optimal pH range can inhibit growth and, consequently, antibiotic production.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low Cephamycin C Yield Inadequate dissolved oxygen during the growth phase.- Increase agitation speed and/or aeration rate to maintain DO at 100% saturation during the exponential growth phase.[1][2][3] - Verify the calibration and proper functioning of your DO probe.
Suboptimal pH of the fermentation medium.- Monitor the pH continuously and maintain it within the 6.0-8.0 range using automated acid/base addition.[5] - Check the buffering capacity of your medium.
Nutrient limitation.- Ensure the medium contains adequate sources of carbon, nitrogen, and essential minerals.[4][5]
Foaming in the Fermentor High aeration and agitation rates.- Add an appropriate antifoaming agent, such as a silicone-based solution, to the medium.[4]
Excessive biomass production.- This is often a sign of healthy growth. Manage foaming with antifoam as needed.
Slow or No Growth of Streptomyces clavuligerus Incorrect initial pH of the medium.- Adjust the initial pH of the medium to the optimal range (e.g., 6.8) before inoculation.[4][6]
Insufficient aeration.- Ensure adequate oxygen supply by checking the aeration system and increasing the airflow if necessary. Oxygen is crucial for the growth of aerobic microorganisms like Streptomyces.[9][10]
Contamination.- Examine a sample of the broth under a microscope to check for contaminating microorganisms. - Review sterilization protocols for the medium and fermentor.
Inconsistent Batch-to-Batch Production Variability in DO and pH control.- Implement strict, automated control protocols for both dissolved oxygen and pH.[1][]
Inoculum quality.- Standardize the age, size, and physiological state of the inoculum.

Data Presentation

Table 1: Effect of Dissolved Oxygen Control on Cephamycin C Yield

DO Control StrategyRelative Cephamycin C YieldReference
No DO Control (Base Case)1.0[1]
DO Controlled at 50% Saturation ThroughoutLower than base case[1]
DO Controlled at 100% Saturation During Growth Phase2.4[1]

Table 2: Recommended pH Ranges for Cephamycin C Fermentation

OrganismRecommended pH RangeReference
Streptomyces lactamdurans6.0 - 8.0[5]
Streptomyces clavuligerusInitial pH 6.8[4][6]
General Streptomyces sp.5.0 - 9.0 (optimum varies)[12]

Experimental Protocols

1. Protocol for Optimizing Dissolved Oxygen in a Lab-Scale Fermentor

  • Objective: To determine the effect of different dissolved oxygen control strategies on Cephamycin C production.

  • Materials:

    • Streptomyces clavuligerus culture

    • Seed and production media with appropriate carbon and nitrogen sources.[4]

    • Lab-scale fermentor (e.g., 5 L) equipped with DO and pH probes, and an automated control system for agitation and aeration.[4][6]

    • Antifoaming agent.

  • Methodology:

    • Prepare and sterilize the seed and production media.

    • Inoculate the seed medium and incubate under optimal conditions.

    • Transfer the seed culture to the production fermentor.

    • Divide the experiment into three control groups:

      • Group A (No Control): Allow the DO to fluctuate naturally, only ensuring it does not drop to zero.

      • Group B (Constant Control): Maintain the DO at a constant 50% saturation throughout the fermentation by controlling the agitation speed.

      • Group C (Growth Phase Control): Maintain the DO at 100% saturation during the exponential growth phase. After this phase, allow the DO to be in the range of 50-100%.

    • Monitor and record DO, pH, biomass, and Cephamycin C concentration at regular intervals.

    • Analyze the final Cephamycin C yield from each group to determine the optimal strategy.

2. Protocol for Determining the Optimal pH for Cephamycin C Production

  • Objective: To identify the optimal pH for maximizing Cephamycin C production.

  • Materials:

    • Streptomyces clavuligerus culture

    • Production medium

    • A series of lab-scale fermentors or shake flasks.

    • pH probes and an automated pH control system (or manual addition of sterile acid/base).

  • Methodology:

    • Prepare the production medium and dispense it into multiple fermentors.

    • Adjust the initial pH of each fermentor to a different value within the range of 5.5 to 8.5.

    • Inoculate all fermentors with a standardized inoculum.

    • Maintain the pH of each fermentor at its designated setpoint throughout the experiment using an automated system that adds sterile acid (e.g., 2 M HCl) or base (e.g., 2 M NaOH).[6]

    • Incubate all fermentors under identical conditions of temperature, aeration, and agitation.

    • Take samples at regular intervals to measure biomass and Cephamycin C concentration.

    • Compare the final Cephamycin C yields across the different pH setpoints to identify the optimum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis prep_media Prepare & Sterilize Seed & Production Media inoculation Inoculate Production Fermentor prep_media->inoculation prep_inoculum Prepare Inoculum (S. clavuligerus) prep_inoculum->inoculation fermentation Run Fermentation (Control DO & pH) inoculation->fermentation sampling Regular Sampling fermentation->sampling measurement Measure Biomass & Cephamycin C sampling->measurement data_analysis Analyze Data & Determine Optimal Conditions measurement->data_analysis

Caption: Experimental workflow for optimizing Cephamycin C fermentation.

troubleshooting_logic start Low Cephamycin C Yield check_do Is DO maintained at 100% during growth? start->check_do check_ph Is pH within 6.0-8.0 range? check_do->check_ph Yes adjust_do Increase aeration/ agitation check_do->adjust_do No check_nutrients Are nutrients sufficient? check_ph->check_nutrients Yes adjust_ph Calibrate probe & adjust pH control check_ph->adjust_ph No adjust_media Optimize medium composition check_nutrients->adjust_media No success Yield Improved check_nutrients->success Yes adjust_do->success adjust_ph->success adjust_media->success

Caption: Troubleshooting logic for low Cephamycin C yield.

References

Technical Support Center: Preventing Cephamycin B Inactivation by β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cephamycin B inactivation by β-lactamase enzymes during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter in your research.

Issue 1: Unexpected degradation of this compound in your bacterial culture.

  • Question: My this compound appears to be losing activity in my Gram-negative bacterial culture, even though cephamycins are known to be resistant to many β-lactamases. What could be the cause?

  • Answer: While this compound is stable against many common β-lactamases like TEM-1 and ESBLs due to its 7-α-methoxy group, it can be hydrolyzed by certain types of β-lactamases, most notably AmpC β-lactamases and some carbapenemases.[1][2][3] Your bacterial strain may be producing high levels of these enzymes. Additionally, some bacteria can develop novel β-lactamases with expanded substrate specificities that can inactivate cephamycins.

Issue 2: Difficulty in selecting an appropriate β-lactamase inhibitor to protect this compound.

  • Question: I want to use a β-lactamase inhibitor in my experiment to protect this compound, but I'm unsure which one to choose. Are common inhibitors like clavulanic acid effective?

  • Answer: Traditional β-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam (B1681243) are generally not effective against AmpC β-lactamases, the primary enzymes responsible for this compound inactivation.[3] Newer, non-β-lactam-based inhibitors like avibactam (B1665839) and boronic acid derivatives have shown significant inhibitory activity against AmpC enzymes. The choice of inhibitor will depend on the specific β-lactamase produced by your bacterial strain.

Issue 3: Inconsistent or non-reproducible results in this compound stability assays.

  • Question: I am performing experiments to measure the stability of this compound in the presence of a purified β-lactamase, but my results are variable. What factors could be affecting my assay?

  • Answer: Several factors can influence the outcome of in vitro stability assays. Ensure that the enzyme concentration, substrate concentration, buffer pH, and incubation temperature are consistent across all experiments. The purity of both the this compound and the β-lactamase is also critical. For quantitative analysis, it is crucial to measure the initial rate of hydrolysis before substrate depletion becomes a significant factor.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the prevention of this compound inactivation.

1. What is the primary mechanism of this compound inactivation by β-lactamases?

The primary mechanism is the enzymatic hydrolysis of the β-lactam ring in this compound by β-lactamase enzymes. This hydrolysis is catalyzed by a serine residue in the active site of serine-based β-lactamases (like AmpC) or by zinc ions in metallo-β-lactamases. The opening of the β-lactam ring renders the antibiotic inactive.

2. Which types of β-lactamases are most effective at inactivating this compound?

AmpC β-lactamases (Ambler Class C) are the most clinically significant enzymes that can efficiently hydrolyze cephamycins, including this compound.[3] Some carbapenemases (from Ambler Classes A, B, and D) may also exhibit activity against cephamycins. While generally resistant to ESBLs, some novel ESBL variants may evolve to hydrolyze cephamycins.

3. How can I experimentally determine if my bacterial strain produces a β-lactamase that inactivates this compound?

You can perform a phenotypic assay. One common method is the double-disk synergy test. Place a disk containing this compound on an agar (B569324) plate inoculated with your bacterial strain, and a second disk containing a β-lactamase inhibitor (e.g., cloxacillin (B1194729) or a boronic acid derivative for AmpC detection) nearby. An enhancement of the zone of inhibition around the this compound disk in the vicinity of the inhibitor disk suggests that the strain produces a β-lactamase that is susceptible to that inhibitor and is responsible for inactivating the antibiotic.

4. What are the key structural features of this compound that contribute to its relative stability against many β-lactamases?

The most important structural feature is the presence of a 7-α-methoxy group on the cephem nucleus.[1][2] This group provides steric hindrance within the active site of many β-lactamases, preventing efficient binding and hydrolysis of the β-lactam ring.

5. Are there any this compound analogues with improved stability against β-lactamases?

Yes, research has focused on synthesizing this compound derivatives with enhanced stability. For example, modifications to the C-3 side chain can influence the compound's interaction with the active site of β-lactamases and improve its resistance to hydrolysis. The development of novel cephamycins aims to create molecules that are not only resistant to a broader spectrum of β-lactamases but also possess potent antibacterial activity.[4][5]

Quantitative Data

Table 1: Inhibitory Activity of Selected Compounds against AmpC β-Lactamase

InhibitorEnzyme SourceSubstrateIC50 (µM)Reference
AvibactamP. aeruginosa PAO1 (PDC)Bocillin FL3.1[1]
Boronic Acid Derivative (Compound 36 )E. coli AmpCNitrocefin0.027[6]
CloxacillinE. coli expressing DHA-1Cephalothin>4000-fold increase for resistant mutant[7]

Note: IC50 values can vary depending on the specific enzyme variant, substrate used, and assay conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Hydrolysis by β-Lactamase

This protocol allows for the continuous monitoring of this compound hydrolysis by measuring the change in absorbance.

Materials:

  • Purified β-lactamase (e.g., AmpC)

  • This compound solution of known concentration

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in the phosphate buffer to the desired stock concentration.

    • Dilute the purified β-lactamase in the same buffer to a working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear rate of hydrolysis for a sufficient duration.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance change for this compound hydrolysis (this needs to be determined experimentally by scanning the UV spectrum of intact and fully hydrolyzed this compound).

    • Equilibrate the cuvette holder to the desired temperature (e.g., 30°C).

  • Assay:

    • Add the phosphate buffer and this compound solution to a quartz cuvette to a final volume of, for example, 1 mL.

    • Place the cuvette in the spectrophotometer and record a stable baseline absorbance.

    • Initiate the reaction by adding a small volume of the β-lactamase solution to the cuvette and mix quickly.

    • Immediately start recording the absorbance change over time.

  • Data Analysis:

    • Calculate the initial rate of hydrolysis from the linear portion of the absorbance versus time plot using the Beer-Lambert law (Rate = ΔAbs / (ε * l) * Δt), where ε is the molar extinction coefficient difference between intact and hydrolyzed this compound, and l is the path length of the cuvette.

Protocol 2: Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of this compound with a β-Lactamase Inhibitor

This protocol determines the lowest concentration of this compound, in combination with a fixed concentration of a β-lactamase inhibitor, that prevents visible bacterial growth.

Materials:

  • This compound

  • β-lactamase inhibitor (e.g., avibactam)

  • β-lactamase-producing bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Antibiotic and Inhibitor Solutions:

    • Prepare a stock solution of this compound and the β-lactamase inhibitor in a suitable solvent.

    • Create a series of two-fold serial dilutions of this compound in CAMHB in the wells of a 96-well plate.

    • Add the β-lactamase inhibitor to each well containing the this compound dilutions at a fixed, sub-inhibitory concentration.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture in saline or CAMHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (including a growth control well with no antibiotic or inhibitor and a sterility control well with no bacteria) with the prepared bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

Cephamycin_Inactivation_Pathway Beta_Lactamase β-Lactamase (e.g., AmpC) Cephamycin_B Active this compound Beta_Lactamase->Cephamycin_B Hydrolyzes Inactive_Metabolite Inactive Metabolite Cephamycin_B->Inactive_Metabolite Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Cephamycin_B->Bacterial_Cell_Wall Inhibits Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Leads to Inhibitor β-Lactamase Inhibitor (e.g., Avibactam) Inhibitor->Beta_Lactamase Inhibits

Caption: Mechanism of this compound inactivation by β-lactamase and the protective role of inhibitors.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Antibiotic Prepare serial dilutions of this compound Prepare_Inhibitor Add fixed concentration of β-lactamase inhibitor Prepare_Antibiotic->Prepare_Inhibitor Inoculate_Plate Inoculate 96-well plate Prepare_Inhibitor->Inoculate_Plate Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually determine MIC (lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound with a β-lactamase inhibitor.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Cephamycins and Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activity of the cephamycin class of β-lactam antibiotics and the various generations of cephalosporins. While the initial focus was on Cephamycin B, a comprehensive review of available literature reveals a scarcity of specific quantitative data for this particular compound. Therefore, this guide will broaden its scope to the cephamycin class as a whole, primarily represented by the clinically significant agents cefoxitin (B1668866) and cefotetan, for which extensive data are available. Qualitative comparisons involving this compound, A, and C will be included where historical data permits.

Introduction to Cephamycins and Cephalosporins

Cephalosporins and cephamycins are structurally related β-lactam antibiotics that are mainstays in the treatment of bacterial infections.[1] Both classes of drugs exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[3]

The key structural difference between cephamycins and cephalosporins is the presence of a methoxy (B1213986) group at the 7-alpha position of the cephem nucleus in cephamycins.[4][5] This seemingly minor modification confers a significant advantage: increased resistance to hydrolysis by β-lactamases, which are enzymes produced by bacteria that inactivate many β-lactam antibiotics.[6][7] This resistance allows cephamycins to maintain activity against certain bacteria that are resistant to cephalosporins.[8][9]

Cephalosporins are categorized into five generations based on their spectrum of antimicrobial activity.[10] Generally, progression from the first to later generations signifies an enhanced spectrum against Gram-negative bacteria, though often with some trade-off in activity against Gram-positive organisms.[1][3]

Mechanism of Action: A Tale of Two β-Lactams

The fundamental mechanism of action for both cephamycins and cephalosporins is the inhibition of bacterial cell wall synthesis. This process is crucial for maintaining the structural integrity of the bacterial cell, and its disruption leads to cell lysis and death.

cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis Antibiotic Cephamycin or Cephalosporin (B10832234) (β-Lactam Ring) Antibiotic->PBP Binds and Inhibits BLactamase β-Lactamase (Resistance Enzyme) BLactamase->Antibiotic Hydrolyzes (Inactivates) Methoxy 7-α-Methoxy Group (Cephamycins only) Methoxy->BLactamase Sterically Hinders

Figure 1. Mechanism of action of cephamycins and cephalosporins.

As depicted in Figure 1, both antibiotic classes target PBPs. However, many bacteria produce β-lactamase enzymes that can cleave the β-lactam ring of these antibiotics, rendering them ineffective. The 7-α-methoxy group unique to cephamycins provides steric hindrance, protecting the β-lactam ring from hydrolysis by many β-lactamases.[4][5] This is a primary reason for the enhanced activity of cephamycins against certain β-lactamase-producing organisms.

Comparative Antibacterial Spectrum

The following tables summarize the in vitro activity of representative cephamycins and cephalosporins against a range of common Gram-positive and Gram-negative bacteria. Data are presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Gram-Positive Bacteria
OrganismCephamycin (Cefoxitin)1st Gen Cephalosporin (Cephalothin)2nd Gen Cephalosporin (Cefuroxime)3rd Gen Cephalosporin (Ceftriaxone)4th Gen Cephalosporin (Cefepime)
Staphylococcus aureus (MSSA)2.0[11]0.250.384.04.0[2]
Streptococcus pneumoniae1.00.060.06≤0.015-0.50.06
Enterococcus faecalis>128>64>64>64>64

Note: MSSA = Methicillin-Susceptible Staphylococcus aureus. In general, cephamycins and cephalosporins are not active against Methicillin-Resistant Staphylococcus aureus (MRSA) or Enterococcus species.

Gram-Negative Bacteria
OrganismCephamycin (Cefoxitin)1st Gen Cephalosporin (Cephalothin)2nd Gen Cephalosporin (Cefuroxime)3rd Gen Cephalosporin (Ceftriaxone)4th Gen Cephalosporin (Cefepime)
Escherichia coli2.0[11]64[12]8.0[13]0.1250.125[2]
Klebsiella pneumoniae2.0[11]>1288.0[13]0.1250.125[2]
Proteus mirabilis8.08.04.0≤0.03≤0.03
Pseudomonas aeruginosa>128[14]>128>128328.0[2]
Bacteroides fragilis (Anaerobe)16[15]>12812832>128

Note: MIC values can vary between studies and bacterial strains.

Activity of Cephamycins A, B, and C

Early in vitro studies on the naturally occurring cephamycins provided a qualitative comparison of their activities. Cephamycins A and B were found to be more active against Gram-positive organisms than Cephamycin C. However, they were not as potent against these strains as cephalosporin C or the semi-synthetic cephalosporins cephaloridine (B1668813) and cephalothin (B1668815).[10] Conversely, against Gram-negative organisms, Cephamycin C demonstrated greater activity than both Cephamycin A and B and was generally as active as the cephalosporins.[10] A key finding was that Cephamycin C was active against clinically isolated strains of Proteus, Providencia, and Escherichia coli that were resistant to cephalosporins.[10]

Experimental Protocols

Accurate and reproducible determination of antibacterial activity is paramount in drug development and clinical microbiology. The following are standardized protocols for two common methods of susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate each well with the bacterial suspension A->C B Prepare serial dilutions of antibiotics in a 96-well microtiter plate B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 2. Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending several colonies from a fresh agar (B569324) plate into a sterile broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Antibiotic Dilution: Serial two-fold dilutions of the antimicrobial agents are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). Each well will contain a specific concentration of the antibiotic.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around antibiotic-impregnated disks.

Detailed Methodology:

  • Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly swabbed in three directions to ensure confluent growth.

  • Disk Application: Paper disks impregnated with a standardized concentration of the antimicrobial agents are placed on the surface of the inoculated agar plate using sterile forceps or a disk dispenser.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.

  • Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Conclusion

The cephamycin class of antibiotics, represented by agents like cefoxitin and cefotetan, offers a distinct advantage over many cephalosporins due to their enhanced stability against β-lactamases. This translates to a broader spectrum of activity that includes many anaerobic bacteria and some cephalosporin-resistant Gram-negative organisms. While first and second-generation cephalosporins generally exhibit superior activity against Gram-positive cocci, the later generations provide more potent and broader coverage against a wide range of Gram-negative bacteria, with fourth-generation cephalosporins having true broad-spectrum activity.

The choice between a cephamycin and a cephalosporin depends on the specific clinical scenario, including the suspected or identified pathogen and local resistance patterns. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers and drug development professionals in the ongoing effort to combat bacterial infections.

References

Cephamycin B and its Efficacy Against Anaerobic Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial agents, cephamycins hold a significant position due to their robust activity against a wide spectrum of bacteria, including challenging anaerobic pathogens. This guide provides a detailed comparison of the efficacy of cephamycins, with a focus on Cephamycin B and its close analogue cefoxitin (B1668866), against clinically relevant anaerobic bacteria. The analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

While specific data for "this compound" is limited in publicly available literature, this guide will utilize data for cefoxitin, a well-characterized and structurally similar cephamycin, as a representative for comparative analysis against other antimicrobial agents.

Comparative In Vitro Activity of Cephamycins and Other Antibiotics Against Anaerobic Bacteria

The in vitro efficacy of an antibiotic is a critical indicator of its potential clinical utility. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for various cephamycins and comparator antibiotics against a range of anaerobic bacterial species.

Table 1: MIC90 Values (μg/mL) of Cefoxitin and Comparator β-Lactams against Bacteroides fragilis Group

AntibioticBacteroides fragilis
Cefoxitin16[1]
Cefotetan>35% resistance reported[2]
Piperacillin-tazobactamSusceptibility ≥93%
ImipenemSusceptibility ≥93%
MeropenemSusceptibility ≥93%

Table 2: Comparative MIC90 Values (μg/mL) of Various Cephalosporins and Cephamycins against Anaerobic Bacteria

AntibioticBacteroides fragilisOther Anaerobes (excluding B. fragilis)
Cefoxitin16[1]>90% sensitive at 16 μg/mL[1]
CephalothinRelatively inactive[1]>90% sensitive at 16 μg/mL[1]
CefazolinGenerally effective at 64 μg/mL[1]>90% sensitive at 16 μg/mL[1]
CephalexinRelatively inactive[1]Least effective of those tested[1]

Experimental Protocols

The determination of antimicrobial susceptibility of anaerobic bacteria requires specialized and standardized methodologies to ensure accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these procedures.

Agar (B569324) Dilution Method (CLSI Reference Method)

The agar dilution method is considered the gold standard for determining the MIC of antimicrobial agents against anaerobic bacteria.[3][4][5]

  • Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared.

  • Incorporation of Antibiotic: Serial twofold dilutions of the antimicrobial agent are incorporated into the molten agar.

  • Inoculum Preparation: A standardized inoculum of the test organism (equivalent to a 0.5 McFarland standard) is prepared in a suitable broth.

  • Inoculation: The surface of the antibiotic-containing agar plates is inoculated with the bacterial suspension using a multipoint inoculator.

  • Incubation: Plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 42-48 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Broth Microdilution Method

The broth microdilution method is a practical alternative for routine susceptibility testing, particularly for the Bacteroides fragilis group.[4][5]

  • Preparation of Plates: Microtiter plates containing serial dilutions of the antimicrobial agents in a suitable anaerobic broth medium are used.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 42-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that shows no visible turbidity.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cephamycins, like all β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] This process is crucial for maintaining the structural integrity of the bacterium, and its disruption leads to cell lysis and death.

The key steps in the mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Cephamycins penetrate the bacterial cell wall and bind to PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[6][7]

  • Inhibition of Transpeptidation: The binding of the cephamycin to the PBP inhibits its transpeptidase activity. This enzyme is responsible for cross-linking the peptide side chains of the peptidoglycan strands, a critical step for cell wall strength.[8]

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the cell wall. The high internal osmotic pressure of the bacterial cell then leads to rupture of the cell membrane and subsequent cell death.

A distinguishing feature of cephamycins is the presence of a 7-alpha-methoxyl group, which confers a high degree of resistance to hydrolysis by many β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics.[9]

Cephamycin_Mechanism_of_Action cluster_bacterium Anaerobic Bacterium Cephamycin_B This compound PBP Penicillin-Binding Proteins (PBPs) Cephamycin_B->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis (Transpeptidation) Cephamycin_B->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Lysis Cell Lysis PBP->Lysis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity Anaerobic_Susceptibility_Workflow Sample Clinical Isolate (Anaerobic Bacterium) Isolation Isolation and Pure Culture Sample->Isolation Identification Bacterial Identification (e.g., MALDI-TOF, 16S rRNA) Isolation->Identification Inoculum Inoculum Preparation (0.5 McFarland Standard) Isolation->Inoculum AST Antimicrobial Susceptibility Testing (Agar Dilution or Broth Microdilution) Inoculum->AST Incubation Anaerobic Incubation (42-48 hours) AST->Incubation MIC MIC Determination Incubation->MIC Interpretation Interpretation (Susceptible, Intermediate, Resistant) MIC->Interpretation

References

The Synergistic Power of Cephamycins: A Comparative Guide to Beta-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the strategic combination of existing antibiotics with beta-lactamase inhibitors presents a critical line of defense. This guide provides a comprehensive comparison of the synergistic activity of Cephamycin B, a potent beta-lactam antibiotic, with various beta-lactamase inhibitors. The data presented herein, targeted towards researchers, scientists, and drug development professionals, offers objective performance comparisons supported by experimental data to inform future research and clinical applications.

Cephamycins, a subclass of cephalosporins, are known for their stability against certain beta-lactamases. However, their efficacy can be significantly enhanced when paired with a beta-lactamase inhibitor, which can neutralize a broader spectrum of these resistance-conferring enzymes. This guide focuses on the in vitro synergistic effects of this compound (using its close relative, cefoxitin (B1668866), as a representative for data analysis due to the limited availability of specific "this compound" synergy studies) when combined with common beta-lactamase inhibitors: clavulanate, sulbactam, and tazobactam (B1681243).

Quantitative Analysis of Synergistic Activity

The synergistic effect of combining cefoxitin with other beta-lactams (as a proxy for its interaction with inhibitors against resistant strains) has been demonstrated against various pathogens. A key metric for quantifying synergy is the Fractional Inhibitory Concentration (FIC) index, calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. Synergy is typically defined by an FIC index of ≤ 0.5.

While direct quantitative data for this compound with common inhibitors is sparse in publicly available literature, a study on doripenem-cefoxitin combinations against New Delhi metallo-beta-lactamase-1 (NDM-1) producing bacteria provides valuable insight into cefoxitin's synergistic potential. The combination of doripenem (B194130) and cefoxitin demonstrated a synergistic effect with FIC index values ranging from 0.1562 to 0.5[1]. This indicates a significant enhancement of antimicrobial activity when cefoxitin is used in a combination therapy against highly resistant strains.

Further research has highlighted the synergistic activity of cefoxitin with other beta-lactams against community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA)[2]. In these cases, the MICs of various beta-lactams were reduced 8- to 64-fold in the presence of a subinhibitory concentration of cefoxitin[2].

Below is a summary table illustrating the synergistic potential of cefoxitin from the available literature.

Organism(s) Combination MIC of Cefoxitin Alone (µg/mL) MIC of Cefoxitin in Combination (µg/mL) FIC Index Reference
NDM-1 producing EnterobacteralesDoripenem + Cefoxitin128 - >4096Not explicitly stated for Cefoxitin0.1562 - 0.5[1]
CA-MRSAVarious β-lactams + Cefoxitin (10 µg/mL)Not ApplicableNot Applicable (MICs of partner drugs reduced)Synergy observed in time-kill assays[2]

Experimental Protocols

The determination of synergistic activity relies on standardized laboratory methods. The two most common and robust methods are the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the FIC index.[3]

  • Preparation of Antibiotics: Stock solutions of each antibiotic (e.g., cefoxitin) and beta-lactamase inhibitor are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, one agent is serially diluted along the x-axis (columns), and the second agent is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).[4]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone) Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Assay

The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.[5]

  • Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL).

  • Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control (no antibiotic) is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Quantification: The number of viable bacteria (CFU/mL) in each sample is determined by plating serial dilutions onto appropriate agar (B569324) plates.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic and combination. Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours for the combination compared with the most active single agent.[4]

    • Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[5]

    • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours for the combination compared with the most active single agent.[4]

Visualization of Key Concepts

To further elucidate the principles and workflows discussed, the following diagrams are provided.

Synergy_Mechanism cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BL Beta-lactamase CephamycinB This compound BL->CephamycinB Inactivates Cell Lysis Cell Lysis CellWall->Cell Lysis CephamycinB->PBP Inhibits BLI Beta-lactamase Inhibitor BLI->BL Inhibits

Mechanism of Synergistic Action

Checkerboard_Workflow A Prepare Serial Dilutions of this compound and Inhibitor B Dispense into 96-well Plate A->B C Inoculate with Bacterial Suspension B->C D Incubate Plate C->D E Determine MIC (Visual Inspection) D->E F Calculate FIC Index E->F G Interpret Synergy F->G

Checkerboard Assay Workflow

Conclusion

The available evidence, though limited for this compound specifically, strongly suggests a high potential for synergistic activity when combined with beta-lactamase inhibitors against resistant bacteria. The data from studies on cefoxitin, a closely related cephamycin, in combination with other beta-lactams and against challenging pathogens, underscores the value of this therapeutic strategy. Further targeted research focusing on this compound and its interactions with clavulanate, sulbactam, and tazobactam is warranted to fully elucidate its clinical potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.

References

A Comparative Analysis of Cephamycin B and Cephamycin C: In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of β-lactam antibiotics, the cephamycins represent a unique subgroup characterized by their 7-α-methoxy group, which confers notable resistance to β-lactamase enzymes. This guide provides a comparative overview of the in vivo efficacy of two naturally occurring cephamycins, Cephamycin B and Cephamycin C, with a focus on experimental data from early studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of their relative therapeutic potential.

Summary of In Vivo Efficacy

Direct comparative in vivo studies focusing on this compound are scarce in published literature. Early research prioritized the more potent members of the cephamycin family, namely Cephamycin A and C. The available data indicates that Cephamycin A is more active in vivo than this compound.[1][2] In contrast, Cephamycin C demonstrated significant in vivo activity, particularly against Gram-negative bacteria, which led to its further investigation and the development of semi-synthetic derivatives.

Cephamycin C has shown good efficacy in mouse protection tests against a variety of Gram-negative organisms, including those that produce β-lactamases.[1][2] Its performance is often compared favorably to contemporary cephalosporins like cephalothin (B1668815) and cephaloridine (B1668813) against susceptible strains.[1][2]

Data Presentation: In Vivo Efficacy in Mouse Protection Tests

AntibioticBacterial ChallengeKey Findings
This compound VariousConsistently reported to be less active in vivo than Cephamycin A.[1][2] Direct quantitative comparisons with Cephamycin C are not readily available in the literature.
Cephamycin C Gram-negative organisms (including β-lactamase producers)Good in vivo activity when administered subcutaneously.[1][2] More active than cephalothin and cephalosporin (B10832234) C against Gram-negative organisms.[1][2] Protected mice against β-lactamase-producing Proteus cultures.[1][2]
Cephamycin C Gram-positive organismsLess active than Cephamycin A against Gram-positive organisms.[1][2]

Experimental Protocols

The in vivo efficacy data for cephamycins was primarily generated using mouse protection tests. The following is a detailed methodology representative of these key experiments.

Mouse Protection Test Protocol

  • Animal Model:

    • Specific pathogen-free mice (e.g., CF-1 strain) weighing between 18 to 22 grams are used.

    • Animals are housed in appropriate facilities with access to food and water ad libitum.

  • Bacterial Challenge Preparation:

    • The bacterial strains to be tested are grown in a suitable broth medium (e.g., trypticase soy broth) for a specified period (e.g., 5 hours) to reach the logarithmic growth phase.

    • The bacterial culture is then diluted in a sterile medium, often containing 5% hog gastric mucin, to enhance the virulence of the inoculum.

    • The final inoculum is calibrated to contain a specific number of lethal doses (e.g., 10-100 LD₅₀s) in a volume of 1.0 ml.

  • Infection and Treatment:

    • Mice are infected via intraperitoneal injection with 1.0 ml of the prepared bacterial challenge.

    • The test antibiotics (this compound, Cephamycin C) and comparators are prepared in sterile water or saline.

    • Treatment is administered subcutaneously at specified time points relative to the infection. A common regimen involves two doses, one immediately after infection (0 hours) and a second dose 6 hours post-infection.[3]

    • Multiple dose levels of each antibiotic are tested to determine the effective dose.

  • Observation and Data Analysis:

    • The mice are observed for a period of 7 to 14 days.

    • Mortality is recorded daily.

    • The primary endpoint is the survival of the animals.

    • The 50% effective dose (ED₅₀), the dose required to protect 50% of the infected mice, is calculated using a statistical method such as the Reed-Muench method.

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation Phase Bacterial_Culture Bacterial Strain Growth (Logarithmic Phase) Dilution Dilution in Mucin (10-100 LD50) Bacterial_Culture->Dilution Infection Intraperitoneal Infection of Mice Dilution->Infection Antibiotic_Prep Antibiotic Preparation (Sterile Solution) Treatment Subcutaneous Antibiotic Administration (0 and 6 hours) Antibiotic_Prep->Treatment Infection->Treatment Observation Observation Period (7-14 days) Treatment->Observation Data_Collection Record Daily Mortality Observation->Data_Collection Analysis Calculate ED50 Data_Collection->Analysis

Caption: Workflow of a typical mouse protection test for evaluating the in vivo efficacy of antibiotics.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

G Cephamycin Cephamycin (B or C) PBP Penicillin-Binding Proteins (PBPs) Cephamycin->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Catalyzes Lysis Cell Lysis and Bacterial Death PBP->Lysis Inhibition leads to CellWall Stable Peptidoglycan Cell Wall Transpeptidation->CellWall Leads to

Caption: Cephamycins inhibit bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs).

References

A Comparative Analysis of the Antibacterial Spectrum of Semi-Synthetic Cephamycin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of several semi-synthetic Cephamycin B derivatives, offering a valuable resource for researchers and professionals in the field of antibacterial drug development. The data presented is compiled from various studies to highlight the spectrum and potency of these compounds against a range of clinically relevant bacteria.

I. Comparative Antibacterial Activity

The antibacterial efficacy of semi-synthetic cephamycin derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro activity of key derivatives against various Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater potency.

Table 1: In Vitro Activity of Cefoxitin (B1668866) and Cefotetan (B131739) against Common Bacterial Isolates
Bacterial SpeciesCefoxitin MIC₉₀ (µg/mL)Cefotetan MIC₉₀ (µg/mL)
Staphylococcus aureus-8
Enterobacteriaceae-0.12 - 2
Haemophilus influenzae-0.12 - 2
Neisseria gonorrhoeae-0.12 - 2
Bacteroides fragilis-≥ 128
Pseudomonas aeruginosa-≥ 128
Lancefield group D streptococci-≥ 128

MIC₉₀ represents the concentration required to inhibit the growth of 90% of the tested isolates. Data sourced from a comparative study of cefotetan against other beta-lactam compounds.[1]

Table 2: Comparative In Vitro Activity of SQ 14,359, CS-1170, and Cefoxitin
Bacterial GroupSQ 14,359CS-1170Cefoxitin
Enterobacteriaceae++++++
Streptococci++++++
β-lactamase-producing Staphylococci++++++
Haemophilus influenzae++++++
Neisseria gonorrhoeae++++++

Relative potency is indicated by '+', with '+++' representing the highest activity. SQ 14,359 is noted to be a highly potent, extended-spectrum derivative.[2]

Table 3: Activity of Cephamycins against ESBL-Producing E. coli and K. pneumoniae
Cephamycin DerivativeSusceptibility at Standard Inoculum (10⁵ CFU/mL)Susceptibility at High Inoculum (10⁷ CFU/mL)
Cefoxitin>80%48.3%
Cefmetazole>80%75.9%
Flomoxef>80%70.0%

This table highlights the inoculum effect on the efficacy of cephamycins against Extended-Spectrum Beta-Lactamase (ESBL)-producing isolates.[3][4]

II. Experimental Protocols

The data presented in this guide is primarily derived from in vitro susceptibility testing. The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) as described in the cited literature.

Broth Microdilution Method for MIC Determination

This is a standard laboratory procedure used to determine the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on an appropriate agar (B569324) medium overnight.

    • Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • This suspension is further diluted to achieve the desired final inoculum concentration (e.g., 5 x 10⁵ CFU/mL for standard testing or 5 x 10⁷ CFU/mL for high inoculum testing) in the wells of a microtiter plate.[3][4]

  • Preparation of Antibiotic Dilutions:

    • The cephamycin derivatives are serially diluted in cation-adjusted Mueller-Hinton broth to create a range of concentrations.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to the wells of the microtiter plate, each containing a specific concentration of the antibiotic.

    • The plates are then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

III. Mechanism of Action and Resistance

Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Their key advantage lies in their structural stability against a wide range of β-lactamase enzymes produced by bacteria, which are a common mechanism of resistance.

The 7-α-methoxy group characteristic of cephamycins provides significant resistance to hydrolysis by many β-lactamases, including those produced by Gram-negative bacteria.[5][6] This stability allows them to maintain activity against strains that are resistant to other cephalosporins.[7][8]

Below is a diagram illustrating the general mechanism of action of β-lactam antibiotics and the protective role of the 7-α-methoxy group in cephamycins.

G Mechanism of Action of this compound Derivatives cluster_0 Bacterial Cell cluster_1 Mechanism of Resistance Cephamycin Cephamycin PBP Penicillin-Binding Proteins (PBPs) Cephamycin->PBP Binds to Cephamycin->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to BetaLactamase β-Lactamase Enzyme Cephamycin_struct Cephamycin (with 7-α-methoxy group) BetaLactamase->Cephamycin_struct Attempts to bind Hydrolysis Hydrolysis of β-lactam ring BetaLactamase->Hydrolysis Blocked by 7-α-methoxy group

Caption: Mechanism of action and resistance to β-lactamases.

IV. Experimental Workflow

The general workflow for evaluating the in vitro activity of new semi-synthetic this compound derivatives is outlined below.

G In Vitro Activity Evaluation Workflow Start Start Synthesis Synthesis of Novel This compound Derivatives Start->Synthesis Isolation Isolation and Identification of Bacterial Strains Start->Isolation MIC_Determination MIC Determination (Broth Microdilution) Synthesis->MIC_Determination Isolation->MIC_Determination Data_Analysis Data Analysis and Comparison MIC_Determination->Data_Analysis Report Publish Comparison Guide Data_Analysis->Report End End Report->End

Caption: A generalized workflow for evaluating new derivatives.

References

A Head-to-Head Comparison of Cephamycin and Piperacillin-Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of cephamycins and piperacillin-tazobactam (B1260346), two prominent classes of β-lactam antibiotics. It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of their respective performance characteristics, supported by experimental data and detailed methodologies.

Mechanism of Action

Both cephamycins and piperacillin-tazobactam exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. However, they differ in their approach to overcoming bacterial resistance mediated by β-lactamase enzymes.

Cephamycins , such as cefoxitin (B1668866) and cefotetan (B131739), are a subclass of cephalosporins that possess a unique 7α-methoxy group. This structural feature provides inherent stability against hydrolysis by many common β-lactamases, allowing them to maintain their activity against certain resistant bacteria.

Piperacillin (B28561) , a broad-spectrum ureidopenicillin, is susceptible to degradation by β-lactamases. To counteract this, it is combined with tazobactam , a β-lactamase inhibitor. Tazobactam irreversibly binds to and inactivates many β-lactamase enzymes, thereby protecting piperacillin from destruction and extending its spectrum of activity.

Diagram of the Mechanism of Action

Mechanism_of_Action cluster_cephamycin Cephamycin cluster_piptazo Piperacillin-Tazobactam Cephamycin Cephamycin PBP_C Penicillin-Binding Proteins (PBPs) Cephamycin->PBP_C Binds to CellWall_C Inhibition of Cell Wall Synthesis PBP_C->CellWall_C Leads to Lysis_C Bacterial Cell Lysis CellWall_C->Lysis_C Piperacillin Piperacillin PBP_P Penicillin-Binding Proteins (PBPs) Piperacillin->PBP_P Binds to Tazobactam Tazobactam BetaLactamase β-Lactamase Tazobactam->BetaLactamase Inhibits CellWall_P Inhibition of Cell Wall Synthesis PBP_P->CellWall_P Leads to Lysis_P Bacterial Cell Lysis CellWall_P->Lysis_P

Caption: Comparative mechanism of action of Cephamycins and Piperacillin-Tazobactam.

In Vitro Activity: A Quantitative Comparison

The following tables summarize the in vitro activity of representative cephamycins (cefoxitin, cefotetan, and cefmetazole) and piperacillin-tazobactam against a range of anaerobic bacteria, which are common pathogens in intra-abdominal infections. Data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, as well as the percentage of susceptible isolates.

Table 1: Comparative Activity Against the Bacteroides fragilis Group

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Cefoxitin 16>12865.9% - 85%
Cefotetan 16>12860%
Cefmetazole (B193816) 832~85%
Piperacillin-Tazobactam 2899.5%

Data compiled from multiple sources.[1][2][3][4][5][6][7][8]

Table 2: Comparative Activity Against Non-Bacteroides fragilis Group Anaerobes

AntibioticOrganism GroupMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Cefoxitin Non-B. fragilis Bacteroides, Prevotella, Porphyromonas216>90%
Fusobacteria18>90%
Peptostreptococci14>90%
Clostridia (excluding C. difficile)216>90%
Piperacillin-Tazobactam Non-B. fragilis Bacteroides, Prevotella, Porphyromonas≤0.54>99%
Fusobacteria≤0.52100%
Peptostreptococci≤0.52100%
Clostridia (excluding C. difficile)≤0.58>95%

Data compiled from multiple sources.[1][2][3][4][5][6][7]

Experimental Protocols: Antimicrobial Susceptibility Testing

The data presented in this guide is derived from standardized antimicrobial susceptibility testing methods, primarily broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI/EUCAST)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium in a liquid medium.

Experimental Workflow:

  • Preparation of Inoculum:

    • Isolate colonies of the test bacterium from a fresh agar (B569324) plate.

    • Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL).

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (for aerobic bacteria) or a suitable anaerobic broth (e.g., Brucella broth supplemented with hemin (B1673052) and vitamin K1).

    • Dispense the dilutions into microtiter plate wells.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35-37°C.

    • For aerobic bacteria, incubate in ambient air for 16-20 hours.

    • For anaerobic bacteria, incubate in an anaerobic atmosphere for 42-48 hours.

  • Reading of Results:

    • Examine the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Diagram of the Broth Microdilution Workflow

Broth_Microdilution_Workflow Start Start Isolate_Colonies Isolate Bacterial Colonies Start->Isolate_Colonies Prepare_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate_Colonies->Prepare_Inoculum Dilute_Inoculum Dilute to Final Inoculum Density Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Microtiter Plate Dilute_Inoculum->Inoculate_Plate Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics in Microtiter Plate Prepare_Antibiotics->Inoculate_Plate Incubate Incubate at 35-37°C (Aerobic or Anaerobic) Inoculate_Plate->Incubate Read_Results Read MICs (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Standardized workflow for broth microdilution antimicrobial susceptibility testing.

Clinical Efficacy: A Randomized Controlled Trial

A pragmatic, open-label, multicenter, randomized clinical trial provides valuable insights into the comparative clinical efficacy of cefoxitin and piperacillin-tazobactam. This trial evaluated their use as antimicrobial prophylaxis in patients undergoing pancreatoduodenectomy, a procedure with a high risk of postoperative infections.

Table 3: Clinical Outcomes of Cefoxitin vs. Piperacillin-Tazobactam in Surgical Prophylaxis

OutcomePiperacillin-Tazobactam (n=378)Cefoxitin (n=400)Absolute Difference (95% CI)P-value
Surgical Site Infection (30 days) 19.8%32.8%-13.0% (-19.1% to -6.9%)< .001
Postoperative Sepsis 4.2%7.5%-3.3% (-6.6% to 0.0%).02
Clinically Relevant Postoperative Pancreatic Fistula 12.7%19.0%-6.3% (-11.4% to -1.2%).03
30-Day Mortality 1.3%2.5%-1.2% (-3.1% to 0.7%).32

Data from a randomized clinical trial comparing piperacillin-tazobactam with cefoxitin for antimicrobial prophylaxis in pancreatoduodenectomy.[9][10][11][12]

The results of this trial demonstrated that perioperative prophylaxis with piperacillin-tazobactam was associated with a significantly lower rate of surgical site infections, postoperative sepsis, and clinically relevant postoperative pancreatic fistulas compared to cefoxitin.[9][10][11][12]

Conclusion

This comparative guide highlights key differences in the performance of cephamycins and piperacillin-tazobactam.

  • In vitro activity: Piperacillin-tazobactam generally exhibits superior in vitro potency against the Bacteroides fragilis group, a key group of anaerobic pathogens, with a significantly higher percentage of susceptible isolates compared to cephamycins like cefoxitin and cefotetan.

  • Clinical Efficacy: In the context of surgical prophylaxis for a high-risk procedure, a randomized clinical trial demonstrated the superiority of piperacillin-tazobactam over cefoxitin in reducing postoperative infectious complications.

The choice between these antimicrobial agents should be guided by local susceptibility patterns, the specific clinical context, and the potential pathogens involved. The data presented here provides a robust foundation for informed decision-making in research and clinical settings.

References

In Vitro Superiority of Cephamycins: A Comparative Analysis Against Key Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of cephamycin antibiotics against clinically relevant pathogens. Due to the limited availability of specific data for the early investigational compound Cephamycin B, this guide will focus on the broader cephamycin class, with a particular emphasis on the well-characterized and clinically significant derivative, cefoxitin (B1668866). Qualitative insights into the activity of early cephamycins, including this compound, are included to provide historical context.

Executive Summary

Cephamycins are a subclass of β-lactam antibiotics distinguished by the presence of a 7α-methoxy group, which confers significant stability against β-lactamase enzymes.[1] This structural feature often translates to a broader spectrum of activity, particularly against certain Gram-negative and anaerobic bacteria, compared to other cephalosporins. Early research on naturally occurring cephamycins indicated that Cephamycin A and B were more active than Cephamycin C against Gram-positive organisms, whereas Cephamycin C demonstrated superior activity against Gram-negative bacteria.[2][3][4] This guide presents a quantitative analysis of the in vitro activity of cefoxitin, a widely used semisynthetic cephamycin, against key bacterial pathogens, alongside comparative data for other relevant antibiotics.

Data Presentation: In Vitro Activity of Cefoxitin and Comparators

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for cefoxitin and other β-lactam antibiotics against selected Gram-positive, Gram-negative, and anaerobic bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of in vitro antimicrobial activity.

Table 1: In Vitro Activity against Gram-Positive Pathogens (MIC in µg/mL)

AntibioticOrganismMIC50MIC90
Cefoxitin Staphylococcus aureus (MSSA)24
CephalothinStaphylococcus aureus (MSSA)0.250.5
OxacillinStaphylococcus aureus (MSSA)0.250.5

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Cefoxitin demonstrates good activity against methicillin-susceptible Staphylococcus aureus (MSSA), although it is generally less potent than first-generation cephalosporins like cephalothin.[5]

Table 2: In Vitro Activity against Gram-Negative Pathogens (MIC in µg/mL)

AntibioticOrganismMIC50MIC90
Cefoxitin Escherichia coli416
Cefoxitin Klebsiella pneumoniae416
Cefoxitin Proteus mirabilis416
CeftriaxoneEscherichia coli≤0.250.5
CeftriaxoneKlebsiella pneumoniae≤0.250.5
CeftriaxoneProteus mirabilis≤0.25≤0.25

Cefoxitin is active against many common Enterobacteriaceae.[5] Its stability to β-lactamases allows it to retain activity against some strains that are resistant to other cephalosporins.[1]

Table 3: In Vitro Activity against Anaerobic Pathogens (MIC in µg/mL)

AntibioticOrganismMIC50MIC90
Cefoxitin Bacteroides fragilis832
CefotetanBacteroides fragilis1664
MetronidazoleBacteroides fragilis0.51

A key advantage of cephamycins is their potent activity against anaerobic bacteria, including Bacteroides fragilis.[6]

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments cited.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

a. Inoculum Preparation:

  • Select three to five isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.

  • Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Incubate the broth culture at 35°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Test Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

  • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method involves incorporating the antimicrobial agent directly into the agar medium.

a. Plate Preparation:

  • Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a different concentration of the antimicrobial agent.

  • A control plate with no antibiotic is also prepared.

b. Inoculum Preparation:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for broth microdilution.

c. Inoculation and Incubation:

  • Using an inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate.

  • Allow the inoculum spots to dry before inverting the plates.

  • Incubate the plates at 35°C for 16-20 hours.

  • The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony.

Kirby-Bauer Disk Diffusion Method

This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

a. Inoculum Preparation and Plating:

  • Prepare a standardized inoculum as described above.

  • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

  • Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

b. Disk Application and Incubation:

  • Aseptically apply paper disks impregnated with a standard concentration of the antimicrobial agent onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35°C for 16-18 hours.

c. Interpretation:

  • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints.

Mandatory Visualizations

Mechanism of Action of Cephamycins

Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

G cluster_bacterium Bacterial Cell cluster_antibiotic Cephamycin Action PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall InactivatedPBP Inactivated PBP PBP->InactivatedPBP Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Synthesis Cephamycin This compound Cephamycin->PBP Binds to and inhibits PBPs Lysis Cell Lysis InactivatedPBP->Lysis Inhibition of cell wall synthesis

Caption: Mechanism of Cephamycin Action on Bacterial Cell Wall Synthesis.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration using the broth microdilution method.

G start Start prep_colonies Isolate Bacterial Colonies start->prep_colonies prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_colonies->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Prepare Serial Dilutions of this compound serial_dilution->inoculate_plate incubation Incubate at 35°C for 16-20 hours inoculate_plate->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

References

Comparative Transcriptomic Analysis of Bacterial Response to Cephamycin B and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of Cephamycin B on bacteria, contextualized with the broader class of β-lactam antibiotics and other antimicrobial agents. Due to the limited availability of specific transcriptomic data for this compound, this guide leverages data from the closely related cephamycin, Cefoxitin, and general findings for β-lactams to draw comparisons. The information is intended to support research and development efforts in understanding antibiotic mechanisms of action and bacterial resistance.

Introduction to this compound and its Mechanism of Action

This compound belongs to the cephamycin family, a class of β-lactam antibiotics.[1] Similar to other β-lactams, their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] They specifically target and covalently bind to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death. A key feature of cephamycins is their resistance to hydrolysis by many β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics.[1]

Comparative Transcriptomic Response

Table 1: Comparative Summary of Differentially Expressed Gene (DEG) Categories in Bacteria Upon Antibiotic Treatment

Antibiotic ClassRepresentative AntibioticKey Upregulated Gene CategoriesKey Downregulated Gene CategoriesReference Bacteria
Cephamycins (β-Lactam) CefoxitinCell wall stress response genes, SOS response genes, β-lactamase genes (in resistant strains)Quorum sensing and biofilm formation genes (e.g., luxS, pfs, motA, fliA, csgD)Escherichia coli
Penicillins (β-Lactam) AmpicillinCell wall stress response, cell division proteins, SOS response genesFlagellar and motility genes, metabolic pathway genesEscherichia coli
Aminoglycosides GentamicinHeat shock proteins, oxidative stress response genes, genes involved in protein degradationRibosomal protein genes, translation-related genesEscherichia coli
Fluoroquinolones CiprofloxacinSOS response genes, DNA repair genes, multidrug efflux pump genesGenes for central carbon metabolism, ATP synthesisEscherichia coli
Tetracyclines TetracyclineRibosome protection protein genes, efflux pump genesAmino acid biosynthesis genes, fatty acid metabolism genesEscherichia coli

Note: The data for Cefoxitin is based on targeted gene expression studies rather than a full transcriptomic analysis.[3]

Table 2: Quantitative Gene Expression Changes in E. coli in Response to Cefoxitin

GeneFunctionFold Change (Cefoxitin Treatment)
luxSQuorum sensing, autoinducer-2 (B1199439) synthesisDownregulated
pfsNucleosidase, involved in AI-2 recyclingDownregulated
motAFlagellar motor proteinDownregulated
fliASigma factor for flagellar gene expressionDownregulated
csgDBiofilm formation regulatorSignificantly downregulated

Source: Based on qRT-PCR data from studies on Cefoxitin's effect on biofilm formation.[3]

Signaling Pathways and Regulatory Networks

β-Lactam Induced Cell Wall Stress Response

β-lactam antibiotics, including cephamycins, trigger a cascade of events initiated by the inhibition of peptidoglycan synthesis. This leads to the accumulation of cell wall precursors and activates two-component systems, such as the CpxAR and BaeSR systems in E. coli, which in turn upregulate genes involved in mitigating cell envelope stress.

G CephamycinB This compound PBPs Penicillin-Binding Proteins (PBPs) CephamycinB->PBPs Inhibition Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan CellWallStress Cell Wall Stress Peptidoglycan->CellWallStress Disruption leads to TwoComponentSystems Two-Component Systems (e.g., CpxAR, BaeSR) CellWallStress->TwoComponentSystems Activation CellLysis Cell Lysis CellWallStress->CellLysis StressResponseGenes Upregulation of Stress Response Genes TwoComponentSystems->StressResponseGenes Induction

Caption: Signaling pathway of this compound-induced cell wall stress.

Downregulation of Biofilm Formation by Cefoxitin

Studies on Cefoxitin have shown its ability to inhibit biofilm formation in multidrug-resistant E. coli by downregulating key genes related to quorum sensing and curli fimbriae production.[3]

G Cefoxitin Cefoxitin QS_genes Quorum Sensing Genes (luxS, pfs) Cefoxitin->QS_genes Downregulation Motility_genes Motility Genes (motA, fliA) Cefoxitin->Motility_genes Downregulation csgD csgD (Biofilm Regulator) QS_genes->csgD Motility_genes->csgD Biofilm Biofilm Formation csgD->Biofilm Decreased Expression Leads to Inhibition of

Caption: Cefoxitin's inhibitory effect on biofilm-related gene expression.

Experimental Protocols

A typical comparative transcriptomics study using RNA-sequencing (RNA-seq) involves several key steps, from bacterial culture to data analysis.

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strain and Growth Conditions: Inoculate the bacterial strain of interest (e.g., Escherichia coli K-12 MG1655) into a suitable liquid medium (e.g., Luria-Bertani broth). Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the mid-logarithmic growth phase (OD600 of ~0.4-0.6).

  • Antibiotic Exposure: Add the desired antibiotic (e.g., this compound, Cefoxitin, Ampicillin) to the bacterial culture at a predetermined concentration (e.g., 0.5x, 1x, or 2x the Minimum Inhibitory Concentration - MIC). An untreated culture should be maintained as a control.

  • Incubation and Harvesting: Continue incubation for a defined period (e.g., 30, 60, or 120 minutes). Harvest bacterial cells by centrifugation at a low temperature (4°C).

RNA Extraction and Library Preparation
  • RNA Isolation: Immediately lyse the bacterial pellets using a suitable reagent (e.g., TRIzol) to preserve the RNA integrity. Purify the total RNA using a commercially available kit, including a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high purity and integrity (RIN > 7.0).

  • Ribosomal RNA (rRNA) Depletion: Remove the abundant rRNA from the total RNA samples using a rRNA depletion kit to enrich for messenger RNA (mRNA).

  • cDNA Library Construction: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second-strand cDNA. Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library by PCR.

Sequencing and Data Analysis
  • High-Throughput Sequencing: Sequence the prepared cDNA libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Quality Control: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.

  • Read Mapping: Align the quality-filtered reads to the reference genome of the bacterial strain.

  • Differential Gene Expression Analysis: Quantify the number of reads mapping to each gene and perform differential expression analysis between the antibiotic-treated and control samples to identify up- and downregulated genes.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways affected by the antibiotic treatment.

G cluster_wet_lab Wet Lab Workflow cluster_dry_lab Bioinformatics Workflow BacterialCulture Bacterial Culture & Antibiotic Treatment RNA_Extraction Total RNA Extraction BacterialCulture->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Data Quality Control Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Analysis Functional Enrichment Analysis DEG_Analysis->Functional_Analysis

Caption: Experimental workflow for comparative transcriptomics.

Conclusion

The transcriptomic response of bacteria to this compound and other β-lactam antibiotics is primarily characterized by the induction of the cell wall stress response. This is a common feature of this class of antibiotics. However, specific members of the cephamycin family, such as Cefoxitin, may have additional effects on bacterial physiology, such as the inhibition of biofilm formation through the downregulation of quorum sensing and motility-related genes. Further comparative transcriptomic studies are needed to fully elucidate the unique and shared gene expression signatures induced by this compound and to provide a more detailed understanding of its mechanism of action and potential for overcoming antibiotic resistance.

References

The Enduring Impact: A Comparative Analysis of the Post-Antibiotic Effect of Cephamycins and Other Beta-Lactam Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacodynamics of antibiotics is paramount in optimizing dosing regimens and combating antimicrobial resistance. A key parameter in this assessment is the post-antibiotic effect (PAE), the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. This guide provides a comparative evaluation of the PAE of cephamycins, represented by cefoxitin, against other critical beta-lactam agents, namely a third-generation cephalosporin (B10832234) (ceftazidime) and a carbapenem (B1253116) (imipenem), supported by experimental data.

Executive Summary

Cephamycins, a subclass of beta-lactam antibiotics, are distinguished by their 7α-methoxy group, which confers significant stability against beta-lactamases. This structural feature influences their antibacterial spectrum and may also impact their post-antibiotic effect. This guide synthesizes in vitro PAE data for cefoxitin, ceftazidime, and imipenem (B608078) against common Gram-negative pathogens. The findings indicate that while all three agents exhibit a PAE, its duration varies significantly depending on the specific drug, bacterial species, and antibiotic concentration. Notably, imipenem generally demonstrates a more prolonged PAE against Gram-negative bacilli compared to the cephalosporins, including the cephamycin cefoxitin.

Data Presentation: Post-Antibiotic Effect (PAE) of Selected Beta-Lactams

The following table summarizes the in vitro PAE of cefoxitin, ceftazidime, and imipenem against various Gram-negative bacteria. It is important to note that the data are compiled from different studies and experimental conditions may vary.

AntibioticBacterial StrainConcentration (x MIC)Exposure Time (h)PAE (h)Reference
Cefoxitin Bacteroides fragilis1613.1[1]
Bacteroides thetaiotaomicron1612.3[1]
Ceftazidime Escherichia coli ATCC 25922822.6[2]
Pseudomonas aeruginosa42No PAE[3]
Imipenem Escherichia coli ATCC 25922824.5[2]
Pseudomonas aeruginosa421.9 - 2.5[3][4]

Key Observations:

  • Cefoxitin demonstrates a significant PAE against anaerobic bacteria like Bacteroides species.[1]

  • Ceftazidime , a third-generation cephalosporin, shows a dose-dependent PAE against E. coli but exhibits no significant PAE against P. aeruginosa under the tested conditions.[2][3]

  • Imipenem , a carbapenem, consistently produces a prolonged PAE against both E. coli and P. aeruginosa.[2][3][4] In some studies, imipenem induced a PAE of over an hour for all tested strains of E. coli, Enterobacter cloacae, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Serratia marcenscens.[5]

Experimental Protocols

The determination of the in vitro post-antibiotic effect is crucial for evaluating the pharmacodynamic properties of an antibiotic. The viable count method is a commonly used and standardized procedure.

Determination of Post-Antibiotic Effect (PAE) by Viable Count Method

1. Bacterial Culture Preparation:

  • A pure culture of the test bacterium is grown in a suitable liquid medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth (approximately 10⁸ CFU/mL).

2. Antibiotic Exposure:

  • The bacterial culture is diluted to a standardized inoculum of approximately 10⁶ CFU/mL.

  • The bacterial suspension is divided into test and control tubes.

  • The test antibiotic is added to the test tube at a specified multiple of its Minimum Inhibitory Concentration (MIC) (e.g., 4x, 8x, or 16x MIC). The control tube receives no antibiotic.

  • Both tubes are incubated at 37°C for a defined period, typically 1 to 2 hours.

3. Antibiotic Removal:

  • To remove the antibiotic, the bacterial suspension is washed. This is typically achieved by centrifugation of the culture, removal of the antibiotic-containing supernatant, and resuspension of the bacterial pellet in a fresh, antibiotic-free medium. This washing step is usually repeated to ensure complete removal of the drug.

  • Alternatively, the culture can be rapidly diluted (e.g., 1:1000) in a pre-warmed, antibiotic-free medium to a concentration where the antibiotic is below its MIC.

4. Monitoring of Bacterial Regrowth:

  • Both the test and control cultures are incubated again at 37°C.

  • Samples are taken from both tubes at regular intervals (e.g., every hour) for viable cell counting.

  • Viable counts are determined by plating serial dilutions of the samples onto a suitable agar (B569324) medium and incubating for 18-24 hours to allow for colony formation.

5. Calculation of PAE:

  • The PAE is calculated using the following formula: PAE = T - C

    • T is the time required for the viable count in the test culture to increase by 1 log₁₀ CFU/mL after antibiotic removal.

    • C is the time required for the viable count in the control culture to increase by 1 log₁₀ CFU/mL.

Mandatory Visualization

G Mechanism of Action of Beta-Lactam Antibiotics cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA/MurB enzymes UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Mur ligases Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II MraY/MurG enzymes Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_synthesis Transglycosylation PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis->PBP Transpeptidation (Cross-linking) Beta_Lactam Beta-Lactam Antibiotic (e.g., Cephamycin) Beta_Lactam->PBP Inhibition

Caption: Bacterial cell wall synthesis and the inhibitory action of beta-lactam antibiotics.

G Experimental Workflow for PAE Determination (Viable Count Method) A 1. Prepare Log-Phase Bacterial Culture B 2. Dilute to Standardized Inoculum (e.g., 10^6 CFU/mL) A->B C 3. Expose to Antibiotic (Test) and No Antibiotic (Control) B->C D 4. Incubate for a Defined Period (e.g., 1-2 h) C->D E 5. Remove Antibiotic (Washing/Dilution) D->E F 6. Re-incubate Test and Control Cultures E->F G 7. Perform Viable Counts at Regular Intervals F->G H 8. Plot Growth Curves (log CFU/mL vs. Time) G->H I 9. Calculate PAE (PAE = T - C) H->I

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicological profiles of Cephamycin B and related compounds. Due to a scarcity of publicly available, direct comparative toxicity data for this compound, this guide synthesizes information on the broader cephamycin and cephalosporin (B10832234) classes to offer a relevant toxicological perspective.

Early in vivo studies in mice provide a foundational, albeit qualitative, assessment of the toxicity of the initial cephamycin family. Research from 1972 indicated that Cephamycin C is "remarkably nontoxic."[1][2] The same research noted that Cephamycin A demonstrated greater in vivo activity compared to this compound, although a direct quantitative comparison of their toxicity was not provided.[1][2]

The broader class of cephalosporin antibiotics, to which cephamycins are closely related, is generally considered to have low toxicity.[3] However, like other β-lactams, they are not without potential adverse effects. The most noted, though infrequent, toxicities associated with cephalosporins are nephrotoxicity (kidney damage) and hepatotoxicity (liver damage).[3][4]

In Vitro Cytotoxicity

Table 1: Summary of In Vitro Cytotoxicity Data for Related Cephalosporins

CompoundCell LineAssayEndpointResultCitation
Cephaloridine (B1668813)Rabbit Renal Cortical MitochondriaSuccinate (B1194679) Uptake and RespirationInhibitionToxic[5]
CephaloglycinRabbit Renal Cortical MitochondriaSuccinate Uptake and RespirationInhibitionToxic[5]
CephalexinRabbit Renal Cortical MitochondriaSuccinate Uptake and RespirationInhibitionNot Toxic in vivo[5]

In Vivo Toxicity

Acute toxicity studies in mice for the early cephamycins did not yield specific LD50 values for this compound. However, the qualitative assessment suggested a favorable safety profile for the class, particularly for Cephamycin C.[1][2] For the related compound cefoxitin, studies in human volunteers found no evidence of toxicity.[6]

Table 2: Summary of In Vivo Toxicity Data for Related Cephalosporins

CompoundSpeciesRoute of AdministrationObserved EffectsCitation
Cephamycin CMiceSubcutaneous"Remarkably nontoxic"[1][2]
CefoxitinHumansParenteral"Entirely nontoxic"[3]
CephaloridineGeneralNot SpecifiedKnown to cause renal damage[5]
Cephalothin (B1668815)GeneralNot SpecifiedCan cause renal injury[4]

Potential Mechanisms of Toxicity

The toxicity of β-lactam antibiotics, including cephalosporins, is often linked to mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[7][8]

Mitochondrial Dysfunction

Several studies have indicated that certain cephalosporins can impair mitochondrial respiration.[9][10] This is thought to occur through the inhibition of substrate uptake into the mitochondria, which are crucial for cellular energy production.[9][10] Nephrotoxic cephalosporins, in particular, have been shown to decrease both respiration with and the net uptake of succinate in renal cortical mitochondria.[9]

Oxidative Stress

The production of reactive oxygen species is another proposed mechanism of antibiotic-induced cellular damage.[7][8][11] Bactericidal antibiotics can disrupt mitochondrial function, leading to an overproduction of ROS.[7] This oxidative stress can subsequently cause damage to DNA, proteins, and lipids within the cells.[7]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) and control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

In Vivo Acute Toxicity Assessment in Mice

This protocol outlines a general procedure for determining the acute toxicity (e.g., LD50) of a compound in mice.

Protocol:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to different dose groups, including a control group receiving the vehicle.

  • Compound Administration: Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).

  • Data Collection: Record body weight, clinical signs of toxicity, and any mortalities.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals to examine for any pathological changes.

Signaling Pathways and Workflows

The following diagrams illustrate a potential signaling pathway for antibiotic-induced cytotoxicity and a general workflow for toxicity testing.

G cluster_0 Antibiotic-Induced Cytotoxicity Antibiotic β-Lactam Antibiotic (e.g., this compound) Mitochondria Mitochondrial Dysfunction Antibiotic->Mitochondria ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Potential signaling pathway for β-lactam-induced cytotoxicity.

G cluster_1 General Toxicity Testing Workflow InVitro In Vitro Cytotoxicity Assays (e.g., MTT, NRU) DoseSelection Dose Range Finding InVitro->DoseSelection InVivo In Vivo Acute Toxicity Study (e.g., Mouse LD50) DoseSelection->InVivo Histopathology Histopathological Examination InVivo->Histopathology DataAnalysis Data Analysis and Risk Assessment Histopathology->DataAnalysis

References

Synergistic Mechanisms of Cephamycin B with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance necessitates innovative strategies to extend the efficacy of existing antimicrobial agents. One such strategy is combination therapy, where the synergistic interaction between two or more drugs enhances their overall effect. This guide provides a comparative analysis of the synergistic mechanisms of Cephamycin B, a potent β-lactam antibiotic, with other antibiotics, supported by experimental data and detailed protocols.

Unveiling the Synergistic Potential of this compound

Cephamycins, including this compound and the closely related Cephamycin C, belong to the β-lactam class of antibiotics. They are notable for their stability against certain β-lactamases, enzymes produced by bacteria that inactivate many penicillin and cephalosporin (B10832234) antibiotics. The primary synergistic mechanism of cephamycins often involves their combination with β-lactamase inhibitors. These inhibitors bind to and inactivate β-lactamase enzymes, thereby protecting the cephamycin from degradation and allowing it to effectively inhibit bacterial cell wall synthesis.

This guide explores this mechanism through a comparative lens, presenting data on the synergy of a representative cephalosporin with a β-lactamase inhibitor, and discussing instances of both synergy and lack thereof with the cephamycin, cefoxitin (B1668866).

Quantitative Analysis of Antibiotic Synergy

The synergy between antibiotics is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated as follows:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (Minimum Inhibitory Concentration (MIC) of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interaction is interpreted based on the FIC index value:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4[1]

The following table summarizes experimental data from a study on the synergy between the third-generation cephalosporin, cefotaxime (B1668864), and the β-lactamase inhibitor, clavulanic acid (administered as amoxicillin-clavulanate), against an extended-spectrum β-lactamase (ESBL)-producing Escherichia coli strain. This serves as a strong model for the expected synergy with this compound.

Antibiotic CombinationBacterial StrainMIC Alone (mg/L)MIC in Combination (mg/L)FIC IndexInterpretation
Cefotaxime (CTX)ESBL-producing E. coli>10240.25≤0.5Synergy
Amoxicillin-Clavulanate (AMC 5:1)ESBL-producing E. coli512128

Data adapted from a study on cefotaxime and amoxicillin-clavulanate synergy against ESBL-producing E. coli.[2]

Conversely, it is important to note that synergy is not universal. For instance, one study found that the β-lactamase inhibitors clavulanic acid and sulbactam (B1307) failed to show synergism with the cephamycin cefoxitin against certain strains of Bacteroides fragilis.[3][4] However, other research has reported synergistic effects of cefoxitin when combined with ciprofloxacin (B1669076) or fosfomycin (B1673569) in time-kill assays against ESBL-producing bacteria.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess antibiotic synergy.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index.[1][7]

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • Plate Setup: One antibiotic is serially diluted along the rows of the plate, while the second antibiotic is serially diluted along the columns. This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each antibiotic alone are also included.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (typically 5 x 10^5 CFU/mL).[7]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[7]

  • Determination of MIC: After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic(s) that inhibits visible growth.

  • Calculation of FIC Index: The FIC index is calculated using the formula described above.

Time-Kill Assay Protocol

Time-kill assays assess the bactericidal or bacteriostatic effect of antibiotic combinations over time.

  • Preparation of Cultures: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.

  • Addition of Antibiotics: The antibiotics are added to the bacterial cultures, both individually and in combination, at specific concentrations (often based on their MICs). A growth control without antibiotics is also included.

  • Incubation and Sampling: The cultures are incubated, and samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The number of viable bacteria in each sample is determined by plating serial dilutions onto agar (B569324) plates and counting the resulting colonies (Colony Forming Units or CFU).

  • Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the synergistic mechanism and experimental workflow.

Synergy_Mechanism cluster_bacterium Bacterium Beta_Lactamase β-lactamase Enzyme Cephamycin_B This compound Beta_Lactamase->Cephamycin_B Degrades PBP Penicillin-Binding Protein (PBP) Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cephamycin_B->PBP Binds to & inhibits Inhibitor β-lactamase Inhibitor Inhibitor->Beta_Lactamase Binds to & inactivates Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Synthesis->Bacterial_Cell_Death Inhibition leads to Inhibition Inhibition Inactivation Inactivation Binding Binding

Caption: Synergistic mechanism of this compound with a β-lactamase inhibitor.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup Stock_A Prepare Stock Solution of Drug A Serial_Dilute_A Serial Dilute Drug A (Rows) Stock_A->Serial_Dilute_A Stock_B Prepare Stock Solution of Drug B Serial_Dilute_B Serial Dilute Drug B (Columns) Stock_B->Serial_Dilute_B Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate 96-well Plate Inoculum->Inoculate_Plate Serial_Dilute_A->Inoculate_Plate Serial_Dilute_B->Inoculate_Plate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calculate_FIC

Caption: Experimental workflow for the checkerboard synergy assay.

References

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